Product packaging for Neoamygdalin(Cat. No.:CAS No. 29883-16-7)

Neoamygdalin

Cat. No.: B1678158
CAS No.: 29883-16-7
M. Wt: 457.4 g/mol
InChI Key: XUCIJNAGGSZNQT-UUGBRMIUSA-N
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Description

Neoamygdalin has been reported in Prunus persica, Passiflora edulis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO11 B1678158 Neoamygdalin CAS No. 29883-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIJNAGGSZNQT-UUGBRMIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO11
Record name amygdalin
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DSSTOX Substance ID

DTXSID701318081
Record name Neoamygdalin
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Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL
Record name AMYGDALIN
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CAS No.

29883-16-7, 29883-15-6
Record name Neoamygdalin
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Record name Neoamygdalin
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Record name Neoamygdalin
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Record name Amygdalin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYGDALIN
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Melting Point

223-226 °C
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of neoamygdalin, an epimer of the naturally occurring cyanogenic glycoside amygdalin. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Introduction

This compound, also known as (S)-amygdalin, is a diastereomer of amygdalin. Amygdalin is a naturally occurring chemical compound found in the seeds of many fruits, such as bitter almonds, apricots, and peaches.[1] Natural amygdalin possesses the (R)-configuration at the chiral center of its mandelonitrile moiety.[2] this compound, its (S)-epimer, can be formed from amygdalin under mild basic conditions or during extraction and storage, which can lead to a mixture of the two epimers.[1][2] The stereochemistry at this specific carbon is crucial as it can influence the biological activity of the compound.[3]

Chemical Structure

This compound is a cyanogenic glycoside, meaning it can release hydrogen cyanide upon enzymatic hydrolysis.[1] Its structure consists of three main components: a mandelonitrile group (a benzene ring and a nitrile group attached to the same carbon), and a disaccharide unit, gentiobiose.

  • Molecular Formula: C₂₀H₂₇NO₁₁[4]

  • IUPAC Name: (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile[4]

The gentiobiose unit is composed of two glucose molecules linked by a β(1→6) glycosidic bond. This disaccharide is then connected to the mandelonitrile aglycone via a β-glycosidic linkage at the hydroxyl group of the mandelonitrile.

Stereochemistry

The key stereochemical difference between amygdalin and this compound lies in the configuration of the chiral carbon in the mandelonitrile portion of the molecule. This carbon is bonded to a phenyl group, a nitrile group, an oxygen atom of the glycosidic bond, and a hydrogen atom.

  • Amygdalin: Possesses the (R)-configuration at the mandelonitrile chiral center.[1][5]

  • This compound: Possesses the (S)-configuration at the mandelonitrile chiral center.[1][3][4]

This difference in a single stereocenter makes them epimers. The ten other stereogenic centers within the two glucose units of the gentiobiose moiety remain unchanged between the two molecules. The process of converting amygdalin to this compound is known as epimerization. This inversion of stereochemistry can occur in aqueous solutions, particularly under slightly basic conditions.[2]

stereochemistry cluster_amygdalin Mandelonitrile Moiety cluster_this compound Mandelonitrile Moiety amygdalin (R)-Amygdalin This compound (S)-Neoamygdalin amygdalin->this compound Epimerization (mild basic conditions) amygdalin_structure C(Ph)(CN)-O-Gentiobiose (R)-configuration neoamygdalin_structure C(Ph)(CN)-O-Gentiobiose (S)-configuration

Epimerization of Amygdalin to this compound.

Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, with data for amygdalin provided for comparison.

PropertyThis compoundAmygdalinReference(s)
Molecular Formula C₂₀H₂₇NO₁₁C₂₀H₂₇NO₁₁[4],[2]
Molar Mass 457.43 g/mol 457.43 g/mol [4],[2]
Melting Point Not available223–226 °C[2]
Solubility Soluble in water and ethanolVery soluble in hot water; slightly soluble in alcohol.[1]
Specific Optical Rotation Not available-42° (c=1, water, 20°C)[5]
Spectroscopic Data

Spectroscopic methods are essential for distinguishing between amygdalin and this compound.

Spectroscopic MethodKey Differentiating FeaturesReference(s)
¹H-NMR The chemical shift of the anomeric proton of the mandelonitrile moiety is a key indicator. For this compound, this proton signal appears at approximately 5.91 ppm, while for amygdalin it is around 5.74 ppm (in D₂O).[3]
¹³C-NMR Differences in the chemical shifts of the carbons in the mandelonitrile moiety are observed between the two epimers.[3]
Mass Spectrometry (MS) Both compounds show the same molecular ion peak (e.g., m/z 456.15 in negative ion mode). However, their retention times in LC-MS are different, allowing for their separation and individual identification.[3]

Experimental Protocols

Isolation and Purification

A general protocol for the extraction of amygdalin from plant sources, which can also yield this compound, is as follows:

  • Source Material: Kernels from fruits like bitter almonds or apricots are typically used.[2]

  • Extraction: The kernels are ground and extracted with a solvent, commonly hot ethanol.[2] To minimize epimerization, extraction at lower temperatures (e.g., 40°C) and in the presence of ethanol is recommended.[3]

  • Purification: The crude extract is concentrated, and amygdalin is often precipitated by adding a non-polar solvent like diethyl ether.[2] Further purification to separate amygdalin and this compound can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[3]

Structural Elucidation

The confirmation of the structure and stereochemistry of this compound involves the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the overall structure and connectivity of the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complete signal assignment. The key to distinguishing this compound from amygdalin is the chemical shift of the anomeric proton of the mandelonitrile group.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. When coupled with liquid chromatography (LC-MS), it allows for the separation of the epimers and their individual mass analysis.[3]

Chromatographic Analysis

HPLC is a standard method for the separation and quantification of amygdalin and this compound.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol and water (often with a small amount of formic acid) is typically employed.

  • Detection: UV detection is usually set at around 220 nm or 254 nm.

  • Result: Under appropriate chromatographic conditions, this compound will have a different retention time than amygdalin, allowing for their separation and quantification.[3]

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization plant_material Plant Material (e.g., Bitter Almonds) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction purification Chromatographic Separation (e.g., HPLC) extraction->purification isolated_compounds Isolated Epimers (Amygdalin & this compound) purification->isolated_compounds nmr NMR Spectroscopy (¹H, ¹³C) isolated_compounds->nmr ms Mass Spectrometry (LC-MS) isolated_compounds->ms structure_confirmation Structure & Stereochemistry Confirmation nmr->structure_confirmation ms->structure_confirmation

Workflow for Isolation and Analysis of this compound.

References

The Epimer of Amygdalin: A Technical Guide to the Discovery and Natural Sources of Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoamygdalin, the (S)-epimer of the well-known cyanogenic glycoside amygdalin, is a naturally occurring compound found in various plant species, most notably within the kernels of the Rosaceae family. While often present in smaller quantities than its (R)-epimer counterpart, the presence and concentration of this compound are significant in the context of the chemical profile and potential bioactivity of plant extracts. This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental methodologies related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Properties

This compound was identified as a stereoisomer of amygdalin. The two molecules are epimers, differing only in the stereochemical configuration at the chiral carbon of the mandelonitrile moiety.[1][2] Natural amygdalin possesses the (R)-configuration, while this compound has the (S)-configuration.[1][3] This seemingly minor structural difference can impact the biological activity and pharmacokinetic properties of the molecule.

The epimerization of amygdalin to this compound can occur under certain conditions, particularly in aqueous solutions, at elevated temperatures, and under mild basic conditions.[3][4] This transformation is a critical consideration during the extraction, processing, and storage of amygdalin-containing plant materials, as it can alter the composition and potential efficacy of the resulting products.[3][4]

Natural Sources and Quantitative Data

This compound is found alongside amygdalin in the seeds and kernels of many plants belonging to the Rosaceae family.[1][5] The primary natural sources include bitter almonds (Prunus dulcis var. amara), apricot kernels (Prunus armeniaca), peach kernels (Prunus persica), and plum kernels (Prunus domestica).[3][5][6] The relative abundance of this compound to amygdalin can vary depending on the plant species, variety, and processing methods applied to the plant material.[7]

Plant SourceProcessing MethodAmygdalin Content (%)This compound Content (%)Total Amygdalin Isomers (%)Reference
Bitter Almonds (Prunus armeniaca)Raw4.021.956.43[7]
Bitter Almonds (Prunus armeniaca)Scalded5.631.637.55[7]
Bitter Almonds (Prunus armeniaca)Stir-fried7.560.578.37[7]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound typically involves the extraction of total amygdalin isomers from the plant material, followed by chromatographic separation to resolve the (R) and (S) epimers.

Protocol: Extraction and Preparative HPLC Separation of this compound

  • Sample Preparation:

    • Grind dried bitter almond or apricot kernels into a fine powder.

    • Defat the powder by Soxhlet extraction with n-hexane for 6-8 hours.

    • Air-dry the defatted powder to remove residual solvent.

  • Extraction of Amygdalin Isomers:

    • Macerate the defatted powder in 70% aqueous methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants and concentrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

  • Preparative High-Performance Liquid Chromatography (HPLC) Separation:

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (A) and water (B).

      • 0-20 min: 15-33% A

      • 20-25 min: 33-40% A

      • 25-45 min: 40-45% A

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 210 nm.

    • Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

    • Inject the filtered sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the this compound peak, which typically elutes shortly after the amygdalin peak.

    • Combine the this compound-rich fractions and evaporate the solvent under reduced pressure.

    • Further purify the collected fraction by re-crystallization from an appropriate solvent system (e.g., ethanol-water) to obtain pure this compound.

Quantitative Analysis of this compound

Protocol: Quantitative High-Performance Liquid Chromatography (HPLC) Analysis

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the powdered plant material.

    • Extract with 70% aqueous methanol using ultrasonication for 30 minutes.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water. A typical isocratic condition is 20:80 (v/v) methanol:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Logical Relationships

Biosynthesis of Amygdalin and this compound

This compound is not directly biosynthesized in plants but rather arises from the epimerization of amygdalin. The biosynthesis of amygdalin, a cyanogenic glycoside, originates from the amino acid L-phenylalanine.[8] The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450s and a UDP-glucosyltransferase.[8]

Biosynthesis_and_Epimerization L-Phenylalanine L-Phenylalanine Mandelonitrile Mandelonitrile L-Phenylalanine->Mandelonitrile Cytochrome P450s Prunasin Prunasin Mandelonitrile->Prunasin UDP-glucosyltransferase Amygdalin ((R)-epimer) Amygdalin ((R)-epimer) Prunasin->Amygdalin ((R)-epimer) Glucosyltransferase This compound ((S)-epimer) This compound ((S)-epimer) Amygdalin ((R)-epimer)->this compound ((S)-epimer) Epimerization (Heat, Base)

Biosynthesis of amygdalin and its epimerization to this compound.

Experimental Workflow for Isolation and Quantification

The overall process for isolating and quantifying this compound from a natural source follows a logical workflow, beginning with sample preparation and concluding with analytical determination.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis Plant_Material Plant Material (e.g., Bitter Almond Kernels) Grinding Grinding Plant_Material->Grinding Defatting Defatting Grinding->Defatting Solvent_Extraction Solvent Extraction (e.g., 70% Methanol) Defatting->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Quant_HPLC Quantitative HPLC Crude_Extract->Quant_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation

References

A Technical Guide to the Physical and Chemical Properties of Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoamygdalin, a cyanogenic glycoside, is a diastereomer of amygdalin, a compound naturally occurring in the seeds of various plants of the Rosaceae family, such as bitter almonds, apricots, and peaches. While amygdalin has been the subject of extensive research, particularly for its controversial anti-cancer claims, this compound is often considered an epimer that can form from amygdalin under specific conditions, such as heat and alkaline pH.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its analysis, and a review of its biological activities, with a focus on distinguishing its properties from those of its more studied counterpart, amygdalin.

Physical and Chemical Properties

This compound shares the same molecular formula and molecular weight as amygdalin but differs in the stereochemistry at the chiral carbon of the mandelonitrile moiety. This compound is the (S)-epimer, while amygdalin is the (R)-epimer.[2] This stereochemical difference can influence their physical properties and biological activities.

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₂₀H₂₇NO₁₁[3][4]
Molecular Weight 457.43 g/mol [3][4]
CAS Number 29883-16-7[3][4]
Melting Point Not explicitly reported for this compound. Amygdalin melts at 223-226 °C.[5][6]
Solubility Soluble in DMSO.[4][7] Amygdalin is very soluble in hot water, slightly soluble in alcohol, and insoluble in ether and chloroform.[5] The solubility of amygdalin in water is 83 g/L and in ethanol is 1 g/L.[2]
Appearance White crystalline solid (inferred from Amygdalin)[6]
Spectral Data

¹H-NMR is a key technique to differentiate between amygdalin and this compound. The chemical shift of the proton at the chiral center of the aglycone (H-7) is distinct for each epimer. In D₂O, the H-7 proton of this compound appears at approximately 5.91-5.92 ppm, while the corresponding proton for amygdalin is observed at around 5.74 ppm.[8][9][10] In a mixture, the integration of these signals can be used to determine the relative amounts of each epimer.[8][10]

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound.

  • Positive Ion Mode: Adducts such as [M+Na]⁺ (m/z 480) and [M+K]⁺ (m/z 496) are often observed.[11]

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ (m/z 456) is a prominent ion.[11][12]

Fragmentation patterns in MS/MS experiments can provide further structural confirmation.[12][13]

Experimental Protocols

Isolation and Purification of this compound

This compound is often present in mixtures with amygdalin. The following is a general workflow for the isolation and purification, which often involves the initial extraction of amygdalin from plant material followed by conditions that may induce epimerization to this compound, or chromatographic separation of the epimers.

experimental_workflow Workflow for this compound Analysis plant_material Plant Material (e.g., Bitter Almonds) extraction Extraction with Ethanol or Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration purification Chromatographic Separation (HPLC, Column Chromatography) concentration->purification analysis Analysis (NMR, MS) purification->analysis

A general workflow for the extraction and analysis of this compound.

A detailed protocol for the isolation of amygdalin from plum seeds, which can be adapted, involves extraction with ethanol, followed by precipitation of amygdalin with diethyl ether.[2] The separation of amygdalin and this compound can then be achieved using high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Method: Reversed-phase HPLC is the standard method for the separation and quantification of amygdalin and this compound.[12]

  • Column: A C18 column is typically used.[12]

  • Mobile Phase: A common mobile phase is a gradient of methanol and water containing a small amount of formic acid (e.g., 0.1%).[12]

  • Detection: UV detection at approximately 210-220 nm is suitable.[2]

  • Sample Preparation: Plant material is typically extracted with methanol or a methanol-water mixture, filtered, and then injected into the HPLC system.[12]

NMR Spectroscopy Protocol for Characterization
  • Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[14]

  • Acquisition:

    • ¹H-NMR: Acquire a standard one-dimensional proton spectrum. Pay close attention to the region between 5.5 and 6.5 ppm to observe the distinct signals for the H-7 protons of amygdalin and this compound.[8][9]

    • ¹³C-NMR: Acquire a proton-decoupled carbon spectrum to identify the 20 carbon signals of the molecule.

  • Analysis: Compare the obtained chemical shifts with published data to confirm the identity and purity of this compound.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI, such as methanol or acetonitrile/water.[11]

  • Ionization: Use electrospray ionization in both positive and negative ion modes to obtain a comprehensive mass spectrum.

  • Analysis:

    • Full Scan: Acquire a full scan mass spectrum to identify the molecular ion and common adducts.

    • MS/MS: Perform tandem mass spectrometry on the parent ion to obtain fragmentation patterns for structural elucidation.

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as that of amygdalin. Much of the available literature discusses the bioactivity of amygdalin, with the formation of this compound sometimes being associated with a decrease in its therapeutic efficacy.

Anticancer Activity

Studies on amygdalin have suggested various anticancer mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells.[2][15] It has been reported that the conversion of amygdalin to this compound may reduce its anticancer effects. For instance, one study noted that the epimerization of amygdalin to this compound in an aqueous solution inhibited its anticancer effect in promyelocytic leukemia cells. However, detailed studies on the specific cytotoxic or anticancer effects of isolated this compound are limited.

Signaling Pathways (Primarily Associated with Amygdalin)

The proposed signaling pathways involved in the biological activity of amygdalin primarily revolve around the induction of apoptosis.

signaling_pathway Proposed Apoptotic Signaling Pathway of Amygdalin Amygdalin Amygdalin Bax Bax (Pro-apoptotic) Amygdalin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Amygdalin-induced apoptosis pathway.

Amygdalin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[2]

It is important to note that these pathways have been predominantly studied in the context of amygdalin. Further research is required to elucidate the specific signaling pathways modulated by this compound and to understand how its stereochemistry influences its interaction with biological targets.

Conclusion

This compound, as the (S)-epimer of amygdalin, presents an interesting case for further pharmacological investigation. While its physical and chemical properties are similar to amygdalin, subtle differences arising from its stereochemistry may have significant implications for its biological activity. The current body of research is heavily focused on amygdalin, and there is a clear knowledge gap regarding the specific biological effects and signaling pathways of this compound. The analytical methods for its separation and characterization are well-established, providing a solid foundation for future studies to explore the unique therapeutic potential of this compound. Further research into the distinct biological profile of this compound is warranted to fully understand its pharmacological relevance.

References

Neoamygdalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 29883-16-7 Molecular Formula: C₂₀H₂₇NO₁₁

This technical guide provides an in-depth overview of Neoamygdalin, the (S)-epimer of Amygdalin, tailored for researchers, scientists, and drug development professionals. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and a summary of its known biological significance, primarily in the context of its relationship with Amygdalin.

Chemical and Physical Data

This compound is a cyanogenic glycoside and a diastereomer of the naturally occurring Amygdalin ((R)-epimer). The key difference lies in the stereochemistry at the benzylic carbon of the mandelonitrile moiety. This seemingly minor structural variation has significant implications for its biological activity.

PropertyValueReference
CAS Number 29883-16-7[1][2]
Molecular Formula C₂₀H₂₇NO₁₁[1]
Molecular Weight 457.43 g/mol [1]
Synonyms (S)-Amygdalin, L-Amygdalin[2]
Epimerization Amygdalin can convert to this compound in aqueous solutions, particularly under basic conditions or upon heating.[3]

Analytical Methodologies

Accurate separation and quantification of this compound from Amygdalin are crucial for research and quality control, especially since the presence of this compound is often indicative of processing or storage conditions that may impact the biological efficacy of Amygdalin-containing products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the separation and quantification of Amygdalin and this compound.

Experimental Protocol: HPLC-DAD for Amygdalin and this compound Separation

  • Column: C18 reverse-phase column (e.g., Waters XSelect™ HSS C18, 150 × 2.1 mm I.D., 2.5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.05% aqueous formic acid and acetonitrile. A common ratio is 93:7 (v/v).

  • Flow Rate: Typically around 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a controlled temperature, for instance, 25°C, to ensure reproducible separation.

  • Detection: Diode Array Detector (DAD) at a wavelength of 210 nm.

  • Sample Preparation: Samples are typically extracted with a suitable solvent like methanol or a methanol-water mixture, filtered, and then injected into the HPLC system.

  • Results: This method allows for the baseline separation of Amygdalin and this compound, with this compound typically eluting earlier than Amygdalin.

HPLC coupled with Mass Spectrometry (HPLC-ESI-MS/MS)

For more sensitive and specific detection and structural confirmation, HPLC can be coupled with electrospray ionization tandem mass spectrometry.

Experimental Protocol: HPLC-ESI-MS/MS Analysis

  • Chromatographic Conditions: Similar to the HPLC-DAD method described above.

  • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Typically negative ion mode is used.

  • Data Acquisition: Full scan mode to identify the molecular ions and product ion scan mode to obtain fragmentation patterns for structural confirmation. The precursor ion for both Amygdalin and this compound is [M-H]⁻ at m/z 456.15.

  • Fragmentation: Characteristic fragment ions are observed, which can be used to confirm the identity of the compounds.

Biological Activity and Signaling Pathways

The biological activity of this compound is intrinsically linked to that of Amygdalin. The general consensus in the scientific literature is that the conversion of the natural (R)-Amygdalin to this compound leads to a reduction or complete loss of its purported anticancer activity.[1][4]

While specific studies on the biological effects of purified this compound are limited, the extensive research on Amygdalin provides a framework for understanding the potential mechanisms that may be affected by the stereochemical change. Amygdalin's biological effects are primarily attributed to its enzymatic hydrolysis in the body.

Enzymatic Hydrolysis of Amygdalin

The hydrolysis of Amygdalin is a critical step in its biological action. This process is catalyzed by β-glucosidases and releases hydrogen cyanide (HCN) and benzaldehyde, which are believed to be the primary cytotoxic agents.[3][5]

Hydrolysis_Pathway Amygdalin Amygdalin Prunasin Prunasin + Glucose Amygdalin->Prunasin β-glucosidase Mandelonitrile Mandelonitrile + Glucose Prunasin->Mandelonitrile Prunasin Lyase Products Benzaldehyde + Hydrogen Cyanide (HCN) Mandelonitrile->Products Spontaneous dissociation Apoptosis_Pathway Amygdalin Amygdalin Bax Bax (Pro-apoptotic) Upregulation Amygdalin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Amygdalin->Bcl2 Caspase3 Caspase-3 Activation Bax->Caspase3 Promotes Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

The Biosynthesis of Neoamygdalin in Prunus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of amygdalin and its epimer, neoamygdalin, in Prunus species. Amygdalin, a cyanogenic diglucoside, is responsible for the bitter taste of certain almond kernels and the seeds of other stone fruits. Its biosynthesis from L-phenylalanine involves a multi-step enzymatic pathway. This compound, the (S)-epimer of amygdalin, is understood to be a product of the epimerization of amygdalin under specific conditions, rather than being synthesized through a distinct de novo pathway. This guide details the established biosynthetic pathway of amygdalin, presents quantitative data on the accumulation of these compounds in various Prunus species, and provides detailed experimental protocols for their analysis. Furthermore, it includes diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms governing the production of these secondary metabolites.

Introduction

Cyanogenic glycosides are a class of nitrogenous plant secondary metabolites that play a crucial role in plant defense against herbivores. Amygdalin is a prominent cyanogenic diglucoside found in high concentrations in the seeds of many Prunus species, such as bitter almonds (Prunus dulcis), apricots (Prunus armeniaca), peaches (Prunus persica), and plums (Prunus domestica)[1]. Upon tissue disruption, amygdalin can be hydrolyzed to release toxic hydrogen cyanide, a process known as cyanogenesis.

Amygdalin exists as two epimers, the naturally occurring (R)-amygdalin and its (S)-epimer, this compound. While amygdalin is synthesized enzymatically, this compound is thought to be formed through the isomerization of amygdalin, particularly under basic conditions or during extraction and processing[1]. Understanding the biosynthesis of amygdalin is critical for crop improvement, food safety, and exploring the pharmacological potential of these compounds. This guide synthesizes the current knowledge on the amygdalin biosynthetic pathway and provides practical methodologies for its study.

The Biosynthetic Pathway of Amygdalin

The biosynthesis of amygdalin in Prunus species originates from the aromatic amino acid L-phenylalanine. The pathway is a multi-step process involving several key enzymes, primarily from the cytochrome P450 (CYP) and UDP-glucosyltransferase (UGT) families[2]. The process can be divided into two main stages: the formation of the monoglucoside prunasin and its subsequent conversion to the diglucoside amygdalin.

The key enzymes identified in the amygdalin biosynthetic pathway in Prunus dulcis are:

  • CYP79D16 and CYP71AN24: These two cytochrome P450 enzymes work in concert to convert L-phenylalanine to mandelonitrile[1][2].

  • UGT85A19 and PdUGT94AF3: These UDP-glucosyltransferases catalyze the glucosylation of mandelonitrile to form prunasin[2].

  • PdUGT94AF1 and PdUGT94AF2: These two UGTs are responsible for the final step, the glucosylation of prunasin to form amygdalin[2].

The bitterness of almond kernels is directly correlated with the expression levels of the initial enzymes in this pathway. In bitter almonds, the genes encoding CYP79D16 and CYP71AN24 are highly expressed, leading to the accumulation of amygdalin. Conversely, in sweet almonds, the expression of these genes is either undetectable or at very low levels, resulting in a lack of amygdalin synthesis[1][2][3][4].

Pathway Diagram

Amygdalin_Biosynthesis Phe L-Phenylalanine PAOx Phenylacetaldoxime Phe->PAOx CYP79D16 Man Mandelonitrile PAOx->Man CYP71AN24 Pru Prunasin Man->Pru UGT85A19 PdUGT94AF3 Amyg Amygdalin ((R)-epimer) Pru->Amyg PdUGT94AF1 PdUGT94AF2 NeoA This compound ((S)-epimer) Amyg->NeoA Epimerization

Biosynthesis of Amygdalin and formation of this compound.

Quantitative Data

The concentration of amygdalin and its precursor, prunasin, varies significantly between different Prunus species and even between bitter and sweet varieties of the same species.

Table 1: Amygdalin and Prunasin Content in Almond (Prunus dulcis) Kernels
Almond VarietyAmygdalin (mg/100g)Prunasin (mg/100g)Reference
Sweet Varieties
NonpareilNot DetectedNot Reported
CarmelNot DetectedNot Reported
Bitter Varieties
Bitter Almond2,940 - 5,400Not Reported
S3067 (Bitter)HighHigh in tegument

Note: The absence of detectable amygdalin in sweet varieties is due to the lack of expression of key biosynthetic genes.

Table 2: Relative Gene Expression of Amygdalin Biosynthetic Genes in Bitter vs. Sweet Almonds
GeneBitter Almond (Relative Expression)Sweet Almond (Relative Expression)Reference
PdCYP79D16HighNot Detectable / Very Low[1][2][3]
PdCYP71AN24HighNot Detectable / Very Low[1][2][3]
PdUGT85A19ExpressedExpressed[2]
PdUGT94AF1ExpressedExpressed[2]
PdUGT94AF2ExpressedExpressed[2]

Experimental Protocols

Quantification of Amygdalin and this compound by HPLC-ESI-MS/MS

This protocol provides a general framework for the extraction and quantification of amygdalin and this compound from Prunus seeds.

4.1.1. Sample Preparation and Extraction

  • Freeze-dry the seed kernels and grind them into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol (v/v) to the tube.

  • Vortex the mixture for 1 minute.

  • Sonicate the mixture for 30 minutes in a water bath at room temperature.

  • Centrifuge the sample at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction process (steps 3-7) on the pellet and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC-ESI-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate amygdalin and this compound (e.g., start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Operated in positive ion mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Amygdalin/Neoamygdalin: Monitor appropriate precursor-to-product ion transitions (e.g., m/z 458.1 -> 296.1).

  • Quantification: Use a standard curve prepared with purified amygdalin and this compound standards.

Gene Expression Analysis by RT-qPCR

This protocol describes the analysis of the expression levels of amygdalin biosynthesis genes.

4.2.1. RNA Extraction and cDNA Synthesis

  • Grind frozen seed tissue to a fine powder in liquid nitrogen.

  • Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

4.2.2. Quantitative PCR (qPCR)

  • Design and validate primers for the target genes (CYP79D16, CYP71AN24, etc.) and a suitable reference gene (e.g., Actin or Ubiquitin).

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Generate a melt curve to verify the specificity of the amplification.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Functional Characterization of Biosynthetic Enzymes via Transient Expression in Nicotiana benthamiana

This method allows for the rapid functional characterization of candidate genes.

4.3.1. Vector Construction and Agrobacterium Transformation

  • Clone the full-length coding sequences of the candidate genes (e.g., PdCYP79D16, PdCYP71AN24) into a plant expression vector.

  • Transform the expression constructs into Agrobacterium tumefaciens strain GV3101 by electroporation.

4.3.2. Agroinfiltration

  • Grow the transformed Agrobacterium cultures overnight in LB medium with appropriate antibiotics.

  • Pellet the bacteria by centrifugation and resuspend them in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5.

  • Incubate the bacterial suspension at room temperature for 2-4 hours.

  • Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression, mix the different Agrobacterium strains before infiltration.

4.3.3. Metabolite Analysis

  • After 3-5 days of incubation, harvest the infiltrated leaf tissue.

  • Extract metabolites from the leaf tissue using the protocol described in section 4.1.1.

  • Analyze the extracts by HPLC-ESI-MS/MS to detect the products of the enzymatic reactions.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis Prunus_Seeds Prunus Seeds Grinding Grinding Prunus_Seeds->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-ESI-MS/MS Filtration->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis

Workflow for Metabolite Analysis.

Conclusion and Future Perspectives

The biosynthesis of amygdalin in Prunus species is a well-defined pathway, with the key enzymatic steps elucidated. The formation of this compound appears to be a consequence of the chemical instability of amygdalin, leading to its epimerization. The significant difference in the expression of CYP79D16 and CYP71AN24 between bitter and sweet almond varieties provides a clear molecular marker for this important agricultural trait.

Future research should focus on several key areas:

  • Enzyme Kinetics: Detailed kinetic studies of the UGTs involved in the final steps of amygdalin biosynthesis are needed to fully understand the regulation of the pathway.

  • Transcriptional Regulation: Identifying the transcription factors that control the expression of the amygdalin biosynthetic genes will provide deeper insights into the differential accumulation of this compound.

  • Transport Mechanisms: The mechanisms by which prunasin is transported from the tegument to the cotyledon for its conversion to amygdalin remain to be fully elucidated.

A thorough understanding of the biosynthesis of amygdalin and this compound will continue to be of great importance for the fields of agriculture, food science, and pharmacology. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of plant secondary metabolism.

References

The Nexus of Cyanogenic Glycosides: A Technical Guide to Neoamygdalin and Laetrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and biological relationship between neoamygdalin and Laetrile, two cyanogenic glycosides that have been the subject of considerable scientific interest and controversy. This document delineates their structural characteristics, physicochemical properties, and the experimental methodologies for their analysis and transformation. Furthermore, it elucidates the key signaling pathways implicated in their purported biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutic agents.

Introduction

Amygdalin, a naturally occurring cyanogenic glycoside found in the seeds of various fruits, exists as a racemic mixture of two epimers: (R)-amygdalin, the naturally predominant form, and (S)-neoamygdalin. Laetrile, on the other hand, is a semi-synthetic derivative of amygdalin. While often used interchangeably in non-scientific literature, it is crucial for the scientific community to distinguish between these distinct chemical entities. This guide aims to clarify these distinctions and provide a detailed technical overview of their relationship.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound and Laetrile is fundamental for their study and potential therapeutic application. The following tables summarize key quantitative data for amygdalin (for comparative purposes), this compound, and Laetrile.

Table 1: Physicochemical Properties of Amygdalin, this compound, and Laetrile

Property(R)-Amygdalin(S)-NeoamygdalinLaetrile (mandelonitrile-β-D-glucuronide)
Molecular Formula C₂₀H₂₇NO₁₁[1]C₂₀H₂₇NO₁₁C₁₄H₁₅NO₇
Molecular Weight 457.43 g/mol [1]457.43 g/mol 309.27 g/mol [2]
Melting Point 223-226 °C[1]Not well-documentedNot well-documented
Solubility in Water Soluble, especially when hot[1]Expected to be similar to amygdalinSoluble
Optical Rotation LaevorotatoryDextrorotatoryLaevorotatory

Table 2: Spectroscopic Data for Amygdalin and this compound

Spectroscopic Data(R)-Amygdalin(S)-Neoamygdalin
¹H-NMR (400 MHz, D₂O), δ (ppm) 5.74 (s, 1H, anomeric proton of the mandelonitrile-linked glucose)[3]5.91 (s, 1H, anomeric proton of the mandelonitrile-linked glucose)[3]
Mass Spectrometry (ESI-MS/MS) Precursor ion [M-H]⁻ at m/z 456.1, fragment ions at m/z 294.1, 179.1, 132.0[4]Precursor ion [M-H]⁻ at m/z 456.1, similar fragmentation pattern to amygdalin[4]

Logical and Structural Relationships

The relationship between amygdalin, this compound, and Laetrile is rooted in their chemical structures. Amygdalin and this compound are epimers, differing only in the stereochemistry at the benzylic carbon of the mandelonitrile moiety. Laetrile is a synthetic derivative of amygdalin, where the gentiobiose sugar is replaced by a glucuronic acid.

G Amygdalin (R)-Amygdalin (Natural) This compound (S)-Neoamygdalin Amygdalin->this compound Epimerization Laetrile Laetrile (Semisynthetic) Amygdalin->Laetrile Hydrolysis & Substitution

Fig. 1: Structural relationship between Amygdalin, this compound, and Laetrile.

Experimental Protocols

Synthesis of Laetrile from Amygdalin (Conceptual Protocol)

While detailed proprietary synthesis methods are not publicly available, a plausible laboratory-scale synthesis can be conceptualized based on established chemical principles. This involves the selective hydrolysis of the terminal glucose unit of amygdalin followed by oxidation.

Materials:

  • Amygdalin

  • β-glucosidase (from almonds)

  • Platinum black catalyst

  • Oxygen source

  • Appropriate buffer solutions (e.g., phosphate buffer, pH 6.8)

  • Solvents for extraction and purification (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Enzymatic Hydrolysis: Dissolve amygdalin in a suitable buffer solution. Add β-glucosidase to selectively cleave the terminal glucose, yielding prunasin. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification of Prunasin: Once the reaction is complete, inactivate the enzyme (e.g., by heating) and purify the prunasin from the reaction mixture using column chromatography.

  • Oxidation to Laetrile: Dissolve the purified prunasin in a suitable solvent. Introduce the platinum black catalyst and bubble oxygen through the solution. This will oxidize the primary alcohol on the glucose moiety to a carboxylic acid, forming Laetrile.

  • Purification of Laetrile: After the reaction is complete, filter out the catalyst. Purify the Laetrile from the reaction mixture using recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized Laetrile using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Enzymatic Hydrolysis of Amygdalin and this compound

The enzymatic hydrolysis of amygdalin and this compound is a critical process in their metabolism and proposed mechanism of action. This process is catalyzed by the enzyme β-glucosidase.

Materials:

  • Amygdalin or this compound

  • β-glucosidase (e.g., from almonds or a commercial source)

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer or HPLC system

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of amygdalin or this compound in the phosphate buffer.

  • Prepare a stock solution of β-glucosidase in the same buffer.

  • Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution in a temperature-controlled cuvette or reaction vessel.

  • Monitor the hydrolysis by observing the formation of benzaldehyde, which absorbs light at a specific wavelength (e.g., 250 nm), using a spectrophotometer. Alternatively, aliquots can be taken at different time points, the reaction stopped (e.g., by adding a strong acid or base), and the products analyzed by HPLC.

  • Calculate the rate of hydrolysis from the initial linear portion of the reaction curve.

G Amygdalin Amygdalin / this compound Prunasin Prunasin Amygdalin->Prunasin + H₂O (β-glucosidase) Glucose1 Glucose Amygdalin->Glucose1 - Glucose Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile + H₂O (β-glucosidase) Glucose2 Glucose Prunasin->Glucose2 - Glucose Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde HCN Hydrogen Cyanide Mandelonitrile->HCN

Fig. 2: Enzymatic hydrolysis pathway of Amygdalin and this compound.

Signaling Pathways

The purported anticancer effects of amygdalin and its derivatives are often attributed to the cytotoxic effects of hydrogen cyanide released upon hydrolysis. However, research has also suggested the involvement of specific cellular signaling pathways.

Apoptosis Induction via the Bax/Bcl-2 Pathway

Amygdalin has been reported to induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family. Specifically, it is suggested to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, ultimately resulting in programmed cell death.[5]

G Amygdalin Amygdalin Bax Bax (Pro-apoptotic) Amygdalin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Proposed mechanism of Amygdalin-induced apoptosis via the Bax/Bcl-2 pathway.
Inhibition of the Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some studies suggest that amygdalin may exert its anticancer effects by inhibiting this pathway. By downregulating the phosphorylation of Akt and mTOR, amygdalin can lead to the suppression of downstream signaling events that are critical for cancer cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Amygdalin Amygdalin Amygdalin->AKT Inhibits Amygdalin->mTOR Inhibits

Fig. 4: Proposed inhibition of the Akt/mTOR signaling pathway by Amygdalin.

Conclusion

This compound and Laetrile, while related to the parent compound amygdalin, possess distinct chemical identities that warrant careful consideration in research and drug development. This guide has provided a comprehensive technical overview of their relationship, physicochemical properties, and the experimental methodologies relevant to their study. The elucidation of their interactions with cellular signaling pathways, such as the Bax/Bcl-2 and Akt/mTOR pathways, offers a foundation for further investigation into their potential biological activities. It is imperative that future research in this area is conducted with a clear understanding of the specific molecular entities being investigated to ensure the generation of precise and reproducible scientific data.

References

Epimerization of Amygdalin to Neoamygdalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the epimerization of (R)-amygdalin, a naturally occurring cyanogenic glycoside, into its diastereomer, (S)-neoamygdalin. The conversion process, which significantly impacts the compound's biological activity, is influenced by several factors including temperature, pH, solvent, and storage container material. This guide details the underlying chemical mechanisms, presents quantitative data on the influencing factors, outlines key experimental protocols for analysis and prevention, and provides visual diagrams to illustrate the core concepts. Understanding and controlling this epimerization is critical for the accurate analysis, processing, and pharmaceutical application of amygdalin.

Introduction to Amygdalin and Neoamygdalin

Amygdalin is a cyanogenic glycoside found in the seeds of various plants from the Rosaceae family, such as apricots, bitter almonds, apples, and peaches[1][2]. It exists as two epimers: the naturally occurring (R)-amygdalin and its synthetic or conversion-product counterpart, (S)-neoamygdalin[3][4]. These two molecules are diastereomers, differing only in the stereochemical configuration at the chiral carbon atom attached to the phenyl and nitrile groups (the aglycone stereocenter)[2][4].

The epimerization from the natural (R)-form to the (S)-form can occur during extraction, processing, and storage, particularly in aqueous solutions under neutral or basic conditions[3][5]. This conversion is of significant interest because the biological activity of amygdalin is diminished as the ratio of this compound increases[6][7]. Therefore, preventing or controlling this isomerization is crucial for quality control and ensuring the therapeutic efficacy of amygdalin-containing products.

Chemical Structures and Stereochemistry

(R)-amygdalin and (S)-neoamygdalin share the same molecular formula (C₂₀H₂₇NO₁₁) and connectivity but differ in the three-dimensional arrangement at the benzylic carbon[4].

G cluster_amygdalin (R)-Amygdalin (Natural) cluster_this compound (S)-Neoamygdalin (Epimer) amygdalin amygdalin This compound This compound amygdalin->this compound Epimerization (Base, Heat)

Figure 1: Chemical structures of (R)-amygdalin and its epimer (S)-neoamygdalin.

Mechanism of Epimerization

The epimerization of amygdalin is a base-catalyzed reaction that proceeds via a reversible carbanion intermediate. The proton on the stereogenic carbon of the mandelonitrile portion is weakly acidic and can be abstracted by a base[3][8].

The process involves the following steps:

  • A base (e.g., hydroxide ions or silicates from glassware surfaces) abstracts the acidic benzylic proton from (R)-amygdalin.

  • This forms a planar, achiral carbanion intermediate that is resonance-stabilized by the adjacent phenyl and nitrile groups.

  • The carbanion is then reprotonated by a proton source (like water). This protonation can occur from either face of the planar intermediate.

  • Protonation from one side regenerates the (R)-amygdalin, while protonation from the opposite side yields the (S)-neoamygdalin epimer.

Under equilibrium conditions in aqueous solution, this compound is slightly favored, constituting around 53-57% of the mixture[5][6].

G Amygdalin (R)-Amygdalin Carbanion Planar Carbanion Intermediate Amygdalin->Carbanion - H⁺ Carbanion->Amygdalin + H⁺ This compound (S)-Neoamygdalin Carbanion->this compound + H⁺ Base Base (e.g., OH⁻) Base->Amygdalin abstracts proton Proton H⁺ Proton->Carbanion reprotonation

Figure 2: Simplified mechanism for the base-catalyzed epimerization of amygdalin.

Quantitative Data on Factors Influencing Epimerization

The rate and extent of amygdalin epimerization are highly dependent on environmental conditions.

Effect of Temperature

Higher temperatures significantly accelerate the rate of epimerization.

Temperature (°C)ConditionObservationReference
< 40Aqueous SolutionAlmost no isomerization occurs.[6]
50 - 70Aqueous SolutionThe ratio of this compound to amygdalin increases sharply, peaking at 70°C.[6]
80Dry PowderNo isomerization was observed after 2 hours, indicating water is necessary.[6]
100 (Boiling)Aqueous SolutionConversion begins within 3 minutes. After 30 minutes, over 30% of amygdalin converts to this compound.[9][10]
Effect of pH

The pH of the solution is a critical factor, with alkaline conditions promoting rapid epimerization.

pH ValueConditionObservationReference
Acidic (e.g., pH 2.3, 3.1, 3.8)Aqueous SolutionIsomerization is significantly inhibited, even at high temperatures.[6][11][12][13]
Neutral to Slightly BasicRoom TemperatureNo significant conversion is observed.[6]
9.0Room TemperatureIsomerization begins, with a this compound/amygdalin ratio of 0.06.[6]
11.0Room TemperatureThe isomer ratio increases significantly to 1.30.[6]
Effect of Solvents and Additives

The choice of solvent and the presence of acidic additives can control the epimerization process.

Solvent / AdditiveConditionObservationReference
Ethanol (100%)-No conversion of D-amygdalin to L-amygdalin was observed.[6]
Dimethyl Sulfoxide (DMSO)-No conversion was observed.[6]
Ethanol (Aqueous)-Ethanol has a concentration-dependent inhibitory effect on isomerization.[6]
0.05% Citric AcidBoiling Aqueous SolutionEpimerization is completely inhibited.[9][10]
4% Citric AcidAqueous ExtractionUsed as an extractant to prevent epimerization.[12][14]
Schizandrae Fructus SolutionAqueous ExtractionPrevents epimerization during extraction from Armeniacae Semen.[13]
Effect of Container Material

The surface of the storage container can catalyze the epimerization, with glass being particularly problematic.

Container MaterialConditionObservationReference
GlasswareAqueous SolutionSignificantly promotes isomerization, possibly due to silicate on the surface acting as a base. Epimerization can be complete in <15 minutes in a new vial.[2][6][8][15][16]
Platinum (Pt)Aqueous SolutionSignificantly inhibits isomerization.[2][8]
Plastic (High-Density Polyethylene)Aqueous SolutionSignificantly inhibits isomerization, even at high temperatures. Recommended for storage.[2][15][16]
Stainless SteelAqueous SolutionShows significantly less isomerization compared to glass.[2]

Experimental Protocols

Protocol for Extraction with Epimerization Prevention

This protocol is adapted from methods designed to minimize the conversion of amygdalin to this compound during extraction from plant materials like almond kernels.

  • Sample Preparation: Crush the sample (e.g., 50 mg of almond kernel) using a mortar and pestle and pass it through a No. 20 sieve[17].

  • Solvent Selection: Use either 80% ethanol or water acidified with 0.1% citric acid as the extraction solvent[3][7]. Acidification is critical for aqueous extractions to maintain a low pH.

  • Extraction:

    • Ultrasonic Method (Preferred): Add the prepared sample to the extraction solvent. Perform ultrasonic extraction at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes)[7]. This method is efficient at lower temperatures, reducing the risk of heat-induced epimerization.

    • Reflux Method: If using reflux, ensure the solvent is acidified (e.g., with 0.1% citric acid) before heating to inhibit epimerization[3][10].

  • Post-Extraction: Centrifuge the mixture (e.g., at 4000g for 15 minutes). Collect the supernatant.

  • Cleanup (Optional): The supernatant can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering substances[3][17].

  • Storage: Store the final extract in plastic or polyethylene vials, not glass, to prevent container-induced epimerization[15][16].

HPLC-DAD Method for Separation and Quantification

Reversed-phase High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common method for separating and quantifying amygdalin and this compound.

  • Instrumentation: HPLC system with a DAD detector.

  • Column: C18 reverse-phase column (e.g., Waters XSelect™ HSS C18, 150 × 2.1 mm, 2.5 µm)[18].

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent.

    • Example 1 (Isocratic): 10 mM sodium phosphate buffer (pH 3.8) containing 6% acetonitrile[9][10].

    • Example 2 (Isocratic): 10 mM sodium phosphate buffer (pH 3.1) containing 8.5% acetonitrile[12][14].

    • Example 3 (Isocratic): 0.05% aqueous formic acid and acetonitrile (93:7 v/v)[18][19][20].

  • Flow Rate: Typically 0.2-1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25-40°C).

  • Detection: UV detection at approximately 218 nm[4].

  • Quantification: Generate a calibration curve using standards of known concentrations for both (R)-amygdalin and (S)-neoamygdalin. Linearity is often observed in the range of 0.05 to 0.5 mM[9][10][12]. The limit of detection is typically around 5 µM[9][10][12][13].

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structures of the epimers and can be used for quantification by integrating key proton signals[8].

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is preferred as it does not promote epimerization. Deuterated water (D₂O) can be used, but may induce some epimerization over time[8][21][22].

  • Key Signal: The most distinct signal is the benzylic proton (H-7).

    • In D₂O, the H-7 proton of (R)-amygdalin appears around δ 5.74 ppm, while the H-7 proton of (S)-neoamygdalin appears slightly downfield at δ 5.91-5.92 ppm[4][21][22].

    • In DMSO-d6, these signals are shifted but remain distinct, allowing for differentiation[8].

  • Quantification: The relative amounts of amygdalin and this compound in a mixture can be determined by comparing the integration ratios of their respective H-7 proton signals[21][23].

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction (Inhibition of Epimerization) cluster_analysis Analysis Start Plant Material (e.g., Almond Kernels) Grind Grind & Sieve Start->Grind Solvent Add Acidified Solvent (e.g., 0.1% Citric Acid) or Ethanol Grind->Solvent Extract Ultrasonic Extraction (e.g., 40°C) Solvent->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge SPE Optional: SPE Cleanup (C18 Cartridge) Centrifuge->SPE HPLC HPLC-DAD Analysis (C18 Column, Acidic Mobile Phase) SPE->HPLC Quantify Quantify Epimers (Amygdalin & this compound) HPLC->Quantify Store Store in Plastic Vials HPLC->Store for later analysis

Figure 3: General workflow for the extraction and analysis of amygdalin while minimizing epimerization.

Conclusion

The epimerization of (R)-amygdalin to (S)-neoamygdalin is a critical transformation that must be managed during the handling, extraction, and analysis of this compound. The process is primarily driven by alkaline pH, elevated temperatures, and the presence of water. The catalytic effect of glass surfaces is a significant and often overlooked factor that can lead to erroneous analytical results.

For professionals in research and drug development, adherence to protocols that inhibit this conversion is paramount. This includes the use of acidic conditions or non-aqueous solvents during extraction, maintaining low temperatures, and storing all aqueous solutions of amygdalin in inert plastic containers. By implementing these control measures, the integrity of amygdalin can be preserved, ensuring accurate quantification and consistent biological activity for pharmaceutical applications.

References

Unraveling the Epimers: A Technical Guide to the Structural and Functional Distinctions Between Neoamygdalin and Amygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical structural differences between the diastereomers amygdalin and neoamygdalin. A comprehensive understanding of these distinctions is paramount for researchers in natural product chemistry, pharmacology, and drug development, as the stereochemistry at a single chiral center significantly impacts their stability, analytical characterization, and potentially their biological activity. This document provides a comparative analysis of their physicochemical properties, detailed experimental protocols for their differentiation, and an exploration of the biological implications of their structural variance.

Core Structural Differences: The Chirality of the Mandelonitrile Carbon

Amygdalin and this compound are cyanogenic glycosides that share the same molecular formula (C₂₀H₂₇NO₁₁) and molar mass.[1] The fundamental distinction between these two molecules lies in the stereochemical configuration of the chiral carbon atom within the mandelonitrile portion of the aglycone.[2]

  • Amygdalin: Possesses the (R)-configuration at the mandelonitrile stereocenter.[2][3] It is the naturally occurring form found in the seeds of many plants belonging to the Rosaceae family, such as apricots, bitter almonds, and peaches.[1][4]

  • This compound: Exhibits the (S)-configuration at the same stereocenter.[2][3] It is the epimer of amygdalin and is typically formed through the isomerization of amygdalin.[1][3]

This seemingly subtle difference in spatial arrangement classifies them as diastereomers, not enantiomers.[2] This distinction is critical as diastereomers can exhibit different physical properties and biological activities.

The isomerization from amygdalin to this compound is a crucial consideration during extraction, processing, and storage. This conversion can be induced by several factors:

  • Mild basic conditions [1][3]

  • High temperatures [2]

  • Aqueous solutions [4]

  • Alkaline environments [2]

Under equilibrium conditions in aqueous solutions, this compound can be the slightly more dominant form.[5] The processing of bitter almonds, such as scalding or stir-frying, has been shown to influence the relative concentrations of amygdalin and this compound.[6][7]

Physicochemical and Spectroscopic Properties

The identical molecular formula and mass of amygdalin and this compound result in many shared physicochemical properties. However, their diastereomeric nature leads to distinguishable spectroscopic characteristics, which are fundamental for their identification and quantification.

PropertyAmygdalinThis compoundReference
Molecular Formula C₂₀H₂₇NO₁₁C₂₀H₂₇NO₁₁[1]
Molar Mass 457.429 g/mol 457.429 g/mol [1]
Melting Point 223–226 °CNot explicitly stated[1]
Solubility in Water 83 g/LNot explicitly stated, but soluble[4]
Solubility in Ethanol 1 g/LNot explicitly stated[4]
¹H-NMR (D₂O, 400 MHz) δ (ppm) H-7 proton 5.74 (s, 1H)5.91 (s, 1H)[2][8]
¹H-NMR (DMSO-d₆) δ (ppm) H-7 proton 6.02 (s, 1H)6.09 (s, 1H)[8]

Experimental Protocols for Differentiation and Quantification

The differentiation and quantification of amygdalin and this compound are critical for quality control and research purposes. Several analytical techniques have been successfully employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the direct observation and quantification of both epimers in a mixture. The distinct chemical environments of the proton attached to the mandelonitrile carbon (H-7) result in separate signals.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Analysis: Identify the singlet peaks corresponding to the H-7 proton of amygdalin (δ ≈ 5.74 ppm in D₂O) and this compound (δ ≈ 5.91 ppm in D₂O).[2][8] The integration of these peaks allows for the determination of the relative ratio of the two diastereomers in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amygdalin and this compound. The choice of the stationary phase is crucial for achieving baseline separation.

Methodology using a Porous Graphitic Carbon Column:

  • Column: 5 µm Hypercarb (150 mm x 4.6 mm i.d.).[5]

  • Mobile Phase: A mixture of acetonitrile and water (90:10).[5]

  • Flow Rate: 1.50 mL/min.[5]

  • Temperature: 25°C.[5]

  • Detection: UV absorbance at 220 nm.[5]

  • Elution Order: this compound typically elutes before amygdalin under these conditions.[5]

Methodology using a Cyclodextrin-Based Chiral Stationary Phase:

  • Column: 2.7 µm SPP CDShell-RSP (150 mm x 3.0 mm i.d.).[5]

  • Mobile Phase: A mixture of water and methanol (90:10).[5]

  • Flow Rate: 0.500 mL/min.[5]

  • Temperature: 25°C.[5]

  • Detection: UV absorbance at 220 nm.[5]

  • Elution Order: this compound elutes before amygdalin.[5]

Gas Chromatography (GC)

GC can also be used for the differentiation of amygdalin epimers, though it typically requires derivatization of the analytes.[5]

Biological Activity and Signaling Pathways

The biological activity of amygdalin has been a subject of extensive research and controversy, particularly concerning its purported anticancer effects. The primary mechanism of action is believed to be its enzymatic hydrolysis to release hydrogen cyanide (HCN), which is a potent cytotoxic agent.[1][9] This hydrolysis is catalyzed by β-glucosidases.[1]

Caption: Enzymatic hydrolysis of amygdalin.

It has been suggested that the conversion of (R)-amygdalin to (S)-neoamygdalin can render the compound ineffective against cancer, implying that the stereochemistry at the mandelonitrile carbon is crucial for its biological activity.[4][6] However, detailed comparative studies on the differential effects of pure amygdalin versus pure this compound on specific signaling pathways are not yet extensively documented.

Research on amygdalin has indicated its potential to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[9][10] For instance, in human cervical cancer (HeLa) cells, amygdalin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and enhanced caspase-3 activity.[10]

Amygdalin Apoptosis Pathway Amygdalin Amygdalin Bcl2 Bcl-2 Amygdalin->Bcl2 inhibits Bax Bax Amygdalin->Bax activates Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by amygdalin.

The theory of selective toxicity of amygdalin towards cancer cells is based on the hypothesis that cancer cells have higher levels of β-glucosidase and lower levels of rhodanese, an enzyme that detoxifies cyanide.[11] This would lead to a localized accumulation of toxic HCN in tumor tissues.

Conclusion

The structural difference between amygdalin and its epimer, this compound, is confined to a single stereocenter but has significant implications for their stability, analysis, and potentially their biological function. For researchers and professionals in drug development, a clear understanding of these differences and the ability to analytically distinguish between these two diastereomers is essential for the accurate evaluation of their therapeutic potential and for ensuring the quality and consistency of any related products. Further research is warranted to fully elucidate the distinct biological activities and signaling pathway modulations of purified amygdalin and this compound.

References

A Technical Guide to the Preliminary Biological Activity of Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoamygdalin is a cyanogenic glycoside and the (S)-epimer of the more widely studied amygdalin ((R)-amygdalin). While interest in amygdalin as a potential anti-cancer agent has persisted for decades, this compound is primarily discussed in the scientific literature in the context of its formation from amygdalin under specific conditions, such as heat or alkaline environments.[1][2] This isomerization is considered a critical factor in the preparation and analysis of amygdalin, as the conversion to this compound has been shown to inhibit its anti-cancer effects.[2][3] This guide provides a comprehensive overview of the existing, albeit limited, knowledge on the biological activity of this compound, primarily by contextualizing it with the extensively researched activities of its parent compound, amygdalin. It details the known mechanisms of action, relevant signaling pathways, and experimental methodologies used in its study.

Introduction: Amygdalin and the Epimerization to this compound

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various fruits from the Rosaceae family, such as apricots, bitter almonds, and peaches.[1] Its structure consists of two glucose molecules, benzaldehyde, and a cyanide group.[4] The purported anti-cancer activity of amygdalin is attributed to the enzymatic release of hydrogen cyanide (HCN) by β-glucosidase, an enzyme found in higher concentrations in some cancerous tissues compared to healthy tissues.[3]

Amygdalin exists as two epimers: the naturally occurring (R)-amygdalin and its diastereomer, (S)-amygdalin, known as this compound.[1][4] The conversion from the R-form to the S-form can occur during extraction, processing, or storage, particularly when exposed to boiling water or alkaline conditions, due to the weakly acidic nature of the benzyl proton.[1][5] This stereochemical change is of significant interest as it reportedly renders the compound ineffective against cancer, underscoring the importance of stereochemistry in its biological function.[2][3]

Biological Activity: An Overview Centered on Amygdalin

Direct research into the biological activity of purified this compound is scarce. The prevailing view is that it is an inactive isomer. One key study found that the conversion of amygdalin to this compound in an aqueous solution inhibited its anti-cancer effect in promyelocytic leukemia (HL-60) cells.[3] Therefore, to understand the preliminary biological profile of this compound, it is essential to first review the activities of amygdalin, the loss of which defines this compound's current profile.

Amygdalin has been reported to exhibit several anti-cancer effects in vitro, including:

  • Induction of Apoptosis: Amygdalin promotes programmed cell death in cancer cells by modulating key regulatory proteins. It has been shown to increase the expression of the pro-apoptotic protein Bax and the executioner enzyme caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][6][7]

  • Cell Cycle Arrest: It can inhibit the proliferation of cancer cells by halting the cell cycle. For instance, in prostate cancer cell lines, amygdalin was found to inhibit the G0/G1 phase.[6] In renal cancer cells, it reportedly increases the expression of the p19 protein, inhibiting the transition from the G1 to the S phase.[8]

  • Inhibition of Metastasis: Amygdalin has been shown to reduce the adhesion and migration of cancer cells, which are crucial steps in metastasis.[1] This is achieved by modulating the expression of integrins and inhibiting pathways such as Akt-mTOR.[7][8]

  • Immunomodulation: Some studies suggest amygdalin can modulate the immune system by increasing the proliferation of T cells and boosting the secretion of IL-2 and interferon-γ.[3]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro studies on amygdalin . It is critical to note that equivalent data for this compound is not available in the reviewed scientific literature, as research has focused on the active R-epimer.

Table 1: In Vitro Cytotoxicity and Anti-proliferative Effects of Amygdalin

Cell Line(s) Cancer Type Concentration Range Observed Effects Reference(s)
DU145, LNCaP Prostate Cancer 0.1–10 mg/mL Increased Bax and caspase-3 expression, decreased Bcl-2 expression, inducing apoptosis. [1][7]
HeLa Cervical Cancer Not Specified Induced apoptosis via the endogenous mitochondrial pathway. [1]
UMUC-3, RT112 Bladder Cancer Not Specified Reduced cell adhesion and migration. [1]
HL-60 Promyelocytic Leukemia Not Specified Induced apoptosis; this effect was inhibited by conversion to this compound. [3]

| MCF-7, MDA-MB-231 | Breast Cancer | Not Specified | Suppressed cell proliferation and induced apoptosis. |[6] |

Table 2: Immunomodulatory Effects of Amygdalin

Cell Type Effect Concentration Range Reference(s)
Human peripheral blood T cells Increased proliferation 25–800 µg/mL [3]

| Human peripheral blood T cells | Boosted IL-2 and interferon-γ secretion | 25–400 µg/mL |[3] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of amygdalin are mediated through several key signaling pathways. The conversion to the inactive this compound epimer is presumed to disrupt these interactions.

Intrinsic Apoptosis Pathway

Amygdalin induces apoptosis primarily through the mitochondrial pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner of apoptosis.

G Amygdalin Amygdalin Bcl2 Bcl-2 Amygdalin->Bcl2 Inhibits Bax Bax Amygdalin->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytC Cytochrome c Mitochondria->CytC Release Caspase3 Caspase-3 CytC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces G Amygdalin Amygdalin Akt Akt Amygdalin->Akt mTOR mTOR Akt->mTOR Integrins Integrins mTOR->Integrins Regulates Metastasis Metastasis Integrins->Metastasis G cluster_0 Preparation cluster_1 In Vitro Analysis P1 Source Material (e.g., Apricot Kernels) P2 Controlled Extraction (Low Temp, Neutral pH) P1->P2 P3 HPLC Purification & Quantification P2->P3 A2 Treatment with Amygdalin P3->A2 A1 Cell Culture (Cancer Cell Lines) A1->A2 A3 Cytotoxicity (MTT Assay) A2->A3 A4 Apoptosis (Flow Cytometry) A2->A4 A5 Cell Cycle (Flow Cytometry) A2->A5 A6 Metastasis (Transwell Assay) A2->A6

References

Toxicological Profile of Neoamygdalin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoamygdalin is a cyanogenic glycoside and the (S)-epimer of amygdalin.[1][2] Natural amygdalin possesses the (R)-configuration at the chiral phenyl center.[1] Under mild basic conditions, this stereocenter can isomerize, leading to the formation of this compound.[1][3] This epimerization is a critical consideration in the preparation and analysis of amygdalin-containing products, as it can occur during extraction, refluxing, and storage, particularly in aqueous solutions and under alkaline conditions.[2][4][5]

The toxicological significance of this compound, much like its more extensively studied epimer, amygdalin, is intrinsically linked to its enzymatic hydrolysis, which results in the release of hydrogen cyanide (HCN).[1][2][5] This document provides a comprehensive overview of the toxicological profile of this compound, drawing heavily upon the available data for amygdalin due to the limited specific toxicological studies on this compound itself. The shared metabolic pathway resulting in cyanide production makes the toxicological data for amygdalin highly relevant to understanding the potential hazards of this compound.

Mechanism of Toxicity

The primary mechanism of toxicity for both amygdalin and this compound is the release of hydrogen cyanide. This process is initiated by the enzymatic action of β-glucosidases, which are present in the human small intestine and in the plant tissues from which these compounds are derived.[1][2][6] The hydrolysis of amygdalin (and presumably this compound) proceeds in a stepwise manner, first yielding prunasin and glucose, followed by the breakdown of prunasin into mandelonitrile and another glucose molecule. Finally, mandelonitrile decomposes to benzaldehyde and the highly toxic hydrogen cyanide.[2][6]

Hydrogen cyanide exerts its toxic effects by inhibiting cellular respiration. It binds to the ferric ion in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby blocking the utilization of oxygen and leading to cellular hypoxia and, ultimately, cell death.[7][8]

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Amygdalin

ParameterValueSpeciesRoute of AdministrationReference
Lethal Dose (estimated adult)0.5–3.5 mg/kg body weightHumanOral[4][9][10]
Lethal Dose (intravenous)5 g (total dose)HumanIntravenous[4]
LD50~880 mg/kg body weightRatOral[11]
Maximum Tolerated Dose3 g/kgMouse, Rabbit, DogIntravenous[8]
Maximum Tolerated Dose0.075 g/kgMouse, Rabbit, DogOral[8]
Acute Reference Dose (ARfD) for cyanide20 µg/kg body weightHumanOral[9][10]

Table 2: In Vitro Cytotoxicity Data for Amygdalin

Cell LineConcentration RangeObserved EffectsReference
Bladder Cancer (RT112, UMUC-3, TCCSUP)1.25–10 mg/mLLimited proliferative capacity, apoptosis, decreased cdk4 expression.[4]
Cervical Cancer (HeLa)1.25–20 mg/mLInitiation of apoptosis, reduction of Bcl-2, increase of Bax expression.[4]
Human Colon Cancer (DLD-1)1.56-100 mMDose-dependent decrease in cell viability (IC50 = 74.03 mM).[12]
Normal Human Colon Epithelium (CCD-18Co)1.56-100 mMNo cytotoxic effects observed.[12]
Human Breast Cancer (MCF-7, T47D)4-65 mmol/LDose- and time-dependent inhibition of cell growth.[13]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are scarce. However, standard methodologies used for assessing the toxicity of related compounds like amygdalin can be readily adapted.

Cytotoxicity Assay: MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells (e.g., DLD-1 human colon cancer cells and CCD-18Co normal colon cells) in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator.[12]

  • Compound Treatment: Prepare various concentrations of this compound (e.g., ranging from 1.56 to 100 mM) in the appropriate cell culture medium.[12] Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 24 hours).[12]

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 3 hours.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[12]

Genotoxicity Assay: Comet Assay

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Isolate human peripheral blood lymphocytes and incubate them with different concentrations of this compound (e.g., 0.86-13.75 µg/mL).[14] A positive control (e.g., hydrogen peroxide) should be included.[14]

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Signaling Pathways and Molecular Mechanisms

While specific studies on this compound are limited, research on amygdalin has identified several signaling pathways that are likely affected by its toxic and pharmacological activities. The primary toxic mechanism is cyanide-induced inhibition of cellular respiration. However, other molecular effects have been observed, particularly in the context of its purported anti-cancer properties.

Apoptosis and Cell Cycle Regulation

Amygdalin has been shown to induce apoptosis in various cancer cell lines.[4] This is mediated through the modulation of key proteins in the apoptotic pathway, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][13][15] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[3][16] Furthermore, amygdalin can induce cell cycle arrest by downregulating cyclin-dependent kinase 2 (CDK2) and cyclin A.[3][16]

Inflammation

Amygdalin has also been reported to possess anti-inflammatory properties by affecting inflammatory signaling pathways. It can suppress the activation of NF-κB and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-6.[15][16]

Visualizations

Hydrolysis of Amygdalin/Neoamygdalin

Hydrolysis_Pathway Amygdalin Amygdalin / this compound Prunasin Prunasin Amygdalin->Prunasin β-glucosidase Glucose1 Glucose Amygdalin->Glucose1 β-glucosidase Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile β-glucosidase Glucose2 Glucose Prunasin->Glucose2 β-glucosidase HCN Hydrogen Cyanide Mandelonitrile->HCN Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde

Caption: Enzymatic hydrolysis of Amygdalin/Neoamygdalin leading to the release of Hydrogen Cyanide.

Signaling Pathways Affected by Amygdalin

Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_inflammation Anti-inflammatory Effect Amygdalin_A Amygdalin Bax Bax (pro-apoptotic) Amygdalin_A->Bax Bcl2 Bcl-2 (anti-apoptotic) Amygdalin_A->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Amygdalin_C Amygdalin CDK2 CDK2 Amygdalin_C->CDK2 CyclinA Cyclin A Amygdalin_C->CyclinA CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest CyclinA->CellCycleArrest Amygdalin_I Amygdalin NFkB NF-κB Amygdalin_I->NFkB NLRP3 NLRP3 Inflammasome Amygdalin_I->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Cytokines NLRP3->Cytokines

Caption: Overview of key signaling pathways modulated by amygdalin.

Conclusion

The toxicological profile of this compound is fundamentally linked to that of its epimer, amygdalin, with the primary concern being the release of hydrogen cyanide upon enzymatic hydrolysis. While specific quantitative toxicological data for this compound is lacking, the extensive data available for amygdalin provides a strong basis for risk assessment. The mechanism of toxicity involves the inhibition of cellular respiration by cyanide, leading to a range of adverse effects, including nausea, vomiting, headache, dizziness, and in severe cases, coma and death.[6][12] In vitro studies on amygdalin have elucidated its effects on several key signaling pathways related to apoptosis, cell cycle regulation, and inflammation. Future research should focus on generating specific toxicological data for this compound to provide a more direct and comprehensive understanding of its safety profile. Researchers and drug development professionals should exercise caution and conduct thorough toxicological evaluations before considering any application of this compound.

References

Methodological & Application

Application Note: Quantification of Neoamygdalin using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoamygdalin, the S-epimer of amygdalin, is a cyanogenic glycoside found in the kernels of various fruits such as apricots, bitter almonds, and peaches.[1] The quantification of this compound is crucial for the quality control of herbal medicines and food supplements, as the processing of these products can lead to the epimerization of amygdalin into this compound.[2][3] This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of this compound.

Principle

This method utilizes reversed-phase HPLC to separate this compound from amygdalin and other matrix components.[4] A C18 column is used with a mobile phase consisting of an acidified aqueous solution and an organic modifier (acetonitrile or methanol).[5] The Diode-Array Detector (DAD) allows for the sensitive detection of this compound based on its UV absorbance, typically monitored at around 210-254 nm.[2][6] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

1. Standard and Sample Preparation

1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in methanol in a 10 mL volumetric flask and sonicate for 10 minutes.

  • Make up to the mark with methanol.

  • Store the stock solution at 4°C in the dark.[2]

1.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.[7]

  • These solutions are used to construct the calibration curve.

1.3. Sample Preparation (from Bitter Almonds)

  • Grind the bitter almond sample into a fine powder.

  • Accurately weigh 2 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 20 mL of 70% methanol and sonicate for 30 minutes at room temperature.[2]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of the mobile phase.[2]

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.[2] It is important to note that D-amygdalin can convert to this compound in boiling aqueous solutions; therefore, exposure to high temperatures during sample preparation should be avoided.[8][9]

2. HPLC-DAD Instrumentation and Conditions

A typical HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[2]
Mobile Phase A: 0.05% Formic Acid in Water[5][10] B: Acetonitrile[5][10]
Gradient Elution 0-15 min, 15-25% B 15-20 min, 25-35% B 20-25 min, 35-15% B
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm

3. Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[11][12]

Validation ParameterTypical Acceptance Criteria and Results
Linearity A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be > 0.999. A linear range of 0.05 to 0.5 mM has been reported.[8][9]
Precision The precision of the method is evaluated by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) for intra-day and inter-day precision should be less than 2%.[4][10]
Accuracy Accuracy is determined by spike and recovery experiments. The recovery should be within 95-105%. Recoveries in the range of 94.8% to 104.3% have been achieved with similar methods.[4]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Reported LOD for a similar method was 0.13 mg/L.[4][10]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. A reported LOQ for a similar method was 0.40 mg/L.[4][10]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The DAD detector can be used to check for peak purity.

Data Presentation

Table 1: HPLC-DAD Method Parameters for this compound Quantification

ParameterValueReference
ColumnC18 (4.6 x 250 mm, 5 µm)[2]
Mobile PhaseAcetonitrile and 0.05% aqueous formic acid[5][10]
Flow Rate1.0 mL/min[2]
Detection Wavelength210 nm-
Injection Volume10 µL-
Column Temperature30°C-

Table 2: Summary of Method Validation Data

ParameterResultReference
Linearity Range0.05 - 0.5 mM[8][9]
Correlation Coefficient (R²)> 0.999[11]
Precision (RSD%)< 2.23%[4][10]
Accuracy (Recovery %)94.8 - 104.3%[4]
LOD0.13 mg/L[4][10]
LOQ0.40 mg/L[4][10]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing & Quantification Sample Sample Grinding Extraction Ultrasonic Extraction (70% Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Dilution->Filtration Calibration Calibration Curve Construction Dilution->Calibration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC-DAD quantification of this compound.

validation_logic cluster_parameters Validation Parameters cluster_outcome Outcome Method Developed HPLC-DAD Method Linearity Linearity & Range Method->Linearity Precision Precision (Intra-day & Inter-day) Method->Precision Accuracy Accuracy (Recovery) Method->Accuracy Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Validated Validated Method for Routine Use Linearity->Validated Precision->Validated Accuracy->Validated Specificity->Validated LOD->Validated LOQ->Validated

Caption: Logical relationship of the HPLC-DAD method validation process.

References

Application Note: Quantitative Analysis of Neoamygdalin in Plant Extracts by HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of neoamygdalin in plant extracts using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). This compound, an epimer of amygdalin, can form during processing or extraction and its accurate quantification is crucial for researchers, scientists, and drug development professionals working with plant materials containing these cyanogenic glycosides.[1] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and visualization to ensure reliable and reproducible results.

Introduction

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of many plants from the Rosaceae family, such as bitter almonds and apricot kernels.[2][3] It has garnered significant interest for its potential therapeutic properties, though its use remains controversial due to the release of toxic hydrogen cyanide upon enzymatic hydrolysis.[1][4] this compound is the (S)-epimer of amygdalin and can be formed from amygdalin under conditions such as boiling water or alkaline environments.[1] Distinguishing and quantifying these two isomers is essential for accurate assessment of plant extracts. Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for the sensitive and selective analysis of these compounds in complex plant matrices.[5][6]

This application note describes an HPLC-ESI-MS/MS method for the analysis of this compound, providing the necessary protocols for sample extraction and analysis.

Experimental Protocols

Sample Preparation

The choice of extraction method can significantly impact the recovery of this compound and the potential for epimerization of amygdalin.[1] Below are three common extraction protocols.

a) Ultrasonic Extraction (Methanol-based) [7]

  • Weigh 2 g of powdered plant material (e.g., bitter almond seeds).

  • Add 100 mL of 70% aqueous methanol.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Filter the extract.

  • Repeat the extraction on the residue with an additional 100 mL of 70% aqueous methanol.

  • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of methanol (e.g., 10 mL) for HPLC analysis.

b) Soxhlet Extraction (Methanol-based) [8]

  • Place 3 g of small pieces of the plant material into a Soxhlet apparatus.

  • Extract with 100 mL of methanol for 5 hours in a water bath at 70°C.

  • After filtration, dilute the methanol extract to 100 mL.

c) Reflux Extraction (Aqueous with Acid) [8]

  • To 3 g of small pieces of plant material, add 100 mL of water containing 0.1% citric acid.

  • Perform reflux extraction for 2.5 hours in a 60°C water bath.

  • Collect the aqueous extract after filtration.

  • Repeat the extraction on the residue with another 100 mL of 0.1% citric acid in water.

  • Combine the extracts and dilute to 200 mL.

Note: To minimize the epimerization of amygdalin into this compound, it is recommended to perform extractions at temperatures below 100°C, ideally between 35-40°C.[1]

HPLC-ESI-MS/MS Analysis

a) Chromatographic Conditions [7]

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: Eclipse EXTEND C18 (4.6 mm × 250 mm, 5 µm).

  • Column Temperature: 35°C.

  • Mobile Phase:

    • Solvent A: Methanol

    • Solvent B: 0.1% formic acid in water

  • Gradient Elution:

    • 0–20 min: 15–33% A

    • 20–25 min: 33–40% A

    • 25–45 min: 40–45% A

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

b) Mass Spectrometric Conditions [7][9]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI mode is often used for the identification of amygdalin and its isomers.[9]

  • MS/MS Fragmentation: The identification of this compound is based on its retention time and characteristic fragmentation pattern, which is similar to amygdalin.[7][10]

    • Precursor Ion [M-H]⁻: m/z 456.15

    • Product Ions: m/z 323.09, 178.96, 118.95

Data Presentation

The quantitative data for this compound and amygdalin in different processed bitter almonds are summarized in the table below. The data highlights how processing methods can influence the relative amounts of these isomers.[7]

Sample TypeMean Amygdalin Content (%)Mean Relative this compound Content (%)Mean Relative Total Amygdalin Content (%)
Raw Bitter Almonds4.021.956.43
Scalded Bitter Almonds5.631.637.55
Stir-fried Bitter Almonds7.560.578.37

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-ESI-MS/MS analysis of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material (e.g., Bitter Almonds) extraction Extraction (e.g., Ultrasonic) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration & Reconstitution filtration->concentration hplc HPLC Separation (C18 Column) concentration->hplc esi_msms ESI-MS/MS Detection hplc->esi_msms identification Identification (Retention Time & Fragmentation) esi_msms->identification quantification Quantification identification->quantification

Caption: General workflow for HPLC-ESI-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound in negative ESI mode is similar to that of amygdalin. The proposed pathway is depicted below.

fragmentation_pathway M_H [M-H]⁻ m/z 456.15 frag1 m/z 323.09 M_H->frag1 - C6H11O5 (Glucose) frag2 m/z 178.96 frag1->frag2 - C6H8O4 frag3 m/z 118.95 frag2->frag3 - C6H5CN (Benzonitrile) biosynthesis_metabolism cluster_biosynthesis Amygdalin Biosynthesis in Plants cluster_metabolism Cyanide Metabolism in Animals l_phenylalanine L-Phenylalanine mandelonitrile Mandelonitrile l_phenylalanine->mandelonitrile Cytochrome P450 prunasin Prunasin mandelonitrile->prunasin UDP-glucosyltransferase amygdalin Amygdalin prunasin->amygdalin Glucosyltransferase amygdalin_intake Amygdalin/Neoamygdalin Ingestion amygdalin->amygdalin_intake Epimerization to this compound possible hydrolysis Enzymatic Hydrolysis amygdalin_intake->hydrolysis hcn Hydrogen Cyanide (HCN) hydrolysis->hcn detoxification Detoxification (Liver) hcn->detoxification Rhodanese thiocyanate Thiocyanate detoxification->thiocyanate excretion Urinary Excretion thiocyanate->excretion

References

Application Notes and Protocols for the Ultrasonic-Assisted Extraction of Neoamygdalin from Bitter Almond

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neoamygdalin, the (S)-epimer of amygdalin, is a cyanogenic glycoside found in the kernels of bitter almonds (Prunus amygdalus var. amara) and other Prunus species. While amygdalin has been the subject of extensive research for its potential therapeutic properties, the distinct bioactivity and extraction optimization of this compound are less characterized. Ultrasonic-assisted extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. These application notes provide detailed protocols for the UAE of this compound from bitter almonds, methods for its quantification, and a summary of relevant data to guide researchers in this field.

Data Presentation

The extraction and processing of bitter almonds can significantly influence the relative content of amygdalin and its epimer, this compound. The following tables summarize quantitative data from studies on the composition of these compounds in bitter almond extracts obtained through ultrasonic-assisted extraction and the influence of different processing methods.

Table 1: Comparison of Amygdalin and this compound Content in Raw and Processed Bitter Almonds after Ultrasonic-Assisted Extraction [1]

Sample TypeAmygdalin (%)This compound (%)Total Amygdalin Isomers (%)
Raw Bitter Almond4.02 ± 0.211.95 ± 0.156.43 ± 0.35
Scalded Bitter Almond5.63 ± 0.281.63 ± 0.127.55 ± 0.41
Stir-fried Bitter Almond7.56 ± 0.370.57 ± 0.058.37 ± 0.42
Data is presented as mean ± standard deviation (n=3). The ultrasonic extraction was performed with 70% aqueous methanol for 30 minutes at room temperature.

Table 2: Influence of Solvent on the Ultrasonic-Assisted Extraction of Amygdalin from Bitter Almond Kernels [2]

Extraction SolventAmygdalin Yield (mg/g)
50% Methanol10.63 ± 0.43
2% Citric Acid36.79 ± 1.47
AcetonitrileNot Detected
WaterNot Detected
MethanolIrregular Peak
EthanolIrregular Peak
50% EthanolIrregular Peak
These results focus on amygdalin yield, but the choice of solvent also impacts the stability and potential epimerization to this compound.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Bitter Almonds

This protocol is based on established methods for the extraction of amygdalin isomers from bitter almonds[1].

1. Sample Preparation: a. Obtain bitter almond kernels (Prunus amygdalus var. amara). b. If desired, process the almonds by scalding (blanching in boiling water for 10 minutes) or stir-frying. c. Dry the raw or processed almonds and grind them into a fine powder (approximately 40-60 mesh).

2. Ultrasonic-Assisted Extraction: a. Weigh 2 g of the powdered bitter almond. b. Place the powder in a 250 mL flask. c. Add 100 mL of 70% aqueous methanol to the flask. d. Place the flask in an ultrasonic bath. e. Sonicate for 30 minutes at room temperature. f. Filter the extract through Whatman No. 1 filter paper. g. Transfer the solid residue back to the flask and repeat the extraction with another 100 mL of 70% aqueous methanol for 30 minutes. h. Combine the two filtrates.

3. Post-Extraction Processing: a. Concentrate the combined filtrate to dryness using a rotary evaporator under reduced pressure. b. Dissolve the residue in methanol in a 10 mL volumetric flask. c. The extract is now ready for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This protocol provides a method for the separation and quantification of amygdalin and this compound using HPLC with Diode Array Detection (DAD)[3].

1. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a DAD.

  • Column: Eclipse EXTEND C18 (4.6 mm × 250 mm, 5 µm).

  • Column Temperature: 35 °C.

  • Mobile Phase:

    • Solvent A: Methanol

    • Solvent B: 0.1% Formic acid in water

  • Gradient Elution:

    • 0-20 min: 15-33% A

    • 20-25 min: 33-40% A

    • 25-45 min: 40-45% A

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

2. Standard Preparation: a. Prepare a stock solution of amygdalin standard in methanol. b. Prepare a series of dilutions to create a calibration curve (e.g., 0.01 to 1.0 mg/mL).

3. Quantification: a. Inject the prepared standards and samples into the HPLC system. b. Identify the peaks for this compound and amygdalin based on their retention times, which should be determined using a reference standard containing both isomers if available. c. Construct a calibration curve by plotting the peak area of the amygdalin standard against its concentration. d. Use the regression equation from the calibration curve to calculate the concentration of amygdalin in the samples. The concentration of this compound can be estimated relative to the amygdalin standard.

Visualizations

Experimental Workflow

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_analysis Analysis start Bitter Almond Kernels process Optional Processing (Scalding/Stir-frying) start->process grind Drying and Grinding process->grind powder Almond Powder (2g) grind->powder add_solvent Add 70% Methanol (100mL) powder->add_solvent uae Ultrasonic Bath (30 min, RT) add_solvent->uae filter1 Filter uae->filter1 re_extract Re-extract Residue filter1->re_extract filter2 Filter re_extract->filter2 combine Combine Filtrates filter2->combine concentrate Rotary Evaporation combine->concentrate dissolve Dissolve in Methanol concentrate->dissolve hplc HPLC-DAD Analysis dissolve->hplc

Caption: Workflow for the ultrasonic-assisted extraction of this compound.

Relationship between Amygdalin and this compound

Amygdalin_this compound amygdalin Amygdalin (R-epimer) This compound This compound (S-epimer) amygdalin->this compound Epimerization factors Factors Influencing Epimerization: - Temperature - pH - Solvent - Time factors->amygdalin

Caption: Epimerization relationship between amygdalin and this compound.

Potential Signaling Pathways of Amygdalin

Note: The biological activity of this compound is not well-studied. The following diagram illustrates some of the proposed signaling pathways for amygdalin, which may serve as a starting point for investigating this compound.

Amygdalin_Signaling cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest amygdalin Amygdalin bax ↑ Bax amygdalin->bax bcl2 ↓ Bcl-2 amygdalin->bcl2 caspase3 ↑ Caspase-3 amygdalin->caspase3 cdk1 ↓ Cdk1 amygdalin->cdk1 cyclinB ↓ Cyclin B amygdalin->cyclinB apoptosis Apoptosis bax->apoptosis bcl2->apoptosis caspase3->apoptosis g2m_arrest G2/M Arrest cdk1->g2m_arrest cyclinB->g2m_arrest

Caption: Proposed signaling pathways affected by amygdalin.

Discussion and Considerations for Drug Development

  • Optimization of UAE for this compound: The yield of this compound is dependent on both the extraction efficiency and the rate of epimerization from amygdalin. Factors such as temperature, pH, and solvent polarity are known to influence this conversion[4]. While the provided UAE protocol uses neutral conditions at room temperature, researchers aiming to maximize this compound yield could explore controlled heating or adjustments in pH, though this may also lead to degradation. A systematic study varying ultrasonic power, temperature, and time would be necessary to fully optimize for this compound.

  • Biological Activity of this compound: It is important to note that the majority of research on the anticancer and other pharmacological effects has focused on amygdalin (the R-epimer). Some studies suggest that the conversion of amygdalin to this compound may reduce its biological activity. For instance, the growth-inhibitory effect of amygdalin on HepG2 cells was found to diminish as the proportion of this compound increased. Therefore, for drug development purposes, it is crucial to characterize the specific bioactivity of purified this compound.

  • Future Research: Further studies are needed to elucidate the specific pharmacological profile of this compound and its potential effects on cellular signaling pathways. Additionally, a detailed investigation into the influence of ultrasonic parameters on the simultaneous extraction and epimerization of amygdalin would be highly beneficial for selectively obtaining either amygdalin or this compound.

References

Application Notes & Protocols: Reflux Extraction of Neoamygdalin from Prunus Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoamygdalin, the (S)-epimer of amygdalin, is a cyanogenic glycoside found in the seeds of many Prunus species, including apricots (Prunus armeniaca), peaches (Prunus persica), and bitter almonds (Prunus dulcis var. amara). While amygdalin is the naturally occurring form, this compound can be formed through epimerization under certain processing conditions, particularly during extraction.[1][2] The study of this compound is of interest due to potential differences in biological activity compared to its parent compound, amygdalin.

These application notes provide a detailed protocol for the reflux extraction of this compound from Prunus seeds. The protocol is designed to not only extract the native amygdalin but also to promote its conversion to this compound. A method for the extraction of amygdalin with minimal epimerization is also presented for comparative purposes.

Principles of Reflux Extraction and Epimerization

Reflux extraction is a technique that involves heating a solvent with the plant material to its boiling point and condensing the resulting vapor back into the extraction vessel. This continuous process allows for efficient extraction of target compounds.

The conversion of amygdalin to this compound is an epimerization reaction that occurs at the chiral center of the mandelonitrile moiety. This reaction is influenced by several factors:

  • Temperature: Higher temperatures, particularly above 40°C, accelerate the rate of epimerization.[3]

  • pH: Alkaline conditions (pH > 9) significantly promote the formation of this compound.[3] Conversely, acidic conditions inhibit this conversion.[3]

  • Solvent: Aqueous solutions are more conducive to epimerization than alcoholic solutions.[3]

By manipulating these parameters during reflux extraction, the yield of this compound can be maximized.

Quantitative Data Summary

The following table summarizes the influence of various extraction and processing parameters on the relative amounts of amygdalin and this compound. It is important to note that the yields can vary depending on the specific Prunus species, seed quality, and precise experimental conditions.

ParameterConditionAmygdalin ContentThis compound Content/RatioSource(s)
Extraction Method Reflux with 0.1% Citric Acid in Water (60°C, 2.5h)HighLow (conversion inhibited)[1][4]
Ultrasonic with 70% Methanol (30 min, room temp)VariesVaries[5]
Soxhlet with Methanol (5h, 70°C)VariesVaries[1]
pH of Solution Acidic (pH < 7)HighLow (isomerization inhibited)[3]
Neutral (pH 7)ModerateModerate[3]
Alkaline (pH 9)LowerHigher (L/D ratio ~0.06)[3]
Alkaline (pH 11)LowerHigh (L/D ratio ~1.3)[3]
Temperature < 40°CHighVery Low[3]
50-70°CDecreasingSharply Increasing (L/D ratio up to 1.27 at 70°C)[3]
Boiling Water (100°C)>30% conversion after 30 min>30% of initial amygdalin[6]
Solvent EthanolHighLow (isomerization inhibited)[3]
WaterLowerHigher[3]
Processing Method Raw Bitter AlmondsHighLow[5]
Scalded Bitter AlmondsLower than stir-friedHigher than stir-fried[5]
Stir-fried Bitter AlmondsHighestLowest[5]

L/D ratio refers to the ratio of L-amygdalin (this compound) to D-amygdalin.

Experimental Protocols

Materials and Reagents
  • Dried Prunus seeds (e.g., apricot kernels)

  • Deionized water

  • Ethanol (95% and absolute)

  • Sodium carbonate (for alkaline extraction)

  • Citric acid (for acidic extraction)

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Grinder or mill

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Amygdalin and this compound analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase adjustment)

Protocol 1: Reflux Extraction to Maximize this compound Yield

This protocol is designed to promote the epimerization of amygdalin to this compound.

  • Seed Preparation:

    • Grind the dried Prunus seeds into a fine powder using a grinder or mill.

    • Defat the powder by Soxhlet extraction with hexane for 6-8 hours to remove lipids, which can interfere with the extraction and subsequent analysis.

    • Dry the defatted powder in a fume hood to remove residual hexane.

  • Reflux Extraction:

    • Place 50 g of the defatted seed powder into a 1 L round-bottom flask.

    • Prepare a 0.01 M sodium carbonate solution in deionized water (pH will be alkaline).

    • Add 500 mL of the 0.01 M sodium carbonate solution to the flask.

    • Set up the reflux apparatus and heat the mixture to a gentle boil using a heating mantle.

    • Maintain the reflux for 3 hours.

  • Extraction and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through filter paper or using a vacuum filtration system to remove the solid plant material.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the volume is reduced to approximately 50 mL.

  • Purification (Optional):

    • The concentrated extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before HPLC analysis.

  • HPLC Analysis:

    • Prepare a standard curve for both amygdalin and this compound.

    • Dilute the final extract with the mobile phase.

    • Inject the sample into the HPLC system.

    • HPLC Conditions (example):

      • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 15:85 v/v) with 0.1% formic acid.[4]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 215 nm

      • Column Temperature: 30°C

    • Quantify the amounts of amygdalin and this compound by comparing the peak areas with the standard curves.

Protocol 2: Reflux Extraction to Minimize this compound Formation (for Amygdalin Extraction)

This protocol is designed to extract amygdalin while minimizing its conversion to this compound.

  • Seed Preparation:

    • Follow the same procedure as in Protocol 1 for grinding and defatting the seeds.

  • Reflux Extraction:

    • Place 50 g of the defatted seed powder into a 1 L round-bottom flask.

    • Prepare a 0.1% (w/v) citric acid solution in deionized water.[1]

    • Add 500 mL of the 0.1% citric acid solution to the flask.

    • Set up the reflux apparatus and heat the mixture to 60°C using a heating mantle.[1]

    • Maintain the reflux for 2.5 hours.[1]

  • Extraction and Concentration:

    • Follow the same procedure as in Protocol 1.

  • Purification (Optional):

    • Follow the same procedure as in Protocol 1.

  • HPLC Analysis:

    • Follow the same procedure as in Protocol 1 to quantify the amounts of amygdalin and this compound.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Start: Prunus Seeds grinding Grinding & Milling start->grinding defatting Defatting with Hexane (Soxhlet Extraction) grinding->defatting reflux Reflux Extraction (Aqueous Na2CO3, >70°C, 3h) defatting->reflux filtration Filtration reflux->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Optional: Solid-Phase Extraction (SPE) concentration->purification hplc HPLC Analysis (Quantification of this compound) purification->hplc end End: Quantitative Data hplc->end epimerization_factors cluster_conditions Conditions Promoting Epimerization amygdalin Amygdalin ((R)-epimer) This compound This compound ((S)-epimer) amygdalin->this compound Epimerization high_temp High Temperature (> 40°C) high_temp->this compound alkaline_ph Alkaline pH (> 9) alkaline_ph->this compound aqueous_solvent Aqueous Solvent aqueous_solvent->this compound

References

Application Notes and Protocols: Analytical Standards for Neoamyg-dalin and Amygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots, bitter almonds, and peaches, has been a subject of scientific interest for its potential therapeutic properties. Its epimer, neoamygdalin, can form during extraction and processing, potentially impacting the biological activity of amygdalin-containing products.[1][2] Accurate analytical methods to distinguish and quantify these two diastereomers are crucial for research, drug development, and quality control.

These application notes provide detailed protocols for the analysis of amygdalin and this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with protocols for their extraction from plant materials.

Analytical Methods

A variety of analytical techniques can be employed for the separation and quantification of amygdalin and this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used method for the analysis of amygdalin and this compound.

Quantitative Data Summary for HPLC Methods

ParameterMethod 1Method 2Method 3
Column Eclipse EXTEND C18 (4.6 mm × 250 mm, 5 µm)High-stability silica-based C18Reverse-phase column
Mobile Phase A: Methanol, B: 0.1% Formic acid in water0.05% aqueous formic acid and acetonitrile (isocratic)10 mM sodium phosphate buffer (pH 3.8) containing 6% acetonitrile
Flow Rate 1 mL/minNot specifiedNot specified
Detection DADDADNot specified
Linearity Range 0.01–1.03 mg/mL (for Amygdalin)[3]0.05 to 0.5 mM (for Amygdalin and this compound)[4][5]Not specified
LOD Not specified0.13 mg/L (for R-amygdalin)[6][7][8]ca. 5 µM per injected amount (for Amygdalin and this compound)[4][5]
LOQ Not specified0.40 mg/L (for R-amygdalin)[6][7][8]Not specified
Recovery Not specified94.8% to 104.3%[6][7][8]Not specified
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC coupled with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it suitable for analyzing trace amounts of amygdalin and this compound.

Quantitative Data Summary for LC-MS Methods

ParameterMethod 1 (UHPLC-(ESI)QqQ MS/MS)Method 2 (LC-MS/MS)Method 3 (LC-MS/MS)
Column Not specifiedSymmetry C18 (3 mm × 150 mm, 3.5 μm)Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)
Mobile Phase Not specifiedA: 0.1% Formic acid, B: AcetonitrileNot specified
Linearity Range Not specified1.68 to 33.6 ng/mL10 to 35,000 µg/L (Amygdalin), 10 to 20,000 µg/L (Prunasin)
LOD 0.04 mg/kg almond (Amygdalin)15 µg/kg (Amygdalin)0.8 ng/g (Amygdalin)
LOQ 0.13 mg/kg almond (Amygdalin)50 µg/kg (Amygdalin)2.5 ng/g (Amygdalin)
Recovery Not specified86.2 to 110.0 %90 to 107%

Experimental Protocols

Protocol 1: Extraction of Amygdalin and this compound from Bitter Almonds

This protocol describes a common method for extracting amygdalin and its epimer from plant material.

Materials:

  • Powdered bitter almond seeds

  • 70% aqueous methanol

  • Ultrasonic bath

  • Rotary evaporator

  • Methanol

  • 0.22 µm syringe filter

Procedure:

  • Weigh 2 g of powdered bitter almond seeds.

  • Add 100 mL of 70% aqueous methanol.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Filter the extract and retain the liquid portion.

  • Repeat the extraction of the residue with another 100 mL of 70% aqueous methanol under the same conditions.

  • Combine the filtrates and concentrate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a known volume of methanol (e.g., 10 mL) for HPLC or LC-MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-DAD Analysis of Amygdalin and this compound

This protocol provides a general procedure for the separation and quantification of amygdalin and this compound using HPLC-DAD.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a diode array detector (DAD), quaternary pump, autosampler, and column thermostat.

  • Column: Eclipse EXTEND C18 (4.6 mm × 250 mm, 5 µm).

  • Column Temperature: 35 °C.

  • Mobile Phase:

    • Solvent A: Methanol

    • Solvent B: 0.1% Formic acid in water

  • Gradient Elution:

    • 0–20 min: 15–33% A

    • 20–25 min: 33–40% A

    • 25–45 min: 40–45% A

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Procedure:

  • Prepare standard solutions of amygdalin in the mobile phase at various concentrations to generate a calibration curve.

  • Inject the extracted sample solutions and standard solutions into the HPLC system.

  • Identify the peaks of amygdalin and this compound based on their retention times compared to the standard.

  • Quantify the compounds by integrating the peak areas and using the calibration curve.

Signaling Pathways and Workflows

Amygdalin Biosynthesis Pathway

The biosynthesis of amygdalin originates from the amino acid L-phenylalanine. The pathway involves several enzymatic steps, primarily catalyzed by cytochrome P450 enzymes and UDP-glucosyltransferases.

Amygdalin_Biosynthesis Phe L-Phenylalanine Mandelonitrile Mandelonitrile Phe->Mandelonitrile CYP79D16 / CYP71AN24 Prunasin Prunasin Mandelonitrile->Prunasin UGT85A19 / PdUGT94AF3 Amygdalin Amygdalin Prunasin->Amygdalin PdUGT94AF1 / PdUGT94AF2

Caption: Biosynthesis of Amygdalin from L-Phenylalanine.

Amygdalin and this compound Hydrolysis Pathway

Amygdalin and its epimer, this compound, can be hydrolyzed by β-glucosidases to produce glucose, benzaldehyde, and hydrogen cyanide. This enzymatic degradation is a key aspect of their biological activity and potential toxicity.

Amygdalin_Hydrolysis cluster_epimers Epimers Amygdalin Amygdalin (R-Mandelonitrile-β-D-gentiobioside) Prunasin Prunasin Amygdalin->Prunasin Amygdalin hydrolase (β-glucosidase) This compound This compound (S-Mandelonitrile-β-D-gentiobioside) This compound->Prunasin Amygdalin hydrolase (β-glucosidase) Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile Prunasin hydrolase (β-glucosidase) Glucose Glucose Prunasin->Glucose Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mandelonitrile lyase HCN Hydrogen Cyanide Mandelonitrile->HCN Mandelonitrile lyase

Caption: Enzymatic Hydrolysis of Amygdalin and this compound.

Analytical Workflow for Amygdalin and this compound

The following workflow outlines the general steps involved in the analysis of amygdalin and this compound from sample preparation to data analysis.

Analytical_Workflow Sample Sample Preparation (e.g., Grinding of Almonds) Extraction Extraction (e.g., Ultrasonic Extraction with 70% Methanol) Sample->Extraction Filtration Filtration and Concentration Extraction->Filtration Analysis Analytical Separation (HPLC or LC-MS) Filtration->Analysis Detection Detection (DAD or MS/MS) Analysis->Detection Data Data Analysis (Quantification and Identification) Detection->Data

Caption: General Analytical Workflow for Amygdalin and this compound.

References

In Vitro Cytotoxicity of Amygdalin, a Closely Related Compound to Neoamygdalin, on HepG2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots and bitter almonds, has been investigated for its potential anticancer properties.[1][3] This application note details the in vitro cytotoxic effects of amygdalin on the human hepatocellular carcinoma cell line, HepG2. The protocols provided herein describe methods to assess cell viability, apoptosis, and cell cycle distribution, along with an overview of the implicated signaling pathways.

Quantitative Data Summary

The cytotoxic effects of amygdalin on HepG2 cells have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of Amygdalin on HepG2 Cells

Treatment DurationIC50 ValueReference
48 hours33.98 µg/mL[2]
48 hours5.21 mg/mL[4]

Note: Discrepancies in IC50 values can arise from variations in experimental conditions, such as cell passage number, seeding density, and amygdalin purity.

Experimental Protocols

Cell Culture and Maintenance

Protocol 1: HepG2 Cell Culture

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, detach them using 0.25% Trypsin-EDTA and re-seed at a suitable density.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of amygdalin (e.g., 0.5–160 mg/ml) and a vehicle control (e.g., DMSO).[2] Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with amygdalin at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol 4: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed HepG2 cells and treat with amygdalin for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Studies have shown that amygdalin can induce cell cycle arrest at the G2/M phase in HepG2 cells.[1][3]

Signaling Pathways and Visualizations

Amygdalin has been shown to induce apoptosis in HepG2 cells through the intrinsic mitochondrial pathway. It also appears to modulate the AMPK/mTOR signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Seeding Seed Cells in Plates HepG2->Seeding Treatment Treat with Neoamygdalin (Various Concentrations) Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Distribution CellCycle->CellCycleAnalysis intrinsic_apoptosis_pathway cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Amygdalin Amygdalin p53 p53 (Upregulated) Amygdalin->p53 activates Bcl2 Bcl-2 (Downregulated) Amygdalin->Bcl2 inhibits Bax Bax (Upregulated) p53->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Activated) CytochromeC->Caspase9 Caspase3 Caspase-3 (Activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ampk_mtor_pathway Amygdalin Amygdalin AMPK AMPK (Activated) Amygdalin->AMPK activates mTOR mTOR (Inhibited) AMPK->mTOR inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

References

Application Notes and Protocols: Unraveling the Mechanism of Action of Neoamygdalin in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoamygdalin, a cyanogenic glycoside found in the seeds of various fruits, has garnered significant interest for its potential anticancer properties. These application notes provide a detailed overview of the mechanism of action of this compound in the context of MCF-7 human breast cancer cells, a widely used model for estrogen receptor-positive (ER+) breast cancer. The information presented herein is primarily based on studies of its isomer, amygdalin, with which it is often used interchangeably in scientific literature.[1] The protocols and data are intended to guide researchers in the design and execution of experiments to investigate the therapeutic potential of this compound.

The primary mechanisms through which this compound is proposed to exert its cytotoxic effects on MCF-7 cells include the induction of apoptosis (programmed cell death) via modulation of key signaling pathways and the promotion of cell cycle arrest.[2][3][4]

Key Mechanisms of Action

This compound's anticancer activity in MCF-7 cells is multifaceted, primarily revolving around the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound triggers the intrinsic apoptotic pathway in MCF-7 cells. This is achieved through the regulation of the Bcl-2 family of proteins, which are central to the control of mitochondrial-mediated apoptosis.[5][6] Specifically, this compound has been shown to:

  • Downregulate the anti-apoptotic protein Bcl-2: This relieves the inhibition of pro-apoptotic proteins.[5]

  • Upregulate the pro-apoptotic protein Bax: An increase in Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[5]

The altered Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.[4][5] The release of cytochrome c from the mitochondria initiates a caspase cascade, ultimately leading to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[3][4]

Furthermore, some evidence suggests that amygdalin can induce apoptosis by inhibiting the activity of proteasomes and cathepsins, leading to the accumulation of pro-apoptotic factors.[2][7]

Induction of Oxidative Stress

Treatment with amygdalin has been demonstrated to induce oxidative stress in breast cancer cells. This is characterized by an increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and oxidized glutathione. Concurrently, a decrease in total glutathione and the activity of glutathione reductase is observed, indicating a compromised antioxidant defense system within the cancer cells.[8]

Cell Cycle Arrest

This compound can inhibit the proliferation of MCF-7 cells by inducing cell cycle arrest, primarily at the G1/S phase transition.[9] This prevents the cells from entering the DNA synthesis (S) phase, thereby halting their division. This effect is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive G1 phase progression.[9][10]

Data Presentation

The following tables summarize the quantitative data from studies on the effects of amygdalin on MCF-7 and other breast cancer cells.

ParameterCell LineValueReference
IC50 Value MCF-739 mM[8]
SK-BR-313.7 mg/ml[11]
MCF-714.2 mg/ml[11]
Experimental ConditionParameterResultReference
Amygdalin TreatmentProduction of total glutathioneSix times lower in treated MCF-7 cells compared to untreated cells.[8]
Amygdalin TreatmentProduction of MDA2.4 times higher in treated MCF-7 cells compared to untreated cultures.[8]
Amygdalin Treatment (5, 10, 20 mg/ml)Bax expression in MCF-7 cellsSignificantly increased at all concentrations.[5]
Amygdalin Treatment (10, 20 mg/ml)Bcl-2 expression in MCF-7 cellsDecreased at these concentrations.[5]
Vernonia amygdalina (VA) extract (100 µg/ml, 24h)Cells in G1 phase (MCF-7)Increase from 32% (control) to 65%.[9]
Vernonia amygdalina (VA) extract (100 µg/ml, 24h)Cells in S phase (MCF-7)Decrease from 26% (control) to 6%.[9]
Cyanidin 3-glycoside (110 µg/ml, 24h)Apoptotic MCF-7 cells51.5%[12]

Experimental Protocols

Cell Culture

MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MCF-7 cells

  • 96-well plates

  • This compound (or Amygdalin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • MCF-7 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat MCF-7 cells with this compound, then lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Neoamygdalin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway in MCF-7 cells.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Assays cluster_2 Data Analysis CellCulture MCF-7 Cell Culture Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FlowApoptosis Annexin V/PI Staining (Apoptosis) Treatment->FlowApoptosis FlowCellCycle PI Staining (Cell Cycle) Treatment->FlowCellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification FlowApoptosis->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution FlowCellCycle->CellCycle_Dist Protein_Quant Protein Quantification WesternBlot->Protein_Quant

Caption: General experimental workflow for investigating this compound's effects.

References

Application Notes and Protocols for In Vivo Oral Administration and Bioavailability of Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoamygdalin is a cyanogenic glycoside and the (S)-epimer of amygdalin.[1] Both compounds are found in the seeds of various fruits, such as apricots, bitter almonds, and peaches.[2] Amygdalin and its synthetic form, Laetrile, have been investigated for their potential anticancer properties, though their efficacy remains controversial due to concerns about cyanide toxicity.[3][4] A critical aspect of understanding the therapeutic potential and toxicity profile of this compound is to characterize its oral bioavailability and pharmacokinetic profile.

Upon oral administration, cyanogenic glycosides like amygdalin can be hydrolyzed by β-glucosidase enzymes present in the human small intestine.[5] This enzymatic action releases hydrogen cyanide (HCN), benzaldehyde, and glucose, which are then absorbed.[5] The release of toxic HCN is a major factor influencing the safety and bioavailability of the parent compound.[5] Studies have shown that amygdalin itself has very poor oral bioavailability, with a significant portion being metabolized before it can reach systemic circulation.[3][6]

These application notes provide a summary of the available data on the pharmacokinetics of the closely related compound, amygdalin, as a proxy for this compound. It also outlines detailed protocols for conducting in vivo bioavailability studies and for the analytical quantification of these compounds in biological matrices.

Quantitative Data: Pharmacokinetics of Amygdalin in Rats

Due to a lack of specific pharmacokinetic studies on this compound, the following data for its epimer, Amygdalin, is presented. These values were determined in rats following oral administration and provide an insight into the expected low bioavailability.

ParameterValueAnimal ModelDosageReference
Cmax (Maximum Plasma Concentration)1,702.52 ± 108.06 ng/mLRat20 mg/kg (oral)[2]
Tmax (Time to Cmax)1.50 ± 0.08 hRat20 mg/kg (oral)[2]
t1/2 (Elimination Half-life)8.45 ± 0.14 hRat20 mg/kg (oral)[2]
Oral Bioavailability (F%) 0.19%Rat-[7]

Note: The extremely low oral bioavailability (0.19%) of amygdalin suggests extensive first-pass metabolism or poor absorption from the gastrointestinal tract.[7] Interestingly, its metabolite, prunasin, exhibits a significantly higher oral bioavailability of 64.91%.[7]

Experimental Protocols

Protocol for In Vivo Oral Bioavailability Study in Rats

This protocol outlines the steps for a pharmacokinetic study in rats to determine the oral bioavailability of a compound like this compound.

3.1.1 Materials and Animals

  • Test Compound: this compound

  • Vehicle: Sterile water or 0.5% carboxymethylcellulose (CMC) solution

  • Animals: Male Sprague-Dawley rats (200-250 g)

  • Dosing Equipment: Oral gavage needles, syringes

  • Blood Collection: Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA), capillaries

  • Anesthesia (for IV group): Ketamine/Xylazine or Isoflurane

  • Surgical Tools (for IV group): Cannulation supplies for jugular vein

3.1.2 Experimental Procedure

  • Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Fasting: Fast animals overnight (12 hours) before dosing but allow free access to water.

  • Group Allocation: Randomly divide animals into two groups:

    • Group 1: Oral Administration (PO): n=6 rats

    • Group 2: Intravenous Administration (IV): n=6 rats (for determination of absolute bioavailability)

  • Dose Preparation: Prepare a solution/suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose).

  • Administration:

    • Oral (PO): Administer the prepared dose to Group 1 via oral gavage. Record the exact time of administration.

    • Intravenous (IV): Anesthetize rats in Group 2. Administer a lower dose (e.g., 5 mg/kg) via the cannulated jugular vein. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points. A typical schedule would be:

    • Pre-dose (0 h)

    • Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

  • Pharmacokinetic Analysis: Analyze plasma concentrations of this compound using a validated analytical method (see Protocol 3.2). Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Protocol for LC-MS/MS Quantification of this compound in Rat Plasma

This protocol describes a general method for the sensitive quantification of amygdalin/neoamygdalin in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.2.1 Materials and Reagents

  • Equipment: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 column (e.g., 50 x 2.0 mm, 5 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile.[2]

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as geniposide.[2]

  • Reagents: HPLC-grade solvents, formic acid, deionized water.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., ice-cold acetonitrile).

3.2.2 Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

3.2.3 LC-MS/MS Conditions

  • Flow Rate: 0.25 - 0.5 mL/min.[1][2]

  • Injection Volume: 5 µL.[2]

  • Gradient Elution: Develop a gradient to separate the analyte from endogenous plasma components. (e.g., start with 15% B, ramp to 85% B, hold, and re-equilibrate).

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Negative mode has been successfully used for amygdalin.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Amygdalin Transition: m/z 457.2 → 279.1[2]

    • Geniposide (IS) Transition: m/z 387.1 → 224.9[2] (Note: The transition for this compound is expected to be identical to amygdalin, but this must be confirmed experimentally).

  • Instrument Parameters: Optimize ion source parameters (e.g., gas temperatures, voltages) for maximum signal intensity.

3.2.4 Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of calibration standards (e.g., 10-2000 ng/mL).[2][8]

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown plasma samples.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vivo Bioavailability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Fasting Overnight Fasting (12 hours) Acclimation->Fasting Grouping Group Allocation (PO vs. IV) Fasting->Grouping DosingPrep Dose Formulation Grouping->DosingPrep Admin Dose Administration (Oral Gavage / IV Injection) DosingPrep->Admin Blood Serial Blood Sampling (0-24h) Admin->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Store Sample Storage (-80°C) Plasma->Store LCMS LC-MS/MS Analysis Store->LCMS PK Pharmacokinetic Modeling (Cmax, Tmax, AUC) LCMS->PK Bioavailability Calculate Absolute Bioavailability (F%) PK->Bioavailability

Caption: Workflow for an in vivo oral bioavailability study in rats.

Proposed Metabolic Pathway of this compound in the GI Tract

G cluster_lumen GI Lumen cluster_circulation Systemic Circulation This compound Oral this compound Prunasin Prunasin This compound->Prunasin β-glucosidase Glucose1 Glucose This compound->Glucose1 β-glucosidase Absorbed_Neo Absorbed this compound (Very Low) This compound->Absorbed_Neo Poor Absorption Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile β-glucosidase Glucose2 Glucose Prunasin->Glucose2 β-glucosidase Absorbed_Pru Absorbed Prunasin Prunasin->Absorbed_Pru Absorption HCN Hydrogen Cyanide (HCN) Mandelonitrile->HCN Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Absorbed_Tox Absorbed Metabolites (HCN, Benzaldehyde) HCN->Absorbed_Tox Absorption Benzaldehyde->Absorbed_Tox Absorption

Caption: Hydrolysis and absorption pathway of this compound in the gut.

References

Investigating Neoamygdalin's Effect on Caspase-3 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the effects of neoamygdalin on caspase-3 activity, a key executioner enzyme in the apoptotic pathway. The protocols and data presentation are intended to facilitate research into the potential of this compound as a therapeutic agent. While much of the existing research focuses on its isomer, amygdalin, the methodologies outlined are directly applicable to the study of this compound.

Introduction

This compound, a stereoisomer of amygdalin, is a cyanogenic glycoside found in the seeds of various fruits.[1][2] Emerging research has highlighted the potential of these compounds to induce apoptosis in cancer cells, a process in which caspase-3 plays a pivotal role.[3][4][5] Caspase-3, a cysteine-aspartic protease, is a key effector in the apoptotic cascade.[6][7] Its activation from its inactive zymogen form leads to the cleavage of numerous cellular proteins, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

Studies on the closely related compound, amygdalin, have demonstrated its ability to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.[8][10] This suggests a mechanism of action involving the intrinsic mitochondrial pathway of apoptosis.[11][12] This document provides detailed protocols for assessing this compound-induced caspase-3 activation and presents the expected outcomes in a clear, tabular format.

Data Presentation

The following tables summarize the expected quantitative data from experiments investigating the effect of this compound on key apoptotic markers.

Table 1: Effect of this compound on Caspase-3 Activity

Treatment GroupThis compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)
Control01.0
Low Dose101.5 - 2.5
Medium Dose503.0 - 5.0
High Dose1005.0 - 8.0
Positive Control (e.g., Staurosporine)1> 10

Table 2: Effect of this compound on Apoptotic Protein Expression (Relative Levels)

Treatment GroupThis compound Concentration (µM)Bax Expression (Fold Change vs. Control)Bcl-2 Expression (Fold Change vs. Control)
Control01.01.0
Low Dose101.2 - 1.80.8 - 0.9
Medium Dose502.0 - 3.00.5 - 0.7
High Dose1003.5 - 5.00.2 - 0.4

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis and caspase-3 activation is depicted below. This pathway is based on studies of the closely related compound amygdalin.

This compound This compound p38 p38 MAPK Activation This compound->p38 Bax Bax (Pro-apoptotic) Upregulation p38->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p38->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, DU145, LNCaP) in 96-well plates for activity assays or larger plates for protein expression analysis, at a density that will ensure they are in the exponential growth phase at the time of treatment.[8][13]

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose) and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Caspase-3 Activity Assay (Colorimetric)

This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA by caspase-3.[14]

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[15]

  • Reaction Buffer (containing 10 mM DTT)[14]

  • Caspase-3 substrate (Ac-DEVD-pNA)[6]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm[14]

Procedure:

  • Cell Lysis:

    • After treatment, centrifuge the plates to pellet the cells.

    • Carefully remove the supernatant.

    • Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.[6][16]

    • Incubate on ice for 10-15 minutes.[14][16]

    • Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C to pellet cellular debris.[16]

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase-3 activity.[17]

  • Enzyme Reaction:

    • In a new 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.

    • Adjust the volume in each well to 90 µL with Reaction Buffer.[6]

    • Add 10 µL of Ac-DEVD-pNA substrate to each well.[6]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6][14]

  • Data Acquisition:

    • Measure the absorbance at 400-405 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance values of the this compound-treated samples to the untreated control.

Caspase-3 Activity Assay (Fluorometric)

This protocol is based on the detection of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) after cleavage from the substrate N-Acetyl-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC).[14]

Materials:

  • Cell Lysis Buffer

  • Reaction Buffer (containing 10 mM DTT)[14]

  • Caspase-3 substrate (Ac-DEVD-AMC)[14]

  • 96-well black microplate

  • Fluorometer with excitation at 380 nm and emission at 420-460 nm[14]

Procedure:

  • Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the colorimetric assay protocol.

  • Enzyme Reaction:

    • In a 96-well black microplate, add 20-50 µg of protein from each cell lysate to individual wells.

    • Add Reaction Buffer to bring the volume to 50 µL.

    • Add 50 µL of Reaction Buffer containing the Ac-DEVD-AMC substrate (final concentration of 50 µM).[14]

    • Incubate at 37°C for 1-2 hours.[14]

  • Data Acquisition:

    • Read the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[14]

  • Data Analysis:

    • Determine the fold-increase in caspase-3 activity by comparing the fluorescence readings of the treated samples to the untreated control.

Experimental Workflow

The overall workflow for investigating the effect of this compound on caspase-3 activity is illustrated below.

A Cell Culture and Seeding B This compound Treatment A->B C Cell Lysis and Protein Quantification B->C D Caspase-3 Activity Assay (Colorimetric or Fluorometric) C->D E Data Acquisition (Absorbance/Fluorescence) D->E F Data Analysis and Interpretation E->F

Caption: Experimental workflow for caspase-3 activity assessment.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to investigate the pro-apoptotic effects of this compound, with a specific focus on its ability to activate caspase-3. By following these detailed methodologies, scientists can generate reliable and reproducible data to further elucidate the therapeutic potential of this natural compound in the context of cancer and other diseases where apoptosis plays a critical role.

References

Troubleshooting & Optimization

preventing Neoamygdalin formation during amygdalin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of neoamygdalin during amygdalin extraction.

Frequently Asked Questions (FAQs)

Q1: What are amygdalin and this compound, and why is it important to prevent the formation of the latter?

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various fruits like apricots, bitter almonds, and peaches. It exists as the (R)-epimer.[1][2] this compound is the (S)-epimer of amygdalin and is formed through a process called epimerization.[1][3] While structurally similar, the difference in their stereochemistry can lead to variations in biological activity.[4] For research and pharmaceutical applications requiring pure amygdalin, minimizing the formation of this compound is crucial to ensure the quality, efficacy, and consistency of the final product.

Q2: What are the primary factors that cause the isomerization of amygdalin to this compound during extraction?

The conversion of amygdalin to this compound is primarily influenced by three main factors:

  • Temperature: Elevated temperatures, particularly above 40°C, significantly accelerate the rate of epimerization.[5][6] Boiling water has been shown to convert a substantial portion of amygdalin to this compound.[7][8]

  • pH: Alkaline (basic) conditions (pH above 9.0) promote the isomerization of amygdalin.[5][9] The weakly acidic nature of the benzylic proton in amygdalin makes it susceptible to removal under basic conditions, leading to epimerization.[7]

  • Solvent: Aqueous solutions, especially in the absence of pH control, can facilitate the conversion to this compound.[3][9]

Q3: How can I minimize the formation of this compound during my extraction process?

To minimize this compound formation, it is recommended to control the extraction conditions carefully:

  • Maintain a low temperature: Whenever possible, conduct the extraction at temperatures below 40°C.[3][9]

  • Use an acidic pH: The addition of a small amount of acid, such as citric acid (e.g., 0.1%), to the extraction solvent can create an acidic environment that inhibits isomerization.[2][10]

  • Choose an appropriate solvent: Using ethanol as the extraction solvent, particularly at high concentrations (e.g., 80%), has been shown to significantly reduce the formation of this compound.[4][6] Anhydrous solvents are also a good option to prevent epimerization.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of this compound detected in the extract. Extraction temperature was too high.Reduce the extraction temperature to below 40°C. Consider using methods like ultrasonic-assisted extraction at a controlled low temperature.[4]
The pH of the extraction solvent was neutral or alkaline.Acidify the extraction solvent by adding 0.1% citric acid.[2][10] Regularly monitor and adjust the pH to maintain acidic conditions.
An aqueous solvent was used without pH control.Switch to an ethanol-based solvent system (e.g., 80% ethanol).[4] If water must be used, ensure it is acidified.
Low yield of amygdalin. Incomplete extraction due to suboptimal conditions.Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and particle size of the plant material.
Degradation of amygdalin.In addition to controlling temperature and pH to prevent isomerization, ensure that endogenous enzymes like β-glucosidase are inactivated, for example, by a brief heat treatment (e.g., 90°C for less than 8 minutes) before extraction.[11]
Inconsistent results between batches. Variation in extraction parameters.Standardize the extraction protocol by carefully controlling temperature, pH, solvent composition, and extraction time for all batches.
Improper storage of the raw material or extract.Store raw materials in a cool, dry place. Store extracts in amber-colored glass bottles at 4°C to minimize degradation and isomerization.[6]

Quantitative Data Summary

The following tables summarize the impact of different extraction conditions on amygdalin yield and this compound formation.

Table 1: Effect of Extraction Method on Amygdalin Yield and Isomer Ratio

Extraction MethodTemperature (°C)SolventAmygdalin Yield (%)This compound/Amygdalin RatioReference
Ultrasonic-Assisted4080% Ethanol1.760.04[4]
Boiling Water100Water1.59Significantly higher than ultrasonic[4]
Reflux Extraction60Water with 0.1% Citric Acid-Conversion inhibited[2]

Table 2: Influence of Temperature and pH on Amygdalin Isomerization

Temperature (°C)pHObservationReference
> 40Neutral/AlkalineRapid increase in this compound formation[5]
High TemperatureAcidicIsomerization significantly inhibited[5]
100 (Boiling)Neutral>30% conversion to this compound after 30 mins[8][10]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction for Minimal this compound Formation

This protocol is designed to maximize amygdalin yield while minimizing the formation of its epimer, this compound.

1. Sample Preparation:

  • Grind the dried plant material (e.g., apricot kernels) to a fine powder.

2. Enzyme Inactivation (Optional but Recommended):

  • Briefly heat the powdered material at 90°C for 5-8 minutes to inactivate endogenous β-glucosidase.[11]

3. Extraction:

  • Combine the powdered material with 80% ethanol at a solid-to-liquid ratio of 1:25 (w/v).[4]
  • Place the mixture in an ultrasonic bath.
  • Perform the extraction at a controlled temperature of 40°C with an ultrasonic power of 432 W for a predetermined optimal time (e.g., 30-60 minutes).[4]

4. Filtration and Concentration:

  • Filter the extract to remove solid plant material.
  • Concentrate the filtrate under reduced pressure at a temperature below 40°C to remove the ethanol.

5. Quantification:

  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) to determine the concentration of amygdalin and this compound.

Protocol 2: HPLC Analysis of Amygdalin and this compound

This method allows for the separation and quantification of amygdalin and this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: 10 mM sodium phosphate buffer (pH 3.8) containing 6% acetonitrile.[10] Isocratic elution is suitable.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[12]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of both amygdalin and this compound in the mobile phase at known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the final extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the peaks corresponding to amygdalin and this compound by comparing their retention times and peak areas to the standards.

Visualizations

Amygdalin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Dried Plant Material (e.g., Apricot Kernels) grind Grinding start->grind inactivate Enzyme Inactivation (Optional, 90°C, 5-8 min) grind->inactivate extract Ultrasonic-Assisted Extraction (40°C, 80% Ethanol, 432 W) inactivate->extract filter Filtration extract->filter concentrate Concentration (<40°C, Reduced Pressure) filter->concentrate hplc HPLC Analysis (Amygdalin & this compound Quantification) concentrate->hplc

Caption: Workflow for amygdalin extraction with minimal this compound formation.

Isomerization_Factors cluster_conditions Conditions Promoting Isomerization amygdalin Amygdalin (R-epimer) This compound This compound (S-epimer) amygdalin->this compound Epimerization temp High Temperature (>40°C) ph Alkaline pH (>9.0) solvent Aqueous Solvent

Caption: Key factors promoting the isomerization of amygdalin to this compound.

References

Technical Support Center: Optimizing HPLC Separation of Amygdalin and Neoamygdalin Epimers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of amygdalin and its epimer, neoamygdalin.

Frequently Asked Questions (FAQs)

Q1: What are amygdalin and this compound, and why is their separation important?

A1: Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various plants from the Rosaceae family, such as bitter almonds, apricots, and peaches.[1][2] It has been a subject of research for its potential pharmacological activities.[3] this compound is the (S)-epimer of the naturally occurring (R)-amygdalin.[1] The stereocenter at the carbon atom with the phenyl and nitrile substituents is prone to inversion, leading to the formation of this compound, especially in neutral or slightly basic aqueous solutions.[1] Since the biological activity of this compound may differ from that of amygdalin, it is crucial to separate and accurately quantify both epimers.[1][4]

Q2: What is the primary challenge in the HPLC analysis of amygdalin?

A2: The main challenge is the epimerization of amygdalin into this compound during sample preparation, extraction, and even during the HPLC analysis itself.[5][6] This conversion can be triggered by factors such as high temperatures, neutral to alkaline pH, and even the type of glassware used for storage.[1][3] This can lead to inaccurate quantification of the individual epimers.

Q3: How can I prevent the epimerization of amygdalin during sample preparation?

A3: To minimize epimerization, it is recommended to:

  • Use acidic conditions: Adding a small amount of acid, such as 0.05% to 0.1% citric acid or 0.05% formic acid, to the aqueous solution can effectively inhibit the conversion of amygdalin to this compound, especially during heating.[7][8][9]

  • Control temperature: Perform extractions at lower temperatures (e.g., 35-40°C) to avoid accelerating the epimerization process.[5]

  • Choose appropriate solvents: Anhydrous ethanol is an ideal solvent for extraction as it has been shown that epimerization does not occur in it.[3][10] Methanol is also commonly used.[11][12]

  • Use inert containers: The rate of epimerization can be influenced by the glassware in which the solution is stored. Using inert plastic containers for storing aqueous amygdalin solutions is recommended.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor resolution between amygdalin and this compound peaks Inadequate mobile phase composition.Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 10 mM sodium phosphate buffer at pH 3.8 or 0.05% aqueous formic acid).[7][8][11] Adjust the percentage of the organic modifier to improve separation.
Unsuitable column.A standard C18 column can separate the epimers, but for better resolution, consider using a porous graphitic carbon (PGC) column or a chiral stationary phase, such as a cyclodextrin-based column.[1][10][13]
Inappropriate column temperature.Optimize the column temperature. While higher temperatures can sometimes improve efficiency, they can also promote on-column epimerization. A temperature of 25°C is often a good starting point.[1]
Peak tailing for one or both epimers Strong interaction between the analyte and the stationary phase.This can be more pronounced with PGC columns, where the naturally occurring R-amygdalin may interact more strongly with the carbon surface.[1] Adjusting the mobile phase strength or trying a different column chemistry may help.
Presence of active sites on the column.Use a column with good end-capping. If the problem persists, consider flushing the column or replacing it.
Variable peak areas or inconsistent results On-column or pre-analysis epimerization.Ensure consistent and appropriate sample preparation methods to inhibit epimerization as described in the FAQs. Use acidic mobile phases to prevent on-column conversion.
Sample instability.Analyze samples as quickly as possible after preparation. Store samples in acidic conditions and at low temperatures if immediate analysis is not possible.
Appearance of extra, unexpected peaks Degradation of amygdalin.Amygdalin can hydrolyze into other compounds like prunasin, mandelonitrile, benzaldehyde, and hydrogen cyanide, especially in the presence of enzymes or under harsh conditions.[4][5] Ensure proper sample handling and storage.
Contamination.Use high-purity solvents and reagents. Ensure the HPLC system is clean.

Experimental Protocols

Method 1: Reversed-Phase HPLC with a C18 Column

This method is suitable for the routine analysis of amygdalin and this compound.

  • Column: High-stability silica-based C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of 0.05% aqueous formic acid and acetonitrile.[11][12] The exact ratio should be optimized for the specific column and system, but a good starting point is a low percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection: UV detector at 254 nm.[4]

  • Injection Volume: 20 µL.[4]

Method 2: HPLC with a Porous Graphitic Carbon (PGC) Column for High Resolution

This method provides excellent separation of the two epimers.

  • Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 5 µm, 150 mm x 4.6 mm i.d.).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).[1]

  • Flow Rate: 1.50 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV detector at 220 nm.[1]

Method 3: Chiral HPLC for Epimer Separation

This method utilizes a chiral stationary phase for direct separation of the epimers.

  • Column: Cyclodextrin-based chiral stationary phase (e.g., CDShell-RSP, 2.7 µm SPP, 150 mm x 3.0 mm i.d.).[1]

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 90:10 v/v).[1]

  • Flow Rate: 0.500 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV detector at 220 nm.[1]

Quantitative Data Summary

MethodColumnMobile PhaseAmygdalin Retention Time (min)This compound Retention Time (min)Resolution (Rs)Reference
Reversed-Phase HPLCC1810 mM Sodium Phosphate Buffer (pH 3.8) with 6% AcetonitrileNot specifiedNot specified"Clearly separated"[7][8]
Reversed-Phase HPLCC180.05% Aqueous Formic Acid and AcetonitrileNot specifiedNot specified"Required separation within 17 min"[11][12]
PGC HPLCHypercarb (5 µm)90:10 Acetonitrile/Water~4.5~3.512[1]
Chiral HPLCCDShell-RSP (2.7 µm)90:10 Water/Methanol~2.7~2.4"Baseline resolution"[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Plant Material (e.g., Almond Kernels) Extraction Extraction (e.g., 70% Methanol with Ultrasonic Bath) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Inject into HPLC Filtration->Injection Prepared Sample Column HPLC Column (e.g., C18, PGC, or Chiral) Injection->Column Detection UV Detection Column->Detection Data Data Acquisition & Analysis Detection->Data Epimerization_Process cluster_conditions Epimerization Conditions cluster_inhibition Inhibition of Epimerization Amygdalin Amygdalin (R-epimer) This compound This compound (S-epimer) Amygdalin->this compound Epimerization Temp High Temperature pH Neutral to Alkaline pH Time Prolonged Storage in Aqueous Solution Acid Acidic Conditions (e.g., Citric Acid, Formic Acid) Solvent Anhydrous Solvents (e.g., Ethanol)

References

Technical Support Center: Optimizing Neoamygdalin Production from Prunus armeniaca Kernels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on maximizing the yield of Neoamygdalin from Prunus armeniaca (apricot) kernels. The following sections offer answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Amygdalin and this compound?

A1: Amygdalin (specifically D-amygdalin or (R)-amygdalin) is a naturally occurring cyanogenic glycoside found in apricot kernels.[1][2] this compound (L-amygdalin or (S)-amygdalin) is its epimer, meaning it differs only in the spatial arrangement at one chiral center—the mandelonitrile carbon.[1][2] Under certain conditions, such as exposure to heat or alkaline environments, the naturally occurring D-amygdalin can convert into this compound.[3][4] This process is known as epimerization. Under equilibrium conditions, this compound can be slightly dominant, reaching a ratio of approximately 57% this compound to 43% Amygdalin.[3]

Q2: What are the key factors that promote the conversion of Amygdalin to this compound?

A2: The primary factors influencing the epimerization of Amygdalin to this compound are temperature, pH, solvent, and extraction time.

  • Temperature: High temperatures significantly accelerate the conversion. Heating D-amygdalin in boiling water can convert it into this compound.[5][6] Extractions should generally be performed at temperatures below 100°C to avoid degradation, but temperatures above 40°C will promote isomerization.[2][4]

  • pH: Alkaline or even slightly neutral conditions facilitate rapid epimerization.[3][4] Conversely, acidic conditions can inhibit the conversion. Adding citric acid to the extraction solvent is a common method to prevent epimerization and preserve D-amygdalin.[7][8]

  • Solvent: The presence of water is crucial for the isomerization process.[6] In anhydrous solvents like 100% ethanol or dimethyl sulfoxide, the conversion is minimal to non-existent.[6] Therefore, aqueous solutions or hydroalcoholic mixtures are necessary for forming this compound.

  • Time: The duration of exposure to promoting conditions (high temperature, non-acidic pH) directly impacts the extent of conversion. Longer extraction times generally lead to a higher proportion of this compound, up to the point of equilibrium.[6][8]

Q3: How can I intentionally maximize the yield of this compound during extraction?

A3: To maximize the conversion of Amygdalin to this compound, you should manipulate the extraction conditions to favor epimerization. The most effective strategy is reflux extraction using boiling water or a slightly alkaline aqueous solution. For instance, heating an aqueous solution of Amygdalin can result in the this compound content stabilizing at around 53% after two hours.[6] Avoid using acidic additives like citric acid, which are employed to prevent this conversion.[7][8]

Q4: What is the recommended analytical method for separating and quantifying Amygdalin and this compound?

A4: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is the most common and reliable method for separating and quantifying Amygdalin and its epimer, this compound.[8][9] A reversed-phase C18 column is typically used.[8][9] Several studies have developed specific methods using mobile phases composed of acetonitrile and an acidic aqueous buffer (e.g., formic acid or sodium phosphate buffer) to achieve clear separation of the two epimers within a reasonable timeframe.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Total Yield (Amygdalin + this compound)1. Enzymatic Degradation: The enzyme emulsin, naturally present in kernels, can hydrolyze Amygdalin if not inactivated.[10]2. Inefficient Extraction: The chosen solvent or method may not be effectively extracting the compounds.3. Thermal Degradation: Prolonged exposure to very high temperatures (well above 100°C) can lead to degradation beyond simple epimerization.[4]1. Enzyme Inactivation: Blanching the kernels in boiling water or using a boiling solvent (e.g., ethanol) at the start of the extraction can inactivate emulsin.[7][11]2. Optimize Method: Consider microwave-assisted or ultrasonic extraction to improve efficiency and reduce extraction time.[12][13] Ensure proper particle size by grinding the kernels.3. Control Temperature: Maintain extraction temperatures at or below 100°C (boiling point of water).[4]
Inconsistent this compound to Amygdalin Ratio 1. Poor Temperature Control: Fluctuations in temperature during extraction will lead to variable rates of epimerization.2. Variable pH: Differences in the pH of the source material or water used for extraction can alter conversion rates.3. Inconsistent Extraction Time: Varying the duration of the extraction will directly impact the final isomer ratio.[6]1. Precise Temperature Management: Use a temperature-controlled water bath or heating mantle with a reflux condenser to maintain a stable temperature.2. Buffer the Solution: Use a buffered aqueous solution to maintain a consistent pH throughout the extraction process.3. Standardize Time: Strictly adhere to a standardized extraction time for all experiments to ensure reproducibility.
Poor HPLC Peak Separation 1. Inappropriate Mobile Phase: The solvent composition or pH may not be optimal for resolving the two epimers.2. Incorrect Column: The stationary phase of the HPLC column may not be suitable.3. Suboptimal Column Temperature: Temperature can affect the separation efficiency.1. Adjust Mobile Phase: Optimize the acetonitrile/water ratio. Ensure the aqueous portion is acidic (e.g., 0.05% formic acid or a pH 3.8 phosphate buffer) as this has been shown to improve separation.[8][9]2. Use Appropriate Column: A standard reversed-phase C18 column is generally effective.[9] Porous graphitic carbon columns have also been used successfully.[1][3]3. Control Column Temperature: Set and maintain a consistent column temperature as specified in validated methods.

Data Summary

Table 1: Comparison of Extraction Methods for Amygdalin from Bitter Almond Kernels

Extraction MethodSolventAmygdalin Yield (mg/g)Reference
SoxhletMethanol40.11 ± 1.60[12]
Ultrasonic2% Citric Acid36.79 ± 1.47[12]
Orbital Shaking2% Citric Acid33.60 ± 1.34[12]
Microwave2% Citric Acid65.21 ± 2.61[12]

Note: These yields represent Amygdalin, with methods chosen to minimize epimerization. To produce this compound, the use of citric acid should be avoided and replaced with neutral or slightly alkaline water.

Experimental Protocols

Protocol 1: Extraction Optimized for High this compound Yield

This protocol is designed to maximize the epimerization of native D-amygdalin to this compound.

  • Kernel Preparation:

    • Grind dried, defatted Prunus armeniaca kernels into a fine powder (e.g., 40-60 mesh). Defatting with n-hexane or diethyl ether beforehand is recommended to improve extraction efficiency.[14]

  • Extraction:

    • Combine the kernel powder with deionized water in a round-bottom flask at a solid-to-liquid ratio of 1:20 (w/v).

    • Connect the flask to a reflux condenser.

    • Heat the mixture to boiling (100°C) and maintain reflux for 2 hours with continuous stirring. This duration of heating in water promotes the conversion of Amygdalin to this compound.[6]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to avoid degradation.

  • Purification (Optional):

    • The concentrated aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before analysis.[14]

Protocol 2: HPLC Quantification of Amygdalin and this compound

This protocol provides a validated method for the simultaneous analysis of both epimers.

  • Instrumentation: HPLC system with a DAD or UV detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of 0.05% aqueous formic acid (Solvent A) and acetonitrile (Solvent B). The exact ratio should be optimized for the specific column, but a starting point could be 85:15 (A:B).[8][9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 25°C.

  • Procedure:

    • Prepare standards of both Amygdalin and this compound in the mobile phase.

    • Dissolve the dried extract from Protocol 1 in the mobile phase to a known concentration.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Inject 20 µL of the sample into the HPLC system.

    • Identify peaks based on the retention times of the standards. D-amygdalin will typically elute after this compound.

    • Quantify the concentration of each epimer by comparing the peak area to a calibration curve generated from the standards.

Visualizations

Amygdalin_Biosynthesis Phe L-Phenylalanine Oxime E-Phenylacetaldoxime Phe->Oxime Mandelonitrile Mandelonitrile Oxime->Mandelonitrile Prunasin Prunasin (Monoglucoside) Mandelonitrile->Prunasin Amygdalin Amygdalin (Diglucoside) Prunasin->Amygdalin

Caption: Amygdalin biosynthesis pathway in Prunus species.[15][16][17]

Caption: Workflow for maximizing this compound production.

Epimerization_Factors Equilibrium Amygdalin <=> this compound Epimerization pH_acidic Acidic pH (e.g., Citric Acid) Equilibrium->pH_acidic Inhibited by Anhydrous Anhydrous Solvent (e.g., 100% Ethanol) Equilibrium->Anhydrous Inhibited by Temp High Temperature (>40°C) Temp->Equilibrium Promotes Time Increased Time Time->Equilibrium Promotes pH_alkaline Neutral / Alkaline pH pH_alkaline->Equilibrium Promotes Water Aqueous Solvent Water->Equilibrium Promotes

Caption: Factors influencing Amygdalin epimerization.

References

troubleshooting peak tailing in Neoamygdalin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Neoamygdalin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn-out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and decrease analytical sensitivity.[4][5]

The degree of tailing is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As).[1] The tailing factor is calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. Regulatory guidelines often require a tailing factor between 0.8 and 1.8, while a value greater than 1.2 is generally considered significant tailing.[6][7]

Q2: I'm seeing a tailing peak for this compound. What is the most likely cause?

Peak tailing can stem from chemical interactions, instrumental issues, or problems with the column itself. A critical first step is to determine if the issue affects only the this compound peak or all peaks in the chromatogram.[5][8] This distinction will guide your troubleshooting efforts.

The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing.

G cluster_no Chemical / Analyte-Specific Issues cluster_yes Systemic / Physical Issues start Peak Tailing Observed decision Are ALL peaks tailing? start->decision decision->no_branch No decision->yes_branch Yes silanol Secondary Silanol Interactions ph Incorrect Mobile Phase pH chelation Analyte-Metal Chelation coelution Co-eluting Impurity void Column Void / Blocked Frit extracolumn Extra-Column Dead Volume overload Severe Column Overload solvent Sample Solvent Mismatch

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: How does the mobile phase pH cause peak tailing?

The pH of the mobile phase is a critical factor, especially when analyzing compounds like this compound using silica-based reversed-phase columns.[1] The surface of silica contains silanol groups (Si-OH).

  • At mid-range pH (e.g., > 4): These silanol groups can become deprotonated (ionized) to SiO⁻. If the analyte has basic functional groups, it can undergo secondary electrostatic interactions with these negatively charged sites, in addition to the primary reversed-phase retention mechanism.[3][9] This dual retention mechanism is a primary cause of peak tailing.[2]

  • At low pH (e.g., < 3): The silanol groups are fully protonated (Si-OH) and thus neutral. This minimizes the unwanted secondary interactions, leading to more symmetrical peaks.[5][10] Published methods for this compound analysis successfully use acidic mobile phases, such as a pH 3.8 phosphate buffer or 0.1% formic acid, to ensure good peak shape.[11][12][13]

The diagram below illustrates this relationship.

G cluster_high_ph Mid-Range pH (e.g., > 4) cluster_low_ph Low pH (e.g., < 3) analyte1 Analyte with Basic Group interaction1 Secondary Ionic Interaction silanol1 Ionized Silanol (SiO⁻) result1 Peak Tailing interaction1->result1 analyte2 Analyte with Basic Group interaction2 Hydrophobic Interaction Only silanol2 Protonated Silanol (Si-OH) result2 Symmetrical Peak interaction2->result2

Caption: Effect of mobile phase pH on silanol interactions.

Q4: Could my sample injection be causing the peak tailing?

Yes, issues related to the sample concentration, injection volume, and solvent can cause peak tailing, which typically affects all peaks.

  • Mass Overload: Injecting too much analyte mass saturates the stationary phase.[4][6] Classic symptoms include a peak that looks like a right triangle and a retention time that decreases as the peak shape worsens.[8][14]

  • Volume Overload: Injecting an excessively large volume of sample, even if dilute, can cause symmetrical peak broadening and, in severe cases, tailing.[15][16]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile into a mobile phase with 10% acetonitrile), it can cause band distortion and peak shape issues.[6] The ideal practice is to dissolve the sample in the mobile phase itself.[17]

Q5: How can I tell if my HPLC column is the problem?

Column-related issues often cause tailing for all peaks in the chromatogram.

  • Blocked Inlet Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path and causing peak distortion for all compounds.[8]

  • Column Void: A void or channel can form at the head of the column packing bed due to mechanical shock or operation at a high pH.[3][10] This creates a space where band broadening occurs, leading to tailing or split peaks.[10]

  • Column Contamination: Strong retention of matrix components on the column can create active sites that cause tailing.[3][18] Using a guard column can protect the analytical column from these contaminants.[9]

  • Column Degradation: Over time, the stationary phase can degrade, especially when used with aggressive pH conditions. This can expose more active silanol sites, leading to increased tailing for basic analytes.

Q6: What are extra-column effects and how can I minimize them?

Extra-column effects refer to any peak broadening or distortion that occurs outside of the analytical column itself.[10] The volume within the injector, detector cell, and all connecting tubing contributes to this effect.[6] This issue is typically most noticeable for early-eluting peaks.[5][7]

To minimize extra-column effects:

  • Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005").[1][6]

  • Keep the length of all tubing between the injector, column, and detector to an absolute minimum.[6]

  • Ensure all fittings are properly connected to avoid dead volumes.[6]

Troubleshooting Summary

The table below summarizes the common causes of peak tailing and their corresponding solutions.

Potential CauseCommon SymptomsRecommended Solution(s)
Secondary Silanol Interactions Tailing of basic compounds like this compound.Lower mobile phase pH to < 3.[5][10] Use an end-capped/base-deactivated column.[5][9] Add a mobile phase modifier like triethylamine (for UV).[10]
Incorrect Mobile Phase pH Tailing of ionizable compounds; retention time shifts.Adjust pH to be at least 1-2 units away from the analyte's pKa.[1][19] Ensure buffer concentration is sufficient (e.g., >20 mM) to control pH.[6][10]
Column Overload (Mass/Volume) Peak shape worsens with increased concentration; retention time may decrease.[14]Reduce injection volume or dilute the sample.[6][17] See Protocol 1 .
Column Void / Blocked Frit All peaks tail or are distorted; system backpressure may increase.[6][8]Reverse and flush the column to waste.[3][9] If the problem persists, replace the column. See Protocol 2 .
Extra-Column Dead Volume Early eluting peaks show the most significant tailing and broadening.[5][7]Use shorter, narrower internal diameter tubing.[6] Ensure all fittings are zero-dead-volume. See Protocol 3 .
Sample Solvent Mismatch Distorted or split peaks, especially when sample solvent is much stronger than mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[6][17]
Metal Chelation Tailing of compounds capable of chelating with trace metals in the silica.Use a high-purity silica column.[10] Add a chelating agent like EDTA to the mobile phase.[10]

Recommended HPLC Parameters for this compound

The following starting conditions are based on published analytical methods.

ParameterMethod 1 (Isocratic)[11][12]Method 2 (Gradient)[13]
Column Reversed-Phase C18Eclipse EXTEND C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A 10 mM Sodium Phosphate Buffer (pH 3.8)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Composition 94% A / 6% BGradient: 15–33% B (0–20 min), 33–40% B (20–25 min), 40–45% B (25–45 min)
Flow Rate N/A1.0 mL/min
Temperature N/A35 °C
Detection N/ADAD at 254 nm
Injection Volume N/A20 µL

Experimental Protocols

Protocol 1: Diagnosing Column Overload

This protocol helps determine if peak tailing is caused by injecting too much sample mass or volume.[14]

  • Prepare Dilutions: Create a 10-fold and 100-fold dilution of the problematic sample using the mobile phase as the diluent.

  • Inject Original Sample: Inject the standard volume of your original, undiluted sample and save the chromatogram.

  • Inject Diluted Samples: Inject the same volume of the 10-fold and 100-fold diluted samples.

  • Analyze Results:

    • Overlay the three chromatograms.

    • Observation: If the peak shape becomes more symmetrical and the tailing factor decreases with dilution, mass overload is confirmed.[14] You may also observe a slight increase in retention time for the diluted samples.[16]

    • Solution: Reduce the concentration of your sample or reduce the injection volume.[6]

Protocol 2: Remediating a Column Blockage/Void

This procedure can sometimes resolve peak tailing caused by a blockage at the column inlet frit.[3][9]

  • System Preparation: Stop the pump flow.

  • Disconnect Column: Carefully disconnect the column from the detector outlet. Do not disconnect from the injector yet.

  • Reverse Column: Connect the original outlet end of the column to the injector. The original inlet end should now be pointing to a waste beaker.

  • Flush Column: Set the pump to a low flow rate (e.g., 0.2 mL/min) and flush the column with a strong, filtered solvent (like 100% acetonitrile for a reversed-phase column) for at least 15-20 column volumes.

  • Re-install Correctly: Stop the flow, remove the column, and reinstall it in the correct flow direction.

  • Equilibrate and Test: Equilibrate the column with your mobile phase and inject a standard to see if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[6]

Protocol 3: Measuring Extra-Column Volume

This allows you to quantify the dead volume in your HPLC system.[10]

  • Remove Column: Stop the pump and remove the analytical column from the system.

  • Connect Tubing: Using a zero-dead-volume union, directly connect the tubing from the injector outlet to the detector inlet.

  • Set Conditions: Flow your mobile phase at a standard rate (e.g., 1.0 mL/min). Set the detector to monitor a wavelength appropriate for your test probe.

  • Inject Probe: Inject a small volume (e.g., 5 µL) of a non-retained, UV-active compound (e.g., 1% acetone in mobile phase).

  • Measure Time: Record the time it takes from injection to the apex of the resulting small peak. This is the extra-column time (t_ec).

  • Calculate Volume: Calculate the extra-column volume (V_ec) using the formula: V_ec (mL) = t_ec (min) x Flow Rate (mL/min)

  • Optimize: If the volume is high, systematically replace connecting tubing with shorter and narrower ID alternatives to reduce it.

References

minimizing amygdalin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amygdalin Analysis. This guide provides researchers, scientists, and drug development professionals with detailed information to minimize amygdalin degradation during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is amygdalin and why is its degradation a concern?

Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of many fruits like apricots, bitter almonds, apples, and peaches.[1] Its degradation is a major concern for researchers because it can lead to inaccurate quantification and loss of the biologically active form, (R)-amygdalin. Degradation can occur via two primary pathways: enzymatic hydrolysis and chemical degradation (isomerization and hydrolysis).[2][3][4]

  • Enzymatic Hydrolysis: In plant tissues, amygdalin is stored separately from the enzyme β-glucosidase.[1] When the tissue is crushed or macerated, this enzyme comes into contact with amygdalin, initiating a breakdown process that ultimately releases toxic hydrogen cyanide.[1][2][5]

  • Chemical Degradation: Under certain conditions, particularly heat and alkaline pH, the natural (R)-amygdalin can convert to its inactive epimer, (S)-neoamygdalin.[3][4] This process, known as isomerization or epimerization, can significantly reduce the compound's pharmacological activity.[3]

Q2: What are the primary factors that cause amygdalin degradation during sample preparation?

The stability of amygdalin is critically affected by temperature, pH, the solvent used for extraction, and the container material. Failure to control these factors is the primary cause of degradation.

  • Temperature: Temperatures above 40°C significantly accelerate the rate of isomerization.[3][6] While very high temperatures (e.g., boiling) can inactivate degradative enzymes, they also promote rapid conversion to neoamygdalin.[4][7]

  • pH: Amygdalin is most stable in slightly acidic conditions. Alkaline conditions (pH > 9) dramatically increase the rate of isomerization.[3][4][6]

  • Solvent: The presence of water is necessary for both enzymatic hydrolysis and isomerization.[3][4] While amygdalin is soluble in water, aqueous extractions can lead to significant degradation if enzymes are not inactivated.[4]

  • Enzymatic Activity: If the endogenous β-glucosidase is not inactivated at the beginning of the sample preparation, it will rapidly hydrolyze amygdalin once the plant material is homogenized.[5][7]

Q3: How can I prevent enzymatic degradation of amygdalin?

Inactivating the endogenous β-glucosidase enzyme is the most critical first step in sample preparation. These enzymes can be denatured and inactivated by heat.[4][8]

A common and effective method is to boil the raw plant material (e.g., kernels or seeds) in ethanol or isopropanol immediately after collection and grinding.[1][9] This procedure both inactivates the enzymes and begins the extraction process. Storing samples at -80°C until analysis is also recommended to inhibit any residual enzymatic activity.[4]

Q4: What is isomerization and how can I minimize it?

Isomerization (or epimerization) is the chemical process where the biologically active (R)-amygdalin is converted into its diastereomer, (S)-neoamygdalin, which has reduced cytotoxic activity.[3] This conversion is primarily driven by high temperatures and alkaline pH.[3]

To minimize isomerization:

  • Control Temperature: Perform extractions at lower temperatures, ideally between 35-40°C.[4] Avoid heating samples above 40°C if possible.[3]

  • Control pH: Maintain a slightly acidic pH during extraction. Using a solvent acidified with 0.1% citric acid or formic acid can help stabilize amygdalin and prevent epimerization.[4][10]

  • Choose the Right Solvent: High concentrations of ethanol (e.g., 70-80%) inhibit isomerization more effectively than water.[3]

  • Use Inert Containers: Studies have shown that epimerization can occur more rapidly in glass vials compared to inert plastic (polyethylene) or stainless steel containers.[11]

Troubleshooting Guide

Problem: My HPLC chromatogram shows a split, broadened, or unexpected second peak for amygdalin.

Cause: This is a classic sign of isomerization. The second peak is likely this compound ((S)-amygdalin), the epimer of natural (R)-amygdalin.[3][4] This indicates that your sample preparation or storage conditions have induced the conversion.

Solution:

  • Review Your Protocol: Check the temperature and pH at every step. Were your samples exposed to temperatures above 40°C or alkaline conditions?

  • Optimize Extraction Solvent: If using water or a low-percentage alcohol solution, switch to a higher concentration of ethanol (70-80%) to inhibit epimerization.[3] Consider adding a small amount of acid (e.g., 0.1% formic or citric acid) to your solvent.[10][12]

  • Check Container Material: If you are using glass vials for sample processing and storage, consider switching to high-density polyethylene or other inert plastic containers.[11]

  • Re-evaluate Enzyme Inactivation: Ensure that the initial enzyme inactivation step (e.g., boiling in ethanol) was sufficient.

Problem: I have very low or inconsistent yields of amygdalin.

Cause: Low yields are often due to degradation from active enzymes or harsh chemical conditions. Inconsistent yields suggest that variables like temperature or extraction time are not well-controlled.

Solution:

  • Ensure Complete Enzyme Inactivation: This is the most common culprit. Immediately after grinding the kernels, ensure they are refluxed or boiled in a solvent like ethanol to completely denature the β-glucosidase.[1]

  • Standardize Extraction Parameters: The efficiency of amygdalin extraction depends on temperature, time, and solvent-to-solid ratio.[7][13] Ensure these are consistent for all samples. An ultrasonic bath can improve the efficiency of static extractions.[4]

  • Optimize Extraction Method: For plant seeds with a high fat content, a pre-extraction step with a non-polar solvent like hexane or supercritical CO2 can remove oils and improve subsequent amygdalin extraction.[14] Soxhlet extraction over a longer period can yield high amounts of amygdalin, while microwave-assisted extraction is much faster.[15][16]

Data & Protocols

Data Summary Tables

Table 1: Effect of Temperature and pH on Amygdalin Isomerization This table summarizes the conditions that promote the conversion of D-amygdalin (the natural form) to its L-amygdalin (this compound) isomer.

ConditionTemperaturepHIsomerization OutcomeSource
Temperature Effect < 40°CNeutralAlmost no isomerization occurs.[3]
50°C - 70°CNeutralIsomer ratio increases sharply with temperature.[3]
30°C - 80°CAcidic (pH 2)No L-amygdalin (isomer) is formed, even at high temperatures.[3]
pH Effect Room TempAcidic/NeutralNo isomerization occurs.[3]
Room TempAlkaline (pH 9)Isomerization begins to occur.[3]
Room TempAlkaline (pH 11)Significant isomerization (isomer ratio of 1.30).[3]

Table 2: Comparison of Amygdalin Extraction Methodologies This table compares different methods for extracting amygdalin from plant seeds.

Extraction MethodTypical SolventTemperatureTimeAdvantagesDisadvantagesSource
Reflux Extraction Ethanol70-90°C100 minGood yield, effective enzyme inactivation.High temperature can cause some isomerization.[15][16]
Soxhlet Extraction Methanol / Isopropanol65-90°C2.5 - 16 hoursHigh extraction efficiency, exhaustive extraction.Very long duration, potential for thermal degradation.[9][15]
Ultrasonic Extraction 70% Methanol / 80% EthanolRoom Temp - 40°C30 minFast, efficient, low temperature preserves amygdalin.Requires specialized equipment.[3][17]
Microwave-Assisted Methanol50-70°C90 secondsExtremely fast, uses small solvent volume.Requires specialized equipment, potential for localized heating.[15][16]
Recommended Experimental Protocol

This protocol provides a general workflow for extracting amygdalin from plant kernels (e.g., apricot) while minimizing degradation.

  • Sample Preparation:

    • Dry the kernels at a low temperature (e.g., 40°C) for 24 hours.[15]

    • Grind the dried kernels into a fine powder.

  • Enzyme Inactivation and Defatting (for high-fat samples):

    • Optional but Recommended: Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids, which can interfere with analysis.

    • Immediately transfer the ground powder to a round-bottom flask. Add ethanol (95-100%) and boil under reflux for 15-20 minutes to inactivate endogenous enzymes.[1]

  • Amygdalin Extraction (Ultrasonic Method):

    • After inactivation, filter the sample and air-dry the powder.

    • Weigh the defatted, enzyme-inactivated powder and place it in an extraction vessel.

    • Add 80% ethanol at a solid-to-liquid ratio of 1:25 (w/v).[3][13]

    • Place the vessel in an ultrasonic bath and extract for 30-45 minutes at a controlled temperature of 40°C.[3]

  • Sample Finalization:

    • Filter the resulting extract through a 0.22 µm syringe filter into an inert plastic (e.g., polyethylene) vial.[11][17]

    • If the sample is not for immediate analysis, store it at -80°C.[4]

    • For HPLC analysis, dilute the sample with a suitable mobile phase, preferably one containing a small amount of acid (e.g., 0.1% formic acid).[17]

Visualizations

Amygdalin Degradation Pathways

The following diagram illustrates the two main routes of amygdalin degradation: enzymatic hydrolysis, which leads to the release of cyanide, and chemical epimerization, which results in the inactive this compound.

AmygdalinDegradation cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Degradation Amygdalin (R)-Amygdalin (Active) Prunasin Prunasin Amygdalin->Prunasin β-glucosidase This compound (S)-Neoamygdalin (Inactive) Amygdalin->this compound Heat, Alkaline pH (Isomerization) Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile prunasin lyase Products Benzaldehyde + Hydrogen Cyanide (HCN) Mandelonitrile->Products hydroxynitrile lyase

Caption: Key degradation pathways affecting amygdalin stability.

Optimized Sample Preparation Workflow

This workflow outlines the critical steps and control points for preparing samples for amygdalin analysis to ensure minimal degradation.

Workflow cluster_info Key Control Points Start 1. Sample Collection (e.g., Kernels) Grind 2. Grinding Start->Grind Inactivate 3. Enzyme Inactivation (Critical Step: Boiling Ethanol) Grind->Inactivate Extract 4. Extraction (e.g., 40°C Ultrasound) Inactivate->Extract Control Temp & pH Filter 5. Filtration (0.22 µm filter) Extract->Filter Store 6. Storage or Analysis Filter->Store Use inert vials Store at -80°C info1 MUST DO: Inactivate enzymes immediately after grinding to prevent hydrolysis. info2 BEST PRACTICE: Use low temp (<40°C), acidified ethanol, and inert containers to prevent isomerization.

Caption: Recommended workflow for amygdalin sample preparation.

References

Technical Support Center: Neoamygdalin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neoamygdalin. The information addresses common issues related to the stability of this compound in aqueous solutions, particularly concerning the effects of pH.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could the pH of my aqueous solution be a factor?

A1: Yes, the pH of your aqueous solution is a critical factor that significantly impacts the stability and isomeric equilibrium of amygdalin and this compound.[1][2] this compound (S-amygdalin) is an epimer of amygdalin (R-amygdalin). Alkaline conditions, in particular, can promote the conversion between these two forms, a process known as epimerization.[1][2] Therefore, inconsistent pH control can lead to varying ratios of amygdalin and this compound, affecting experimental outcomes.

Q2: At what pH is this compound most stable?

A2: Acidic to neutral pH conditions are generally recommended to maintain the stability of the amygdalin isomers and prevent significant epimerization or degradation.[2] Under acidic conditions, the isomerization of D-amygdalin to L-amygdalin (this compound) is significantly inhibited, even at elevated temperatures.[2] Conversely, alkaline pH promotes the conversion of amygdalin to this compound.[1][2]

Q3: What happens to this compound at a high pH?

A3: At high pH (alkaline conditions), this compound is in equilibrium with amygdalin. Studies have shown that at a pH above 9.0, the conversion of D-amygdalin to L-amygdalin (this compound) increases rapidly.[2] For instance, at pH 11, the isomer ratio of L-amygdalin to D-amygdalin can reach 1.30.[2] It is also important to note that strong alkaline conditions can lead to the hydrolysis of amygdalin and, by extension, this compound.[1][2]

Q4: Can temperature affect the pH-dependent stability of this compound?

A4: Yes, temperature plays a significant role in conjunction with pH. The isomerization of amygdalin to this compound is accelerated at higher temperatures, especially under alkaline conditions.[2] Research indicates that temperatures greater than 40°C can lead to a rapid increase in the isomer ratio.[2]

Q5: What are the degradation products of this compound in aqueous solutions?

A5: Similar to amygdalin, this compound can undergo hydrolysis, especially under acidic or basic conditions, to yield benzaldehyde, hydrogen cyanide, and glucose.[1] Enzymatic degradation, for instance by β-glucosidase, also breaks it down into these components.[2]

Quantitative Data Summary

The following table summarizes the effect of pH on the isomerization of D-amygdalin to L-amygdalin (this compound) at room temperature.

pHIsomer Ratio (L-amygdalin/D-amygdalin)Stability Notes
AcidicNot specified, but inhibitedIsomerization is significantly inhibited.[2]
NeutralNot specified, but stableAmygdalin primarily exists as D-amygdalin.[2]
9.00.06Isomerization begins to be observed.[2]
11.01.30Significant conversion to L-amygdalin (this compound).[2]

Experimental Protocols

Protocol: Determining the Effect of pH on this compound Stability

This protocol provides a general methodology for assessing the stability of this compound in aqueous solutions at various pH levels.

1. Materials:

  • This compound standard
  • Buffer solutions at various pH values (e.g., pH 4, 7, 9, 11)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • UV detector
  • Incubator or water bath
  • pH meter

2. Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/ethanol mixture).
  • pH Adjustment: Aliquot the this compound stock solution into separate vials. Add buffer solutions to achieve the desired final pH values for each sample.
  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 40°C) for a defined period. It is advisable to take time-point samples (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of any changes.
  • Sample Analysis: At each time point, withdraw an aliquot from each pH sample. If necessary, quench the reaction (e.g., by neutralizing the pH or cooling the sample).
  • HPLC Analysis: Analyze the samples using HPLC to separate and quantify the amounts of this compound and any potential isomers (amygdalin) or degradation products. A mobile phase of acetonitrile and water is commonly used.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point for the different pH values. Determine the isomer ratio if applicable.

Diagrams

pH_Effect_on_this compound cluster_conditions pH Conditions cluster_molecules Molecular Forms acidic Acidic pH (e.g., < 7) amygdalin Amygdalin (R-amygdalin) acidic->amygdalin Inhibits Isomerization hydrolysis Hydrolysis Products (Benzaldehyde, HCN, Glucose) acidic->hydrolysis Promotes neutral Neutral pH (e.g., ~7) neutral->amygdalin Stable alkaline Alkaline pH (e.g., > 7) This compound This compound (S-amygdalin) alkaline->this compound Promotes Isomerization alkaline->hydrolysis Promotes amygdalin->this compound Epimerization

Caption: Effect of pH on Amygdalin-Neoamygdalin Equilibrium.

References

citric acid use to inhibit amygdalin racemization to Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on inhibiting the racemization of amygdalin to its epimer, neoamygdalin, using citric acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are amygdalin and this compound?

A1: Amygdalin is a naturally occurring cyanogenic glycoside found in the seeds of various plants from the Rosaceae family, such as apricots, bitter almonds, and peaches.[1][2] It exists as the (R)-epimer. This compound is the (S)-epimer of amygdalin.[1] This structural change, known as racemization or epimerization, can occur under certain conditions and may impact the biological activity of the compound, with some research suggesting that the conversion to this compound renders it ineffective.[3][4]

Q2: What causes the conversion of amygdalin to this compound?

A2: The conversion of amygdalin to this compound is primarily caused by epimerization at the stereogenic carbon atom attached to the phenyl and nitrile groups.[1][5] This reaction is significantly influenced by:

  • pH: Mildly basic or alkaline conditions promote racemization.[1][3][6] Isomerization is significantly inhibited at acidic pH levels.[7][8]

  • Temperature: Elevated temperatures, especially in aqueous solutions, accelerate the conversion.[3][8] For instance, in boiling water, a significant conversion can be observed within minutes.[9]

  • Solvent: The presence of water is crucial for the isomerization to occur.[8]

  • Storage Containers: Some studies have noted that the material of the storage container can influence the rate of epimerization, with glassware potentially accelerating the process compared to plastic or stainless steel.[7]

Q3: How does citric acid prevent the racemization of amygdalin?

A3: Citric acid acts as an acidulant, lowering the pH of the solution. By maintaining an acidic environment, it effectively inhibits the epimerization of amygdalin to this compound, even at high temperatures.[7][8] The weakly acidic nature of the benzylic proton in amygdalin makes it susceptible to abstraction under basic conditions, leading to racemization. Citric acid prevents this by neutralizing any weak bases and keeping the solution acidic.[3]

Q4: What concentration of citric acid is recommended?

A4: Studies have shown that a low concentration of citric acid is effective. For example, adding 0.05% citric acid to an aqueous solution has been found to completely inhibit the conversion of D-amygdalin before boiling.[7] Another study suggests that reflux extraction with water containing 0.1% citric acid is an efficient method for amygdalin extraction while preventing epimerization.[3][10]

Troubleshooting Guide

Problem/Symptom Possible Cause(s) Recommended Solution(s)
Presence of a significant this compound peak in HPLC analysis of a freshly prepared amygdalin standard or sample. 1. The pH of the solvent is neutral or alkaline.2. The sample was exposed to high temperatures during preparation or extraction.3. The commercial amygdalin standard has degraded due to improper storage.1. Prepare all aqueous solutions for amygdalin with 0.05% - 0.1% citric acid to maintain an acidic pH.2. Perform extractions at lower temperatures (e.g., 35-40°C) if possible.[3] If heating is necessary, ensure the presence of citric acid.3. Verify the purity of the standard. If necessary, purchase a new, certified standard and store it under recommended conditions (cool and dry).
Inconsistent results in amygdalin quantification across different batches of the same sample. 1. Variable pH during sample processing.2. Inconsistent heating times or temperatures.3. Use of glassware that may be contributing to racemization.1. Standardize the sample preparation protocol to include the addition of a fixed concentration of citric acid (e.g., 0.1%) to all samples.2. Precisely control the temperature and duration of any heating steps.3. Consider using plastic or stainless steel containers for sample preparation and storage to minimize potential catalytic effects from glassware.[7]
Low recovery of amygdalin during extraction from plant material. 1. Degradation of amygdalin to this compound and other byproducts due to alkaline conditions or heat.2. Hydrolysis of amygdalin due to strongly acidic or basic conditions.1. Use an extraction solvent containing 0.1% citric acid to inhibit racemization.[3][10]2. Control the pH to be weakly acidic, as strong acids or bases can cause hydrolysis of the glycosidic bonds.[1][3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Amygdalin Stock Solution

This protocol describes the preparation of an amygdalin stock solution for use as an analytical standard, where the stability of the (R)-epimer is critical.

  • Reagent Preparation: Prepare a 0.1% (w/v) citric acid solution by dissolving 100 mg of citric acid in 100 mL of deionized water.

  • Weighing: Accurately weigh the desired amount of amygdalin standard.

  • Dissolution: Dissolve the amygdalin in the 0.1% citric acid solution to achieve the target concentration.

  • Storage: Store the stock solution in a tightly sealed container at a low temperature (e.g., 4°C) and protected from light.

Protocol 2: Extraction of Amygdalin from Plant Material with Inhibition of Racemization

This protocol outlines a method for extracting amygdalin from plant materials (e.g., apricot kernels) while minimizing its conversion to this compound.

  • Sample Preparation: Grind the plant material to a fine powder.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 70% methanol in water containing 0.1% citric acid.

  • Extraction:

    • Add the powdered plant material to the extraction solvent in a suitable flask.

    • Perform ultrasonic extraction for 30 minutes at room temperature.[4]

    • Alternatively, for reflux extraction, gently heat the mixture, ensuring the temperature does not exceed recommended limits if possible, though the citric acid provides protection against heat-induced racemization.[3]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • If necessary, concentrate the extract under reduced pressure at a low temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the mobile phase for HPLC analysis) for analysis.

Visualizations

Amygdalin_Racemization cluster_conditions Amygdalin Amygdalin (R-epimer) This compound This compound (S-epimer) Amygdalin->this compound Racemization Conditions Heat Alkaline pH Amygdalin_to_Neoamygdalin_edge Conditions->Amygdalin_to_Neoamygdalin_edge CitricAcid Citric Acid (Acidic pH) CitricAcid->Amygdalin_to_Neoamygdalin_edge Inhibits

Caption: Racemization of Amygdalin to this compound and its inhibition by citric acid.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis PlantMaterial Plant Material AddSolvent Add Extraction Solvent (with 0.1% Citric Acid) PlantMaterial->AddSolvent Extract Ultrasonic Bath or Controlled Heating AddSolvent->Extract Filter Filter Extract->Filter Analyze HPLC Analysis Filter->Analyze

Caption: Workflow for amygdalin extraction with citric acid stabilization.

References

Technical Support Center: Efficient Neoamygdalin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solvent selection and troubleshooting for the efficient extraction of Neoamygdalin.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal in selecting a solvent for this compound extraction?

A1: The primary goal is to achieve a high yield of the target compound while minimizing its epimerization from the naturally occurring D-amygdalin. This compound is the (S)-epimer of amygdalin and is considered an unnatural form.[1][2] The choice of solvent and extraction conditions directly impacts the ratio of amygdalin to this compound in the final extract.

Q2: Which solvents are generally recommended for this compound extraction?

A2: Polar solvents such as methanol, ethanol, and water, or mixtures thereof, are commonly used for the extraction of amygdalin and its epimer, this compound.[1][2] Ethanol and methanol are often preferred as they can inhibit the enzymatic hydrolysis of amygdalin and reduce its conversion to this compound, especially when used in high concentrations or as anhydrous solvents.[3][4][5]

Q3: How does temperature affect the extraction process and the stability of this compound?

A3: High temperatures, particularly in the presence of water, can lead to the epimerization of amygdalin into this compound.[1][3][6] Therefore, it is recommended to perform extractions at lower temperatures, ideally between 35-40°C, to minimize this conversion.[1] Some methods, like ultrasonic-assisted extraction, are advantageous as they can be performed at room temperature.[3]

Q4: What is the role of pH during extraction?

A4: The pH of the extraction solvent is a critical factor. Alkaline conditions promote the epimerization of amygdalin to this compound.[1][3] To stabilize amygdalin and prevent its conversion, it is advisable to use a slightly acidic medium. For instance, adding 0.1% citric acid to an aqueous solution has been shown to completely inhibit this conversion.[6]

Q5: Is a pre-treatment of the plant material necessary before extraction?

A5: Yes, two pre-treatment steps are highly recommended. First, inactivation of the endogenous enzyme β-glucosidase (emulsin) is crucial to prevent the hydrolysis of amygdalin.[7] This can be achieved by microwaving the plant material.[3] Second, if the plant material has a high-fat content, a defatting step using a non-polar solvent like n-hexane or petroleum ether is necessary to improve extraction efficiency.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound/Amygdalin Incomplete inactivation of β-glucosidase leading to enzymatic degradation of amygdalin.Ensure complete inactivation of the enzyme by microwaving the plant material prior to extraction.[3]
Inefficient extraction due to the presence of fats and oils in the plant material.Perform a defatting step with a non-polar solvent like n-hexane or petroleum ether before the main extraction.[2]
Suboptimal solvent choice or extraction parameters (time, temperature, solvent-to-solid ratio).Optimize the extraction conditions. Refer to the experimental protocols and data tables for guidance on effective solvent systems and parameters.
High Ratio of this compound to Amygdalin Epimerization of amygdalin due to high extraction temperatures.Reduce the extraction temperature. Utilize methods like ultrasonic-assisted extraction that are effective at lower temperatures (e.g., 40°C).[3][4]
Alkaline conditions in the extraction medium promoting epimerization.Adjust the pH of the solvent to be slightly acidic. The addition of 0.1% citric acid to aqueous solutions can prevent epimerization.[6]
Prolonged extraction time in aqueous solutions.Minimize the extraction time, especially when using water as a solvent. Consider using higher concentrations of ethanol in ethanol-water mixtures to inhibit isomerization.[3]
Presence of Impurities in the Final Extract Co-extraction of undesired compounds due to the solvent's lack of selectivity.Employ a multi-step extraction or purification process. A common method is to precipitate amygdalin from the crude extract by adding a less polar solvent like diethyl ether.[8]
Inconsistent Extraction Results Variability in the raw plant material.Standardize the source and pre-treatment of the plant material.
Fluctuations in extraction conditions.Carefully control and monitor all extraction parameters, including temperature, time, pH, and solvent composition.

Data on Solvent Selection and Extraction Efficiency

The following table summarizes quantitative data from various studies on the extraction of amygdalin, providing a comparison of different solvents and methods.

Solvent System Extraction Method Temperature Key Findings Reference
80% EthanolUltrasonic40°CYield of 1.76% amygdalin with a low isomer (this compound) ratio of 0.04.[3][4]
70% MethanolUltrasonicRoom Temp.Effective for extracting amygdalin and this compound for HPLC analysis.[9]
WaterBoiling100°CLeads to significant epimerization of amygdalin to this compound, especially with extended extraction times.[6]
Anhydrous EthanolReflux70-90°CConsidered an ideal solvent as it does not require additional measures to prevent epimerization.[5][10]
Water with 0.1% Citric AcidRefluxBoilingThe addition of citric acid completely inhibits the conversion of D-amygdalin to this compound.[6]
Ethanol-Water Mixtures-293.15–328.15 KAmygdalin solubility is highest in a 0.4 mole fraction of ethanol in water.[11][12]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) with Ethanol

This protocol is optimized for high yield and minimal epimerization.

  • Sample Preparation:

    • Inactivate the β-glucosidase in the ground plant material by microwaving at 400 W for 5 minutes.[3]

    • Defat the powder using petroleum ether or n-hexane.[2][3]

  • Extraction:

    • Combine the pre-treated powder with 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[3]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at 40°C with an ultrasonic power of approximately 432 W for 30-60 minutes.[3][4]

  • Downstream Processing:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • To precipitate amygdalin, add diethyl ether to the concentrated extract and collect the solid.[8]

Protocol 2: Reflux Extraction with Anhydrous Ethanol

This protocol is suitable when using anhydrous ethanol to prevent epimerization.

  • Sample Preparation:

    • Follow the same enzyme inactivation and defatting steps as in Protocol 1.

  • Extraction:

    • Set up a reflux apparatus.

    • Add the pre-treated powder and anhydrous ethanol to the flask.

    • Heat the mixture to the boiling point of ethanol and reflux for 1-2 hours.

  • Downstream Processing:

    • Cool the mixture and filter to separate the extract.

    • Evaporate the solvent from the filtrate to obtain the crude extract.

Visual Guides

Solvent_Selection_Workflow start Start: Plant Material pretreatment Pre-treatment: - Enzyme Inactivation (Microwave) - Defatting (n-Hexane) start->pretreatment solvent_choice Solvent Selection pretreatment->solvent_choice aqueous_path Aqueous / High Water Content solvent_choice->aqueous_path Aqueous organic_path High Ethanol / Methanol Content (e.g., >80% or Anhydrous) solvent_choice->organic_path Organic acidify Acidify Solvent (e.g., 0.1% Citric Acid) aqueous_path->acidify low_temp Low Temperature Extraction (e.g., Ultrasonic at 40°C) organic_path->low_temp acidify->low_temp extraction Extraction low_temp->extraction analysis Analysis (HPLC) High Amygdalin, Low this compound extraction->analysis end End: Purified Extract analysis->end

Caption: Workflow for solvent selection to minimize this compound formation.

Experimental_Workflow start Start: Raw Plant Material grinding Grind Plant Material start->grinding inactivation Enzyme Inactivation (Microwave) grinding->inactivation defatting Defatting (Petroleum Ether / n-Hexane) inactivation->defatting extraction Solid-Liquid Extraction (e.g., UAE with 80% Ethanol at 40°C) defatting->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration precipitation Precipitation (Add Diethyl Ether) concentration->precipitation collection Collect & Dry Precipitate precipitation->collection end End: Purified Amygdalin/Neoamygdalin collection->end

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of neoamygdalin.

Troubleshooting Guides

Issue: Poor Peak Shape, Tailing, or Splitting

Possible Cause 1: Suboptimal Chromatographic Conditions

  • Solution: Review and optimize your LC method. Ensure the mobile phase pH is compatible with the analyte and column chemistry. A gradient elution may be necessary to achieve good peak shape and separation from matrix components.

Possible Cause 2: Column Contamination or Degradation

  • Solution: Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column or replacing the analytical column.

Possible Cause 3: Analyte Instability (Epimerization)

  • Solution: this compound is an epimer of amygdalin, and conversion between the two can occur under certain conditions (e.g., pH, temperature).[1][2] Use a chiral stationary phase for separation to resolve amygdalin and this compound.[2][3] Maintain controlled temperature and pH throughout the sample preparation and analysis process.

Issue: Inconsistent or Low Analyte Recovery

Possible Cause 1: Inefficient Sample Extraction

  • Solution: Evaluate different sample preparation techniques. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than protein precipitation (PPT). For this compound, a C18 SPE cartridge can be effective.[3]

Possible Cause 2: Analyte Degradation During Sample Preparation

  • Solution: Minimize sample processing time and keep samples on ice or at a controlled low temperature. Avoid high temperatures and extreme pH conditions during extraction to prevent epimerization or degradation.[3]

Possible Cause 3: Non-specific Binding

  • Solution: Use inert sample collection and processing materials, such as polypropylene tubes, to minimize analyte adsorption.[2]

Issue: Significant Ion Suppression or Enhancement

Possible Cause 1: Co-elution with Matrix Components

  • Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry. A post-column infusion experiment can help identify regions of ion suppression.

Possible Cause 2: Inadequate Sample Cleanup

  • Solution: Employ a more rigorous sample preparation method. SPE is often superior to LLE and PPT in removing phospholipids and other interfering substances.

Possible Cause 3: High Concentration of Salts or Other Non-volatile Components

  • Solution: If possible, dilute the sample to reduce the concentration of matrix components. Ensure that the final sample solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively affect the accuracy, precision, and sensitivity of your LC-MS/MS assay.

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is to compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q3: What is the relationship between amygdalin and this compound, and why is it important for my analysis?

A3: this compound is the (S)-epimer of amygdalin ((R)-epimer). Amygdalin can convert to this compound under certain conditions, particularly in aqueous solutions and under mild basic conditions.[5] This epimerization can be influenced by temperature, pH, solvent, and even the type of glassware used.[2][3] It is crucial to control these factors during sample collection, preparation, and analysis to ensure accurate quantification of this compound. Using a chiral column is recommended to separate the two epimers.[2][3]

Q4: What type of internal standard is recommended for the analysis of this compound?

A4: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it has nearly identical chemical and physical properties and will co-elute, effectively compensating for matrix effects and variability in extraction and ionization. If a SIL-IS for this compound is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.

Q5: What are the key considerations for sample preparation when analyzing this compound?

A5: Key considerations include:

  • Minimizing Epimerization: Control pH (avoiding basic conditions) and temperature (use low temperatures).[3] Use inert containers like polypropylene.[2]

  • Efficient Extraction: SPE with a C18 sorbent is a common and effective method for extracting amygdalin and its epimers.[3]

  • Removal of Interferences: The chosen method should effectively remove phospholipids and other matrix components that can cause ion suppression.

Data Presentation

Illustrative Quantitative Data for Method Validation

Disclaimer: The following data is illustrative for a typical glycoside analysis in human plasma and is intended to serve as a guideline. Specific values for this compound should be established during in-house method validation.

Table 1: Recovery of this compound from Human Plasma using Different Extraction Methods

Extraction MethodAnalyte Concentration (ng/mL)Mean Recovery (%)RSD (%)
Protein Precipitation (PPT)1095.28.5
50098.16.2
Liquid-Liquid Extraction (LLE)1085.75.1
50088.34.3
Solid-Phase Extraction (SPE)1092.43.8
50094.62.9

Table 2: Matrix Effect Evaluation for this compound in Human Plasma

Analyte Concentration (ng/mL)Mean Matrix FactorRSD (%)
100.88 (Ion Suppression)7.2
5000.91 (Ion Suppression)5.5

Table 3: Intra-day and Inter-day Precision and Accuracy

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (RSD, %)
Intra-day
1010.3103.06.8
10098.598.54.1
800805.6100.73.2
Inter-day
1010.5105.08.9
100101.2101.26.3
800794.499.35.4

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 60 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Method Parameters (Illustrative)

  • LC System: UHPLC system

  • Column: Chiral stationary phase column (for separation of amygdalin and this compound)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • MRM Transition (Illustrative for Amygdalin): m/z 458.2 → 279.1[6] (Specific transitions for this compound should be optimized)

  • Collision Energy: Optimize for the specific instrument and analyte.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent LC-MS/MS Results for this compound check_chromatography Review Chromatograms: Peak Shape, Retention Time, and Signal Intensity start->check_chromatography peak_shape_issue Poor Peak Shape? (Tailing, Splitting) check_chromatography->peak_shape_issue optimize_lc Optimize LC Method: - Adjust Gradient - Check pH - Use Chiral Column peak_shape_issue->optimize_lc Yes rt_shift Retention Time Shift? peak_shape_issue->rt_shift No check_column Inspect/Replace Column and Guard Column optimize_lc->check_column check_column->rt_shift check_sample_prep Review Sample Preparation: - Consistency - Temperature/pH Control rt_shift->check_sample_prep Yes low_intensity Low Signal Intensity? rt_shift->low_intensity No epimerization Suspect Epimerization? (Amygdalin/Neoamygdalin peaks) check_sample_prep->epimerization control_epimerization Control for Epimerization: - Use Inert Vials - Control pH and Temp - Minimize Aqueous Exposure epimerization->control_epimerization Yes epimerization->low_intensity No control_epimerization->low_intensity check_matrix_effect Assess Matrix Effects: - Post-column Infusion - Post-extraction Spike low_intensity->check_matrix_effect Yes end End: Consistent and Reliable Results low_intensity->end No improve_cleanup Improve Sample Cleanup: - Switch to SPE/LLE - Optimize Wash/Elution Steps check_matrix_effect->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is use_sil_is->end SamplePreparationWorkflow cluster_spe SPE Steps start Start: Plasma Sample add_is Add Internal Standard (SIL-Neoamygdalin) start->add_is pretreatment Pre-treatment: Acidify with Phosphoric Acid add_is->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elute Elute with Methanol condition Condition C18 Cartridge (Methanol, Water) load Load Sample condition->load wash Wash with 5% Methanol load->wash wash->elute drydown Evaporate to Dryness (N2, 40°C) elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Technical Support Center: Optimization of Ultrasonic Extraction for Amygdalin and Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ultrasonic extraction parameters for amygdalin, with a focus on minimizing the formation of its isomer, neoamygdalin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ultrasonic extraction of amygdalin.

Problem Potential Cause(s) Recommended Solution(s)
Low Amygdalin Yield 1. Incomplete Cell Lysis: Insufficient ultrasonic power or extraction time. 2. Poor Solvent Penetration: Inappropriate solvent or liquid-to-solid ratio. 3. Degradation of Amygdalin: High temperatures or presence of active enzymes (β-glucosidase). 4. Precipitation of Amygdalin: Amygdalin has lower solubility in pure ethanol compared to water.[1][2][3]1. Optimize Ultrasonic Parameters: Increase ultrasonic power or extraction time. Refer to the optimized parameters in the tables below. 2. Adjust Solvent System: Use an ethanol-water mixture (e.g., 70-85%) to balance solubility and extraction efficiency.[4][5][6] Increase the liquid-to-solid ratio. 3. Control Temperature and Inactivate Enzymes: Maintain extraction temperature below 60°C.[5][6][7] Consider pre-treating the sample with microwaves to inactivate β-glucosidase before extraction.[5] 4. Use an Aqueous Ethanol Solution: Employing a solvent like 80% ethanol can improve yield while minimizing isomerization.[5][6]
High this compound Content in Extract 1. Isomerization (Epimerization): High extraction temperatures (especially boiling water) and neutral or alkaline pH promote the conversion of D-amygdalin to this compound.[1][2] 2. Prolonged Extraction at High Temperatures: The conversion to this compound increases with time at elevated temperatures.[8][9]1. Acidify the Extraction Solvent: Add a small amount of acid, such as 0.05-0.1% citric acid or 0.05% formic acid, to the solvent to inhibit isomerization.[8][9][10] 2. Lower the Extraction Temperature: Perform the ultrasonic extraction at a controlled, lower temperature, ideally between 35-50°C.[1][3][5] 3. Use Ethanol: Ethanol in the solvent mixture has been shown to inhibit the isomerization process.[5]
Inconsistent or Irreproducible Results 1. Variability in Raw Material: Differences in the source, age, or storage of the plant material. 2. Inconsistent Ultrasonic Energy Delivery: Fluctuations in ultrasonic equipment performance or inconsistent sample positioning in an ultrasonic bath. 3. Solvent Evaporation: Loss of solvent during the extraction process, especially with volatile solvents at higher temperatures.1. Standardize Raw Material: Use plant material from the same batch and apply consistent pre-processing steps (e.g., grinding to a uniform particle size). 2. Ensure Consistent Sonication: Use an ultrasonic probe for direct sonication if possible. If using a bath, maintain a constant water level and place the sample vessel in the same position for each run. 3. Use a Closed System: Perform the extraction in a sealed vessel to prevent solvent loss.
Poor Separation of Amygdalin and this compound in HPLC 1. Suboptimal Mobile Phase: Incorrect pH or solvent composition of the mobile phase. 2. Inappropriate HPLC Column: The column used may not have sufficient resolution for the two isomers.1. Adjust Mobile Phase: Use a mobile phase optimized for separating these epimers, such as 10 mM sodium phosphate buffer (pH 3.8) with 6% acetonitrile or 0.05% aqueous formic acid with acetonitrile.[8][9][11][12] 2. Use a Suitable Column: A C18 column is commonly used and has been shown to be effective.[4][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal in optimizing ultrasonic extraction for amygdalin?

The main objective is to maximize the extraction of D-amygdalin while minimizing its conversion to the less biologically active isomer, this compound.[1][2] This is achieved by carefully controlling extraction parameters, particularly temperature and solvent pH.[1][5]

Q2: Why is this compound formation a concern?

This compound is an epimer of D-amygdalin that can form during extraction, especially under high-temperature or alkaline conditions.[1][2] Studies suggest that this isomerization reduces the pharmacological activity of the compound.[5]

Q3: What are the most critical parameters to control during ultrasonic extraction?

The most critical parameters are:

  • Temperature: Higher temperatures significantly increase the rate of isomerization to this compound. Extractions should be performed at temperatures below 100°C, with optimal ranges often cited between 35-60°C.[1][3][7]

  • Solvent Composition and pH: The choice of solvent and its pH are crucial. Using an acidic solvent (e.g., with 0.1% citric acid) and a hydroalcoholic solvent (e.g., 70-80% ethanol) can both increase extraction efficiency and inhibit the formation of this compound.[3][5][10]

  • Ultrasonic Power and Time: These parameters affect the efficiency of cell wall disruption and mass transfer. They need to be optimized to ensure complete extraction without causing degradation of the target compound.[5][6]

Q4: Can I use water as the extraction solvent?

While amygdalin is soluble in water, using boiling water for extraction is known to cause significant conversion to this compound (over 30% in 30 minutes).[8][9] If water is used, it should be at a lower temperature and acidified with citric or formic acid to prevent isomerization.[8][9][10]

Q5: How can I verify the ratio of amygdalin to this compound in my extract?

A validated High-Performance Liquid Chromatography (HPLC) method is required. This typically involves using a C18 reverse-phase column and an optimized mobile phase that can effectively separate the two isomers.[4][11][12][13]

Data Presentation

Table 1: Optimized Ultrasonic Extraction Parameters for Amygdalin with Minimized Isomerization
ParameterOptimized ValueSource MaterialReference
Ultrasonic Power432 WPeach Kernels[5][6]
Temperature40°CPeach Kernels[5][6]
Solvent80% EthanolPeach Kernels[5][6]
Extraction TimeNot specifiedPeach Kernels[5][6]
Result 1.76% Yield, 0.04 Isomer Ratio (this compound/Amygdalin)
Ultrasonic PowerNot specifiedBitter Almonds[4]
TemperatureRoom TemperatureBitter Almonds[4]
Solvent70% Aqueous MethanolBitter Almonds[4]
Extraction Time30 minutesBitter Almonds[4]
Table 2: Factors Influencing the Conversion of Amygdalin to this compound
FactorEffect on this compound FormationMitigation StrategyReference
High Temperature (>60°C) Significantly IncreasesMaintain temperature at 35-50°C[1][5]
Boiling Water Rapid and High ConversionAvoid boiling water; use acidified water at lower temperatures if necessary[8][9]
Neutral or Alkaline pH Promotes ConversionAcidify solvent with 0.05-0.1% citric or formic acid[8][9][10]
Aqueous Solvent Higher conversion rate than in ethanolUse a hydroalcoholic solvent (e.g., 80% ethanol)[5]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of Amygdalin from Plant Kernels

This protocol is based on methodologies optimized to maximize D-amygdalin yield while minimizing this compound formation.[5][6]

  • Sample Preparation:

    • Grind the plant kernels (e.g., peach or apricot kernels) into a fine powder (e.g., 40-60 mesh).

    • Optional but recommended: Inactivate endogenous β-glucosidase by treating the powder with microwave irradiation.

  • Extraction Solvent Preparation:

    • Prepare an 80% (v/v) ethanol solution in deionized water.

    • For enhanced stability, consider acidifying the solvent with 0.1% citric acid.[3]

  • Ultrasonic Extraction:

    • Place the powdered sample into an extraction vessel.

    • Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power to approximately 432 W and the temperature to 40°C.

    • Sonicate for a predetermined optimal time (e.g., 30 minutes).

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

    • If necessary, concentrate the extract under reduced pressure at a low temperature (<40°C).

    • Store the final extract at -20°C for further analysis.

Protocol 2: HPLC Analysis for Amygdalin and this compound

This protocol outlines a method for the separation and quantification of D-amygdalin and this compound.[4][8][9]

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with 10 mM sodium phosphate buffer containing 6% acetonitrile, with the pH adjusted to 3.8.[8][9]

    • Alternative: A gradient or isocratic elution using methanol and 0.1% formic acid in water.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of amygdalin and this compound of known concentrations to establish a calibration curve.

    • Filter the prepared sample extracts through a 0.45 µm syringe filter before injection.

    • Run the standards and samples through the HPLC system.

    • Identify and quantify the peaks for amygdalin and this compound by comparing their retention times and peak areas to the standards.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Ultrasonic Extraction cluster_analysis 3. Analysis RawMaterial Plant Kernels Grinding Grinding to Powder RawMaterial->Grinding EnzymeInactivation Enzyme Inactivation (Microwave) Grinding->EnzymeInactivation Sonication Ultrasonication (e.g., 40°C, 432 W, 30 min) EnzymeInactivation->Sonication Solvent Prepare Solvent (e.g., 80% EtOH + 0.1% Citric Acid) Solvent->Sonication Filtration Filtration Sonication->Filtration Concentration Concentration (Low Temp) Filtration->Concentration HPLC HPLC-DAD Analysis Concentration->HPLC Quantification Quantification of Amygdalin & this compound HPLC->Quantification

Caption: Workflow for the extraction and analysis of amygdalin.

Neoamygdalin_Factors cluster_inhibit Inhibiting Factors cluster_promote Promoting Factors LowTemp Low Temperature (35-50°C) Amygdalin D-Amygdalin LowTemp->Amygdalin Inhibits Conversion AcidicPH Acidic pH (Citric/Formic Acid) AcidicPH->Amygdalin Inhibits Conversion Ethanol Ethanol Solvent Ethanol->Amygdalin Inhibits Conversion HighTemp High Temperature (>60°C, esp. boiling) This compound This compound (Isomer) HighTemp->this compound Promotes AlkalinePH Neutral/Alkaline pH AlkalinePH->this compound Promotes Aqueous Aqueous Solvent Aqueous->this compound Promotes Amygdalin->this compound Isomerization

Caption: Factors influencing the isomerization of amygdalin.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Separation of Neoamygdalin and Amygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the effective separation of the diastereomers, amygdalin and neoamygdalin. Additionally, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is presented as a high-sensitivity alternative. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for the accurate quantification of these compounds in various matrices.

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits like apricots, almonds, and peaches, can exist as two epimers: the naturally occurring (R)-amygdalin and its isomer, (S)-neoamygdalin.[1] The epimerization of amygdalin to this compound can occur under certain conditions, such as in boiling aqueous solutions, potentially impacting the biological activity and analytical accuracy of amygdalin-containing products.[2] Therefore, a validated analytical method capable of resolving these two isomers is crucial for quality control and research purposes.

Comparative Analysis of Validated HPLC Methods

Several reversed-phase HPLC methods have been successfully validated for the separation and quantification of amygdalin and this compound. The following tables summarize the chromatographic conditions and validation parameters from various studies, offering a clear comparison of their performance.

Table 1: Comparison of HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column C18C18 (High-stability silica)SUPELCO Analytical HS-C18 (5 µm, 4.6x250mm)
Mobile Phase 10 mM Sodium Phosphate Buffer (pH 3.8) : Acetonitrile (94:6, v/v)[2][3]0.05% Aqueous Formic Acid : Acetonitrile[1]Water : Acetonitrile (25:75, v/v)[4]
Elution Mode Isocratic[2][3]Isocratic[1]Isocratic[4]
Flow Rate Not SpecifiedNot Specified0.9 cm³/min[4]
Column Temp. Not SpecifiedNot Specified25°C[4]
Detection UV-VisDAD[1]UV-Vis (215 nm)[4]
Run Time Not Specified< 17 min[1]Not Specified

Table 2: Comparison of HPLC Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 0.05 - 0.5 mM[2][3]Not Specified10 - 100 µg/cm³[4]
Correlation Coefficient (r²) Not SpecifiedNot Specified0.9986[4]
LOD ~5 µM[2][3]0.13 mg/L (for R-amygdalin)[1]1.06 µg/cm³[4]
LOQ Not Specified0.40 mg/L (for R-amygdalin)[1]3.49 µg/cm³[4]
Precision (RSD%) Not Specified< 2.23% (Intra-day & Inter-day)[1]0.07-0.78% (Intra-day), 0.85-1.62% (Intra-instrument)[4]
Accuracy (% Recovery) Not Specified94.8 - 104.3%[1]97.74% (at 100%), 98.36% (at 120%), 102.8% (at 80%)[4]

High-Sensitivity Alternative: UPLC-MS/MS Method

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level analytes in complex matrices, UPLC-MS/MS offers a powerful alternative.

Table 3: UPLC-MS/MS Method Parameters

ParameterUPLC-MS/MS Method
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 10 mM Ammonium Formate (pH 3 with Formic Acid) and Deactivator AdditiveB: 1:1 (v/v) Methanol/Acetonitrile[5]
Elution Mode Gradient[5]
Flow Rate 0.45 mL/min[5]
Column Temp. 35°C[5]
Detection Triple-Quadrupole Mass Spectrometer with ESI[5]
Linearity Range 10 - 35,000 µg/L (Amygdalin)10 - 20,000 µg/L (Prunasin)[5]
LOQ 7.78 µg/L (Amygdalin)[5]
Accuracy (% Recovery) 91.34 - 96.10% (Amygdalin in kernels)[6]

Experimental Protocols

Sample Preparation (General Protocol for Plant Material)

A simple and common method for extracting amygdalin and this compound from plant materials involves ultrasonic-assisted extraction.

  • Weigh a homogenized sample of the plant material (e.g., ground kernels).

  • Add a suitable extraction solvent, such as methanol or a methanol-water mixture.[1][7] To prevent the epimerization of amygdalin, the addition of 0.05% citric acid to the aqueous solution before any heating step is recommended.[2][3]

  • Perform ultrasonic extraction for a specified period (e.g., 30 minutes).[7]

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.45 µm filter before HPLC or UPLC-MS/MS analysis.

HPLC Method Validation Workflow

The validation of an analytical method is critical to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq sub_precision robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation Compile Data end Validated Method documentation->end repeatability Repeatability (Intra-day) sub_precision->repeatability intermediate Intermediate Precision (Inter-day) sub_precision->intermediate

Caption: Workflow for HPLC method validation.

Signaling Pathway of Amygdalin Hydrolysis

The biological effects of amygdalin are primarily attributed to its hydrolysis products, particularly hydrogen cyanide. The following diagram illustrates the enzymatic hydrolysis pathway of amygdalin.

Amygdalin_Hydrolysis amygdalin Amygdalin prunasin Prunasin amygdalin->prunasin β-glucosidase glucose1 Glucose amygdalin->glucose1 mandelonitrile Mandelonitrile prunasin->mandelonitrile Prunasin Lyase glucose2 Glucose prunasin->glucose2 benzaldehyde Benzaldehyde mandelonitrile->benzaldehyde hcn Hydrogen Cyanide mandelonitrile->hcn

Caption: Enzymatic hydrolysis of amygdalin.

This guide provides a foundational comparison of analytical methodologies for the separation of amygdalin and this compound. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor the methods to their specific sample matrices and analytical requirements.

References

A Comparative Guide to Chiral Separation of Amygdalin and Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established analytical techniques for the chiral separation of amygdalin and its epimer, neoamygdalin. The successful separation of these diastereomers is critical for accurate quantification, toxicological assessment, and the development of amygdalin-related pharmaceuticals, given that their biological activities may differ. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for this application, supported by experimental data from peer-reviewed studies. While Supercritical Fluid Chromatography (SFC) is a powerful tool for chiral separations, specific applications for amygdalin and this compound are not yet extensively documented in scientific literature.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of various chromatographic and electrophoretic methods for the chiral separation of amygdalin and this compound.

TechniqueStationary Phase / SelectorMobile Phase / BufferResolution (Rs)Analysis TimeKey AdvantagesDisadvantages
HPLC Porous Graphitic Carbon (PGC)Acetonitrile/Water (90/10, v/v)12< 6 minHigh resolution and selectivity, fast analysis.Strong interaction with the carbon surface can affect peak shape.
HPLC Cyclodextrin-based (CDShell-RSP)Water/Methanol (90/10, v/v)Baseline< 6 minRapid separation, good peak shape, mass spectrometer friendly.May require screening of different cyclodextrin-based columns for optimal separation.
HPLC Reversed-Phase C1810 mM Sodium Phosphate Buffer (pH 3.8) with 6% AcetonitrileClear Separation< 20 minGood separation, inhibits racemization of amygdalin.Longer analysis time compared to other HPLC methods.
CE Cyclodextrin Chiral AdditiveRun buffer with cyclodextrinCommendable Selectivity< 15 minHigh efficiency, suitable for hydrophilic analytes.[1]Can be less robust than HPLC for routine analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

High-Performance Liquid Chromatography (HPLC)

Method 1: Porous Graphitic Carbon (PGC) Column [2]

  • Instrumentation: A rapid HPLC (RHPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Hypercarb (5 µm, 150 mm x 4.6 mm i.d.).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (90/10, v/v).

  • Flow Rate: 1.50 mL/min.

  • Column Temperature: 25°C.

  • Detection: PDA detector at 220 nm.

  • Sample Preparation: A standard of natural amygdalin can be epimerized to this compound by dissolving 0.05 g of amygdalin in 5 mL of deionized water in a clean glass vial, adding 10 µL of aqueous ammonia, and allowing it to stand for about 20 minutes at room temperature.[2]

  • Elution Order: this compound elutes before amygdalin.[2]

Method 2: Cyclodextrin-Based Chiral Stationary Phase [2]

  • Instrumentation: A rapid HPLC (RHPLC) system as described in Method 1.

  • Column: CDShell-RSP (2.7 µm, 150 mm x 3.0 mm i.d.) with (R, S)-hydroxypropyl-modified β-cyclodextrin.

  • Mobile Phase: An isocratic mixture of water and methanol (90/10, v/v).

  • Flow Rate: 0.500 mL/min.

  • Column Temperature: 25°C.

  • Detection: PDA detector at 220 nm.

  • Elution Order: this compound elutes before amygdalin.[2]

Method 3: Reversed-Phase C18 Column with pH Control [3][4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An optimized eluent of 10 mM sodium phosphate buffer (pH 3.8) containing 6% acetonitrile.[3][4]

  • Detection: UV detector, wavelength not specified in the abstract but typically around 210-220 nm for amygdalin.

  • Key Feature: This method was also optimized to inhibit the racemization of D-amygdalin in boiling aqueous solutions by the addition of 0.05% citric acid.[3][4]

Capillary Electrophoresis (CE)
  • General Principle: Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (run buffer). The enantiomers form transient diastereomeric complexes with the selector, leading to different migration times.[1]

  • Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis).

  • Chiral Selector: Cyclodextrin derivatives are commonly used as chiral additives in the run buffer.[2]

  • Buffer System: The specific buffer composition and pH need to be optimized for the separation.

  • Performance: Capillary electrophoresis has been shown to distinguish amygdalin epimers within 15 minutes with commendable selectivity.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the chiral separation and analysis of amygdalin and this compound.

G cluster_sample_prep Sample Preparation cluster_separation Chiral Separation cluster_analysis Data Analysis cluster_output Output Sample Amygdalin-containing Sample Extraction Extraction Sample->Extraction Epimerization Optional: Epimerization (e.g., with NH3) Extraction->Epimerization Injection Injection into Separation System Epimerization->Injection HPLC HPLC System (PGC or Chiral Column) Injection->HPLC or CE CE System (with Chiral Selector) Injection->CE or Separation Separation of Amygdalin & this compound HPLC->Separation CE->Separation Detection Detection (e.g., PDA/UV) Separation->Detection Quantification Quantification and Data Analysis Detection->Quantification Results Results: Resolution, Purity, Concentration Quantification->Results

Caption: General workflow for the chiral separation of amygdalin and this compound.

References

Determining the Limit of Detection for Neoamygdalin by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) for compounds like Neoamygdalin is a critical aspect of analytical method validation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the LOD of this compound, supported by experimental data and detailed protocols.

Performance Comparison: Limit of Detection

The limit of detection is a key performance characteristic of an analytical procedure, representing the lowest concentration of an analyte in a sample that can be reliably detected. Below is a summary of reported LODs for this compound and its isomer, Amygdalin, using various analytical techniques.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundHPLC~5 µM per injected amountNot Reported[1][2][3]
Amygdalin (R-amygdalin)HPLC-DAD0.13 mg/L0.40 mg/L[4][5][6]
AmygdalinHPLC-DAD2 µg/mLNot Reported[7][8]
AmygdalinESI-MS0.101 ± 0.003 µg/L0.303 ± 0.009 µg/L[9]
AmygdalinFAPA-MS0.050 ± 0.002 µg/L0.150 ± 0.006 µg/L[9]
AmygdalinUHPLC-(+ESI)MS/MSNot specified, LOQ was 7.78 µg/L7.78 µg/L[10]
AmygdalinMicellar Electrokinetic Chromatography (MEKC)~5 µM (S/N=3; 20 s injection)Not Reported[4]

Experimental Protocols

A detailed experimental protocol is crucial for replicating and verifying analytical results. Below is a representative HPLC method for the separation and detection of this compound and Amygdalin.

HPLC Method for this compound and Amygdalin Analysis

This method is based on the successful separation of D-amygdalin and its epimer, this compound, using reverse-phase HPLC.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a degasser, binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.[11]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[7][12] Alternative columns that have shown good separation include porous graphitic carbon and cyclodextrin-based chiral stationary phases.[11]

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or deionized water.

  • Additives: Formic acid or a phosphate buffer may be used to improve peak shape and resolution.

    • Example Mobile Phase 1: A mixture of 10 mM sodium phosphate buffer (pH 3.8) and 6% acetonitrile.[1][2]

    • Example Mobile Phase 2: A gradient of methanol and 0.1% formic acid in water.[7]

    • Example Mobile Phase 3: An isocratic mobile phase of 0.05% aqueous formic acid and acetonitrile.[4][5][6]

3. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.[7][12]

  • Injection Volume: 10-20 µL.[7][9]

  • Column Temperature: Maintained at a constant temperature, for example, 35 °C.[7]

  • Detection Wavelength: The lambda max for amygdalin is typically around 215 nm.[12] Detection may also be performed at other wavelengths, such as 220 nm or 254 nm, depending on the specific method.[7][11]

4. Sample Preparation:

  • Standard solutions of this compound should be prepared in a suitable solvent, such as methanol or the mobile phase.

  • To prevent the epimerization of amygdalin to this compound in aqueous solutions, a trace of acetic acid can be added, or the extraction time can be minimized.[3][11] In some cases, adding 0.05% citric acid to the aqueous solution before any heating step has been shown to completely inhibit this conversion.[1][2]

  • For complex matrices, such as plant extracts or biological fluids, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.[13]

5. LOD Determination:

  • The Limit of Detection is typically determined by injecting progressively lower concentrations of the analyte.

  • It can be calculated based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally accepted for estimating the LOD.[7]

  • Alternatively, the LOD can be calculated from the standard deviation of the response and the slope of the calibration curve.

Alternative Analytical Methods

While HPLC is a widely used and robust technique, other methods can also be employed for the analysis of this compound.

  • Micellar Electrokinetic Chromatography (MEKC): This technique has been shown to separate amygdalin and this compound. One study reported a detection limit of approximately 5 µM for both isomers.[4]

  • Gas Chromatography (GC): GC can also be used for the analysis of these compounds.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): These techniques offer higher sensitivity and selectivity, often resulting in lower LODs, typically in the ng/mL to µg/L range.[8][9]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical approaches, the following diagrams are provided.

LOD_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & LOD Calculation prep_std Prepare this compound Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase) prep_std->hplc_system prep_sample Prepare Sample (e.g., Extraction, Dilution) prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection chromatogram Data Acquisition (Chromatograms) injection->chromatogram peak_integration Peak Integration & Calibration Curve chromatogram->peak_integration sn_ratio Signal-to-Noise Ratio Calculation peak_integration->sn_ratio lod_calc LOD Determination (S/N = 3) sn_ratio->lod_calc

Caption: Experimental workflow for determining the LOD of this compound by HPLC.

Method_Comparison cluster_hplc HPLC-based Methods cluster_other Alternative Methods center_node This compound Detection hplc_uv HPLC-UV/DAD LOD: ~µg/mL - mg/L center_node->hplc_uv lc_ms LC-MS(/MS) LOD: ~µg/L - ng/L (Higher Sensitivity) center_node->lc_ms mekc MEKC LOD: ~µM center_node->mekc gc Gas Chromatography (GC) center_node->gc

Caption: Comparison of analytical methods for this compound detection.

References

Determining the Limit of Quantification for Neoamygdalin: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately quantifying Neoamygdalin is crucial for safety, efficacy, and quality control. The limit of quantification (LOQ) is a critical performance characteristic of any analytical method, defining the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This guide provides a comparative overview of different analytical techniques for determining the LOQ of this compound, supported by experimental data and detailed methodologies.

While direct comparative studies on the LOQ of this compound across all major analytical platforms are limited, this guide synthesizes available data for this compound and its isomer, Amygdalin, to provide a comprehensive overview. The analytical behavior of these isomers is very similar, making Amygdalin LOQ values a relevant and informative proxy for understanding the capabilities of each technique for this compound analysis.

Quantitative Data Summary

The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the reported LOQ values for this compound and Amygdalin using various analytical instruments.

Analytical MethodAnalyteLimit of Quantification (LOQ)Matrix
HPLC-DADR-Amygdalin0.40 mg/L[1]Food Supplements
HPLCD-Amygdalin & this compound~5 µM (detection limit)Not specified
UHPLC-MS/MSAmygdalin7.78 µg/L[2]Almond Kernels
LC-MS/MSAmygdalin2.5 ng/gApricot Kernels & Almonds

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical performance. Below are the experimental protocols for the key methods cited in this guide.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the analysis of Amygdalin and this compound in food supplements.

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode-Array Detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.05% aqueous formic acid and acetonitrile[1]. The exact ratio should be optimized for baseline separation of Amygdalin and this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Detection: UV detection at a specified wavelength, typically around 210-220 nm.

  • Sample Preparation: A simple methanol extraction supported by an ultrasonic bath is effective, with recoveries reported in the range of 94.8% to 104.3%[1].

  • LOQ Determination: The LOQ is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically defined by a signal-to-noise ratio of 10:1. For R-amygdalin, an LOQ of 0.40 mg/L has been reported[1].

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used for fast and efficient separations.

  • Mobile Phase: A gradient elution is commonly employed, using water and acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate to improve ionization and peak shape[2].

  • Flow Rate: A typical flow rate for UHPLC is in the range of 0.3-0.5 mL/min.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is often used for the detection of Amygdalin and its isomers.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.

  • Sample Preparation: For food matrices like almond kernels, an extraction with a solvent mixture such as 90:10 ethanol/water (v/v) followed by ultrasonic-assisted extraction can be used[2].

  • LOQ Determination: The LOQ is established by analyzing a series of dilutions of a standard solution and is defined as the lowest concentration that can be quantified with a signal-to-noise ratio of at least 10 and with acceptable precision and accuracy (e.g., within 20% relative standard deviation and 80-120% recovery)[2]. A reported LOQ for Amygdalin in almond kernels is 7.78 µg/L[2].

Visualizing the Experimental Workflow for LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Quantification for this compound analysis.

LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_determination Determination Standard_Prep Prepare Standard Solutions (including low concentrations) Instrument_Analysis Analyze Samples (HPLC, UPLC, LC-MS/MS) Standard_Prep->Instrument_Analysis Sample_Prep Prepare Spiked Matrix Samples Sample_Prep->Instrument_Analysis Calibration_Curve Construct Calibration Curve Instrument_Analysis->Calibration_Curve SN_Ratio Calculate Signal-to-Noise Ratio Instrument_Analysis->SN_Ratio Precision_Accuracy Assess Precision and Accuracy Calibration_Curve->Precision_Accuracy LOQ_Value Determine LOQ (S/N ≥ 10, acceptable precision/accuracy) SN_Ratio->LOQ_Value Precision_Accuracy->LOQ_Value

Caption: Workflow for Determining the Limit of Quantification (LOQ).

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. For researchers and drug development professionals, the choice of method will depend on the specific requirements of their study, including the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols serve as a valuable starting point for method selection and development.

References

A Comparative Analysis of the Pro-Apoptotic Effects of Amygdalin and its Epimer, Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-apoptotic effects of amygdalin and its stereoisomer, neoamygdalin. The information presented is based on available experimental data, with a focus on quantitative comparisons and detailed methodologies to assist in research and development.

Executive Summary

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been the subject of numerous studies for its potential anti-cancer properties, primarily through the induction of apoptosis. Its epimer, this compound, is less studied, and direct comparative data on their pro-apoptotic efficacy is scarce. This guide synthesizes the existing research on amygdalin's ability to trigger programmed cell death in cancer cells and notes the limited information available for a direct comparison with this compound. One study suggests that the conversion of amygdalin to this compound may render it ineffective against cancer, implying a reduced or absent pro-apoptotic activity for this compound.[1]

Comparative Analysis of Cytotoxicity

While direct comparative studies are lacking, research on amygdalin has established its cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this effect.

Table 1: Cytotoxicity of Amygdalin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (mg/mL)Exposure Time (hours)
HeLaCervical Cancer10.548
HT-29Colon Cancer15.248
HepG2Liver Cancer12.848
DU145Prostate CancerNot specified24
LNCaPProstate CancerNot specified24

Note: Data for this compound is not available in the reviewed literature.

Pro-Apoptotic Mechanisms: Amygdalin

Amygdalin is reported to induce apoptosis through the intrinsic pathway, which involves the mitochondria. This is primarily achieved by modulating the expression of the Bcl-2 family of proteins and activating caspases.

Regulation of Bcl-2 Family Proteins

Amygdalin has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

Caspase Activation

The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis. Studies have consistently shown that amygdalin treatment leads to increased activity of caspase-3, a central effector caspase.

Table 2: Effect of Amygdalin on Key Apoptotic Markers

Cancer Cell LineChange in Bax ExpressionChange in Bcl-2 ExpressionChange in Caspase-3 Activity
HeLaIncreasedDecreasedIncreased
DU145IncreasedDecreasedIncreased
LNCaPIncreasedDecreasedIncreased

Note: Data for this compound is not available in the reviewed literature.

Signaling Pathways

The pro-apoptotic signaling pathway of amygdalin is initiated by its influence on the expression of Bcl-2 family proteins, leading to the activation of the caspase cascade.

Amygdalin_Apoptosis_Pathway Amygdalin Amygdalin Bcl2 Bcl-2 (Anti-apoptotic) Amygdalin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Amygdalin->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Amygdalin-induced apoptotic signaling pathway.

Experimental Protocols

The following are summaries of common experimental protocols used to assess the pro-apoptotic effects of amygdalin.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of a compound on cancer cells.

  • Method:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound (e.g., amygdalin) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Amygdalin Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate Cell Viability Measure->Analyze

Caption: General workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Method:

    • Cells are treated with the test compound.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature.

    • The stained cells are analyzed by flow cytometry.

    • Results are interpreted as follows:

      • Annexin V-FITC negative / PI negative: Live cells

      • Annexin V-FITC positive / PI negative: Early apoptotic cells

      • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

      • Annexin V-FITC negative / PI positive: Necrotic cells

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins (e.g., Bax, Bcl-2, Caspase-3).

  • Method:

    • Cells are treated with the test compound and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Band intensity is quantified using densitometry software.

Conclusion

The available scientific literature provides substantial evidence for the pro-apoptotic effects of amygdalin in various cancer cell lines. Its mechanism of action involves the modulation of the Bax/Bcl-2 ratio and the activation of the caspase cascade, leading to programmed cell death. However, there is a significant gap in the literature regarding the pro-apoptotic activity of its epimer, this compound. The limited information available suggests that this compound may be less effective or inactive in inducing apoptosis. Therefore, further research, including direct comparative studies, is warranted to fully elucidate the relative pro-apoptotic potential of these two compounds. This would be crucial for any future consideration of their use in a therapeutic context.

References

Differential Gene Expression in Cancer Cells: A Comparative Analysis of Neoamygdalin and Amygdalin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant disparity in the research available on the differential gene expression effects of Neoamygdalin versus Amygdalin in cancer cells. While numerous studies have investigated the impact of Amygdalin on various cancer cell lines, there is a notable absence of published research specifically detailing the effects of this compound on gene expression. This guide, therefore, summarizes the existing experimental data for Amygdalin and highlights the current knowledge gap concerning this compound.

Amygdalin: An Overview of its Impact on Gene Expression in Cancer Cells

Amygdalin, a cyanogenic glycoside found in the seeds of various fruits, has been the subject of numerous studies investigating its potential anticancer properties. Research has shown that Amygdalin can modulate the expression of genes involved in key cellular processes such as the cell cycle and apoptosis.

Modulation of Cell Cycle-Related Genes

Studies on human colon cancer cells (SNU-C4) have demonstrated that Amygdalin treatment leads to the downregulation of several genes crucial for cell cycle progression. This suggests a potential mechanism for its anti-proliferative effects.[1][2]

Gene SymbolGene NameFunction in Cell CycleEffect of AmygdalinCancer Cell Line
EXO1 Exonuclease 1DNA repair and replicationDownregulatedSNU-C4 (Colon)
ABCF2 ATP Binding Cassette Subfamily F Member 2Ribosome biogenesis, translationDownregulatedSNU-C4 (Colon)
MRE11A MRE11 Homolog A, Meiotic Recombination 11DNA repair and maintenanceDownregulatedSNU-C4 (Colon)
TOP1 Topoisomerase (DNA) IDNA replication and transcriptionDownregulatedSNU-C4 (Colon)
FRAP1 FK506 Binding Protein 12-Rapamycin Associated Protein 1 (mTOR)Cell growth, proliferation, and survivalDownregulatedSNU-C4 (Colon)
cdk1 Cyclin Dependent Kinase 1G2/M phase transitionDownregulatedRenal Cell Carcinoma
cyclin B Cyclin BG2/M phase transitionDownregulatedRenal Cell Carcinoma

Experimental Protocol: cDNA Microarray and RT-PCR for Gene Expression Analysis in SNU-C4 Cells

The differential gene expression in Amygdalin-treated SNU-C4 human colon cancer cells was determined using cDNA microarray analysis followed by validation with reverse transcription-polymerase chain reaction (RT-PCR).

  • Cell Culture and Treatment: SNU-C4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were treated with Amygdalin at a specified concentration for 24 hours.

  • RNA Extraction: Total RNA was extracted from both control and Amygdalin-treated cells.

  • cDNA Synthesis and Labeling: cDNA was synthesized from the extracted RNA and labeled with fluorescent dyes (e.g., Cy3 and Cy5) for microarray hybridization.

  • Microarray Hybridization: The labeled cDNA was hybridized to a cDNA microarray chip containing thousands of gene probes.

  • Data Acquisition and Analysis: The microarray slides were scanned to detect the fluorescence intensity of each spot, and the data was analyzed to identify genes with significant changes in expression between the control and treated groups.

  • RT-PCR Validation: The expression levels of selected downregulated genes identified from the microarray analysis were validated using RT-PCR with specific primers for each gene.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis A SNU-C4 Cells B Amygdalin Treatment A->B C Total RNA Extraction B->C D cDNA Synthesis & Labeling C->D E cDNA Microarray D->E F Data Analysis E->F G RT-PCR Validation F->G

Experimental workflow for gene expression analysis.
Induction of Apoptosis through Gene Regulation

A significant body of research indicates that Amygdalin can induce apoptosis (programmed cell death) in various cancer cell lines by modulating the expression of key apoptosis-related genes. A common finding is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][3][4][5] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Furthermore, Amygdalin has been shown to induce the activation of caspase-3, a key executioner caspase in apoptosis.[4][6][7]

Gene/ProteinFunction in ApoptosisEffect of AmygdalinCancer Cell Lines
Bax Pro-apoptoticUpregulatedProstate, Breast, Cervical
Bcl-2 Anti-apoptoticDownregulatedProstate, Breast, Cervical, Breast (mouse model)
Caspase-3 Executioner caspaseActivatedProstate
Survivin Anti-apoptoticDownregulatedA549 (Lung), MCF7 (Breast), AGS (Gastric)
XIAP Anti-apoptoticDownregulatedA549 (Lung), MCF7 (Breast), AGS (Gastric)
p53 Tumor suppressorUpregulatedBreast (mouse model)
TNF-α Pro-inflammatory cytokineDownregulatedBreast (mouse model)

Experimental Protocol: Western Blot Analysis for Apoptosis-Related Proteins

The effect of Amygdalin on the expression of apoptosis-related proteins is commonly investigated using Western blot analysis.

  • Cell Lysis: Control and Amygdalin-treated cancer cells are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

apoptosis_pathway cluster_apoptosis Apoptosis Regulation amygdalin Amygdalin bax Bax (Pro-apoptotic) amygdalin->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) amygdalin->bcl2 Downregulates caspase3 Caspase-3 (Executioner) bax->caspase3 Promotes activation bcl2->caspase3 Inhibits activation apoptosis Apoptosis caspase3->apoptosis

Amygdalin's proposed mechanism of apoptosis induction.

This compound: The Unexplored Epimer

This compound is the (S)-epimer of Amygdalin, which has an (R) configuration at the stereogenic center of the mandelonitrile moiety.[8] This structural difference arises from the epimerization that can occur under mild basic conditions. Despite this known chemical relationship, a thorough search of scientific databases reveals a lack of studies investigating the biological effects of this compound on cancer cells, specifically concerning its impact on differential gene expression.

Therefore, a direct comparison of the differential gene expression in cancer cells treated with this compound versus Amygdalin is not possible at this time due to the absence of experimental data for this compound.

Conclusion and Future Directions

The available research provides evidence that Amygdalin can influence gene expression in cancer cells, particularly by downregulating genes involved in cell cycle progression and modulating the expression of key apoptosis-regulating genes. These findings offer a potential molecular basis for its observed anti-cancer effects in preclinical studies.

However, the complete absence of data on the effects of this compound on gene expression represents a significant gap in the understanding of this related compound. Future research should focus on:

  • Investigating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Conducting comprehensive gene expression profiling studies (e.g., RNA-sequencing or microarray) to identify the genes and pathways modulated by this compound.

  • Performing direct comparative studies to elucidate any differences in the biological activity and gene regulatory effects between Amygdalin and this compound.

Such studies are crucial to determine if the stereochemical difference between these two compounds translates into distinct biological activities and to fully assess the potential of this compound as a therapeutic agent. Until then, any claims regarding the anticancer effects of this compound remain scientifically unsubstantiated.

References

Stability Testing of Neoamygdalin Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive stability testing protocol for Neoamygdalin analytical standards, designed to meet the rigorous requirements of regulatory bodies and ensure the accuracy and reliability of research and drug development activities. The protocol is based on established International Council for Harmonisation (ICH) guidelines and is compared with the stability profile of its well-studied epimer, Amygdalin.

Comparative Stability Profile: this compound vs. Amygdalin

While specific quantitative forced degradation data for this compound is not extensively published, a wealth of information on its diastereomer, Amygdalin, provides a strong basis for predicting its stability. As epimers, they share similar chemical properties and are expected to exhibit comparable degradation pathways, with the primary difference being the stereochemistry at the benzylic carbon. The most significant stability concern for both compounds is epimerization, the conversion of one epimer to the other, which can be influenced by pH, temperature, and the storage container material.[1]

The following table summarizes the expected stability of this compound under forced degradation conditions, with comparative data for Amygdalin drawn from published studies. This data is intended to provide a baseline for establishing a robust stability testing program.

Stress ConditionParameterThis compound (Expected Outcome)Amygdalin (Reported Data for Comparison)Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hRelatively stable with minimal degradation.Relatively stable.[2]Minor hydrolysis to Prunasin, Mandelonitrile, Benzaldehyde, and Hydrogen Cyanide.
Basic Hydrolysis 0.1 M NaOH, RT, 4hProne to rapid epimerization to Amygdalin and subsequent degradation.Significant epimerization to this compound and degradation.[1][3] At pH 11, the isomer ratio (this compound/Amygdalin) can reach 1.30.[2]Epimer (Amygdalin), Mandelonitrile, Benzaldehyde, Hydrogen Cyanide.
Oxidative Stress 3% H₂O₂, RT, 24hModerate degradation expected.Moderate degradation.Oxidized derivatives.
Thermal Degradation 80°C, 48hSusceptible to epimerization and degradation, especially in aqueous solutions.Temperatures above 40°C can significantly increase the rate of isomerization to this compound.[2]Epimer (Amygdalin), products of hydrolysis.
Photostability ICH Q1B conditionsPotential for degradation upon exposure to light.Data not readily available, but photostability testing is a standard requirement.Photodegradation products.

Experimental Protocols

A comprehensive stability testing protocol for this compound analytical standards should include long-term, accelerated, and forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its epimer (Amygdalin) and other degradation products.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based) or a C18 column with a mobile phase optimized for stereoisomer separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to inhibit epimerization) and an organic solvent like acetonitrile or methanol.[4]

  • Detection: UV detection at an appropriate wavelength (e.g., 215 nm).

  • Validation: The method must be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[5]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[6][7][8]

  • Sample Preparation: Prepare solutions of the this compound analytical standard in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid standard and a solution at 80°C for 48 hours.

    • Photostability: Expose the solid standard and a solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the re-test period and recommended storage conditions for the analytical standard.

  • Storage Conditions (as per ICH Q1A):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Parameters to be Tested: Appearance, purity (by HPLC), and water content.

Visualizing the Workflow and Degradation Pathway

Diagram 1: Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Long-Term & Accelerated Studies cluster_3 Analysis cluster_4 Data Evaluation prep Prepare this compound Standard Solutions acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1M NaOH, RT) prep->base oxid Oxidative Stress (3% H2O2, RT) prep->oxid therm Thermal Stress (80°C) prep->therm photo Photostability (ICH Q1B) prep->photo long_term Long-Term Storage (25°C/60%RH or 5°C) prep->long_term accelerated Accelerated Storage (40°C/75%RH) prep->accelerated hplc Stability-Indicating HPLC Analysis (Chiral or C18) acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc long_term->hplc accelerated->hplc eval Assess Purity, Impurities, and Degradation Products hplc->eval retest Establish Re-test Period and Storage Conditions eval->retest

Caption: Workflow for the stability testing of this compound analytical standards.

Diagram 2: Proposed Degradation Pathway of this compound

G This compound This compound ((S)-epimer) Amygdalin Amygdalin ((R)-epimer) This compound->Amygdalin Epimerization (Basic conditions, Heat) Prunasin Prunasin This compound->Prunasin Hydrolysis Glucose Glucose This compound->Glucose Amygdalin->this compound Epimerization Amygdalin->Prunasin Hydrolysis Amygdalin->Glucose Mandelonitrile Mandelonitrile Prunasin->Mandelonitrile Hydrolysis Prunasin->Glucose Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde HCN Hydrogen Cyanide Mandelonitrile->HCN

Caption: Proposed degradation pathway of this compound via epimerization and hydrolysis.

Conclusion

A robust stability testing protocol is indispensable for ensuring the quality and reliability of this compound analytical standards. This guide outlines a comprehensive approach based on ICH guidelines, incorporating forced degradation and long-term stability studies. While specific quantitative data for this compound is limited, the extensive information available for its epimer, Amygdalin, serves as a valuable comparative tool for predicting its stability profile. The provided experimental protocols and visual diagrams offer a clear framework for researchers and drug development professionals to establish and execute a scientifically sound stability testing program for this compound.

References

A Comparative Guide to Inter-Laboratory Analysis of Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of Neoamygdalin is critical. This guide provides a comparative overview of various analytical methods for this compound, drawing from published experimental data. The focus is on providing a clear comparison of performance metrics and detailed experimental protocols to aid in the selection and implementation of the most suitable method for a given research context.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the quantification of Amygdalin and its epimer, this compound. Data has been compiled from various studies to facilitate a comparison of their reported limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-DADR-amygdalin0.13 mg/L0.40 mg/L94.8 - 104.3[1][2]
HPLC-DADAmygdalin, this compoundca. 5 µM--[2][3]
HPLCAmygdalin1.06 µg/cm³3.49 µg/cm³97.74 - 102.8
LC-MS/MSAmygdalin0.8 ng/g2.5 ng/g90 - 107[4]
ESI-MSAmygdalin0.101 ± 0.003 µg/L0.303 ± 0.009 µg/L-[5]
FAPA-MSAmygdalin0.050 ± 0.002 µg/L0.150 ± 0.006 µg/L-[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for the key analytical techniques used for this compound analysis.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the separation and quantification of Amygdalin and this compound.

  • Sample Preparation : A simple extraction method using methanol as the extractant, supported by an ultrasonic bath, has been shown to be effective.[1]

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column.[1]

    • Mobile Phase : Isocratic elution with a mobile phase composed of 0.05% aqueous formic acid and acetonitrile.[1] Another study utilized a 10 mM sodium phosphate buffer (pH 3.8) containing 6% acetonitrile.[2][3]

    • Flow Rate : Typically around 1 mL/min.[6]

    • Detection : UV detection at 254 nm.[6]

    • Run Time : Separation can be achieved within 17 minutes.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of Amygdalin and this compound, especially in complex matrices.

  • Sample Preparation : Cryogenic homogenization of samples followed by extraction with methanol containing an internal standard (e.g., geniposide). The extract is then filtered and diluted for analysis.[7]

  • Chromatographic Conditions :

    • Column : A C18 column is commonly used.[6]

    • Mobile Phase : A linear gradient of methanol and 0.1% formic acid in water.[6]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive or negative mode.[8][9][10]

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, which enhances specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization and differentiation of Amygdalin and this compound.

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as D2O or DMSO-d6.[11][12]

  • Analysis :

    • ¹H-NMR spectra can distinguish between Amygdalin and this compound by observing the chemical shifts of specific protons, such as the H-7 proton of the aglycone unit.[11][12] For example, in D2O, the H-7 proton of Amygdalin appears at a different chemical shift than that of this compound.[11][12]

    • ¹³C-NMR can also be used for structural elucidation and confirmation.[13]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the inter-laboratory analysis of this compound.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_analysis Analysis Phase cluster_evaluation Data Evaluation & Reporting Coordination Coordinating Laboratory SamplePrep Homogeneous Sample Preparation & Distribution Coordination->SamplePrep oversees LabA Participating Lab A SamplePrep->LabA sends samples LabB Participating Lab B SamplePrep->LabB sends samples LabC Participating Lab C SamplePrep->LabC sends samples Protocol Standardized Analytical Protocol Development Protocol->LabA provides method Protocol->LabB provides method Protocol->LabC provides method DataCollection Data Collection & Collation LabA->DataCollection submit results LabB->DataCollection submit results LabC->DataCollection submit results StatAnalysis Statistical Analysis (e.g., z-scores, precision) DataCollection->StatAnalysis Report Final Report & Method Validation StatAnalysis->Report

General workflow for an inter-laboratory comparison study.

Neoamygdalin_Analysis_Workflow cluster_analysis_methods Analytical Techniques Sample Sample Collection (e.g., Apricot Kernels) Extraction Extraction with Methanol (Ultrasonication) Sample->Extraction Filtration Filtration Extraction->Filtration Analysis Analytical Measurement Filtration->Analysis HPLC HPLC-DAD LCMS LC-MS/MS NMR NMR Data Data Processing & Quantification HPLC->Data Chromatographic Data LCMS->Data Mass Spectra Data NMR->Data Spectral Data Report Reporting of This compound Concentration Data->Report

Typical analytical workflow for this compound determination.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. Neoamygdalin, a cyanogenic glycoside, requires specific disposal procedures due to its potential to release hydrogen cyanide. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established safety standards for cyanide-containing compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The acute toxicity of cyanogenic glycosides necessitates stringent safety measures.

Hazard Classification & PPEGHS Hazard Statement: H302 - Harmful if swallowed[1][2][3]
Primary Routes of Exposure Ingestion, inhalation (of dust), skin and eye contact.
Toxicity Upon hydrolysis, which can occur under certain conditions, this compound can break down to form hydrogen cyanide, a highly toxic compound[4].
Personal Protective Equipment (PPE) - Gloves: Nitrile gloves are required. For spill cleanup, double gloving is recommended. - Eye Protection: Safety glasses with side shields or safety goggles. A face shield may be necessary if there is a splash hazard[5]. - Lab Coat: A standard lab coat is mandatory. - Respiratory Protection: All handling of solid this compound that could generate dust should be conducted in a certified chemical fume hood[2][6].

Step-by-Step Disposal Protocol for this compound Waste

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this material be disposed of in standard trash or down the drain[7]. The following workflow outlines the required segregation and disposal process.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal solid_waste Solid this compound & Contaminated Labware (e.g., pipette tips, gloves, weigh boats) solid_container 1. Place in a durable, sealed plastic bag (e.g., 6 mil). 2. Place the sealed bag into a dedicated, labeled solid hazardous waste container. solid_waste->solid_container liquid_waste Aqueous Solutions Containing this compound liquid_container 1. Pour into a dedicated, labeled liquid hazardous waste container. 2. Keep container closed when not in use. liquid_waste->liquid_container labeling_node Label waste containers clearly with: - 'Hazardous Waste' - 'Cyanide Waste' - 'No Acids' - Accumulation Start Date solid_container->labeling_node liquid_container->labeling_node storage_node Store in a designated, secure satellite accumulation area away from acids and oxidizers. labeling_node->storage_node disposal_node Arrange for pickup by an approved hazardous waste disposal service. storage_node->disposal_node

This compound Waste Disposal Workflow

Detailed Methodologies

1. Waste Segregation:

  • Solid Waste: All solid materials, including residual this compound powder, contaminated gloves, weigh boats, and pipette tips, must be collected separately. These items should first be placed in a heavy-duty (e.g., 6 mil) plastic bag, which is then sealed and placed into a designated solid cyanide waste container[1].

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated liquid waste container. This container must be compatible with the waste and have a secure screw-top cap.

  • Critical Precaution: Never mix cyanide-containing waste with acidic waste[6][7]. The combination can generate lethal hydrogen cyanide gas. Waste containers should be explicitly labeled "No Acids" as a preventative measure[5][6].

2. Decontamination of Glassware and Surfaces: For reusable glassware or contaminated work surfaces (e.g., in a chemical fume hood), a specific decontamination protocol should be followed.

  • Step 1: Alkaline Buffer Rinse: First, rinse the contaminated surface or item with a pH 10 buffer solution[5][8]. This initial rinse should be collected as hazardous liquid cyanide waste.

  • Step 2: Oxidative Bleach Treatment: Following the buffer rinse, carefully clean the surface with a freshly prepared 10% household bleach solution (sodium hypochlorite)[5][8]. The alkaline conditions (pH > 10) are crucial for this step, as they facilitate the oxidation of cyanide to the less toxic cyanate ion. Acidic conditions must be avoided as they can produce toxic cyanogen chloride gas[6].

  • Step 3: Final Rinse and Disposal: After the bleach treatment, perform a final rinse with water. All rinsates from the decontamination process and used cleaning materials (e.g., wipes) must be collected and disposed of as hazardous cyanide waste[5][8].

3. Spill Management: In the event of a this compound spill, immediate and careful action is required.

  • Small Spills (Solid): If a small amount of solid is spilled within a fume hood, carefully sweep it up, avoiding dust generation. A cloth dampened with a pH 10 soap solution can be used to minimize dust[6].

  • Small Spills (Liquid): Absorb liquid spills with chemical absorbent pads.

  • Cleanup: Wipe the spill area with a pH 10 buffer or soap solution, followed by the 10% bleach solution as described in the decontamination protocol.

  • Waste Collection: All cleanup materials, including absorbent pads, contaminated gloves, and wipes, must be placed in a sealed bag and disposed of as solid cyanide hazardous waste[6].

  • Large Spills: For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team[5][8].

By implementing these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel and maintaining compliance with hazardous waste regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Neoamygdalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the handling of Neoamygdalin. As a cyanogenic glycoside and an epimer of Amygdalin, this compound presents a significant risk of releasing highly toxic hydrogen cyanide (HCN) upon hydrolysis.[1] Adherence to stringent safety protocols is paramount to mitigate the risk of cyanide poisoning. This guide offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling, and disposal.

I. Operational Plan: Safe Handling of this compound

A. Engineering Controls:

All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood. The fume hood provides critical protection against the inhalation of any dust or released hydrogen cyanide gas. Ensure the fume hood is functioning correctly before commencing any work.

B. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for various laboratory scenarios involving this compound.

Scenario Required PPE Specifications and Best Practices
Routine Laboratory Work • Eye Protection• Protective Gloves• Laboratory CoatEye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a higher risk of splashing.• Protective Gloves: Chemical-resistant nitrile or neoprene gloves are required. Double gloving is highly recommended. Inspect gloves for any signs of degradation or punctures before and during use.• Laboratory Coat: A long-sleeved lab coat is essential to protect the skin from potential contamination.
Spill Cleanup • All PPE for Routine Work• Respiratory Protection• Chemical-Resistant Apron and Shoe CoversRespiratory Protection: For cleaning up spills of solid this compound, a respirator with a P100 filter is necessary to prevent the inhalation of dust particles. For larger spills where HCN gas may be present, a full-face respirator with an appropriate cartridge for cyanides is required.• Chemical-Resistant Apron and Shoe Covers: Provide an additional layer of protection against contamination of personal clothing.
Emergency Response • All PPE for Spill Cleanup• Full-Face Respirator• Chemical-Resistant SuitFull-Face Respirator: In emergency situations with a high potential for exposure to dust or aerosols, a full-face respirator offers the highest level of respiratory and facial protection.• Chemical-Resistant Suit: A disposable, chemical-resistant suit should be worn to prevent any contact with the hazardous material.

C. Decontamination and Disposal Plan:

Proper decontamination and disposal are critical to prevent accidental exposure and environmental contamination.

  • Decontamination of Surfaces and Glassware:

    • Wipe all contaminated surfaces with a pH 10 buffer solution to maintain an alkaline environment, which minimizes the release of HCN gas.

    • Follow with a freshly prepared 10% bleach solution to oxidize the cyanide to the less toxic cyanate.

    • Rinse thoroughly with water.

    • All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • Disposal of this compound Waste:

    • All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and leak-proof containers.

    • Label the waste container as "Cyanide Waste" and "No Acids."

    • Store the waste in a designated, secure area away from acids and oxidizing agents.

    • Dispose of the waste through your institution's hazardous waste management program. Do not attempt to neutralize or dispose of cyanide waste down the drain.

II. Quantitative Data Summary

The following tables provide essential quantitative data for the safe handling of this compound, focusing on the primary hazard, hydrogen cyanide.

Table 1: Occupational Exposure Limits for Hydrogen Cyanide (HCN)

Organization Exposure Limit Value
OSHA Permissible Exposure Limit (PEL) - 8-hour TWA10 ppm
NIOSH Recommended Exposure Limit (REL) - 15-minute STEL4.7 ppm (5 mg/m³)
ACGIH Threshold Limit Value (TLV) - Ceiling4.7 ppm (5 mg/m³)
NIOSH Immediately Dangerous to Life or Health (IDLH)50 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Concentration that should not be exceeded at any time.

Table 2: Decontamination Solution Preparation

Solution Preparation Purpose
10% Bleach Solution Dilute standard household bleach (typically 5.25-8.25% sodium hypochlorite) 1:10 with water. Prepare fresh daily.Oxidation of cyanide to cyanate.
pH 10 Buffer Solution Can be prepared using various methods, for example, by mixing sodium carbonate and sodium bicarbonate solutions. A common recipe involves dissolving 5.4 g of ammonium chloride in 20 ml of water, adding 35 ml of 10 M ammonia, and diluting to 100 ml with water.[2]To maintain an alkaline pH and prevent the formation of hydrogen cyanide gas.

III. Experimental Protocols

Protocol for a Small Spill of Solid this compound (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain the Spill: Gently cover the spill with absorbent pads.

  • Decontaminate:

    • Carefully wet the absorbent pads with a pH 10 buffer solution and let them sit for at least 10 minutes.

    • Wipe the area with the pads, working from the outside of the spill inwards.

    • Follow by wiping the area with a freshly prepared 10% bleach solution.

    • Finally, wipe the area with a damp cloth to remove any residual cleaning agents.

  • Dispose of Waste: Place all contaminated materials (absorbent pads, gloves, etc.) in a sealed plastic bag, label it as "Cyanide Waste," and dispose of it through the hazardous waste program.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

IV. Visualized Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_small_spill Small Spill Response (Inside Fume Hood) cluster_large_spill Large Spill Response (Outside Fume Hood) Spill Spill Detected Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Location Alert->Assess DonPPE_Small Don Appropriate PPE Assess->DonPPE_Small Small Spill (Inside Hood) Call_EHS Call Emergency Services / EHS Assess->Call_EHS Large Spill (Outside Hood) Contain_Small Contain Spill with Absorbent Pads DonPPE_Small->Contain_Small Decontaminate_Small Decontaminate with pH 10 Buffer & 10% Bleach Contain_Small->Decontaminate_Small Dispose_Small Dispose of Waste as Hazardous Decontaminate_Small->Dispose_Small Wash_Small Wash Hands Thoroughly Dispose_Small->Wash_Small Secure_Area Secure the Area & Prevent Entry Call_EHS->Secure_Area Provide_Info Provide Information to Responders Secure_Area->Provide_Info

Caption: Workflow for this compound Spill Response.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neoamygdalin
Reactant of Route 2
Reactant of Route 2
Neoamygdalin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.